Product packaging for Methyl 3,3-dimethylpent-4-enoate(Cat. No.:CAS No. 63721-05-1)

Methyl 3,3-dimethylpent-4-enoate

Cat. No.: B1580847
CAS No.: 63721-05-1
M. Wt: 142.2 g/mol
InChI Key: MKLKDUHMZCIBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3,3-dimethylpent-4-enoate is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B1580847 Methyl 3,3-dimethylpent-4-enoate CAS No. 63721-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,3-dimethylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5-8(2,3)6-7(9)10-4/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLKDUHMZCIBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9028120
Record name Methyl 3,3-dimethylpent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9028120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63721-05-1
Record name 4-Pentenoic acid, 3,3-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63721-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,3-dimethyl-4-pentenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063721051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pentenoic acid, 3,3-dimethyl-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 3,3-dimethylpent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9028120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,3-dimethylpent-4-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.556
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 3,3-DIMETHYL-4-PENTENOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N16OY62SK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"Methyl 3,3-dimethylpent-4-enoate" synthesis and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3,3-dimethylpent-4-enoate: Synthesis, Properties, and Applications

Introduction

This compound, with the CAS Number 63721-05-1, is a valuable organic compound characterized by a methyl ester functional group and a vinyl group attached to a quaternary carbon center.[1][2] This unique structural arrangement makes it a significant intermediate in the synthesis of more complex molecules, particularly in the production of pyrethroid insecticides and in specialized academic research.[3] This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and key applications, tailored for researchers and professionals in organic chemistry and drug development.

Core Synthetic Methodologies

The industrial and laboratory-scale synthesis of this compound is primarily achieved through a Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. Alternative methods, such as direct esterification, are also employed.

Claisen Rearrangement of Allylic Alcohols

The most prominent synthetic route involves the reaction of an allylic alcohol with an orthoester, typically trimethyl orthoacetate, in the presence of an acid catalyst. This pathway is valued for its efficiency and atom economy.

Mechanism and Rationale: The reaction proceeds via an acid-catalyzed Johnson-Claisen rearrangement. The key starting materials are either 2-methyl-3-buten-2-ol or 3-methyl-2-buten-1-ol (prenol).

  • Ketene Acetal Formation: The acid catalyst protonates the orthoester, facilitating the reaction with the allylic alcohol to form a mixed ketene acetal intermediate. Methanol is eliminated in this step.

  • [4][4]-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted, thermally driven[4][4]-sigmatropic rearrangement. This is the core Claisen rearrangement step, where a C-O bond is broken and a C-C bond is formed, establishing the characteristic quaternary carbon center of the target molecule.

  • Product Formation: The rearranged intermediate is the final product, this compound.

The choice of an acid catalyst, such as phosphoric acid, p-toluenesulfonic acid, or propionic acid, is critical for facilitating the initial ketene acetal formation without promoting unwanted side reactions.[3] A significant innovation in this process is the use of reactive distillation, where the methanol byproduct is continuously removed from the reaction mixture, driving the equilibrium towards the product and improving the overall yield.[3]

Diagram of the Primary Synthetic Pathway (Johnson-Claisen Rearrangement)

G cluster_start Starting Materials Start1 2-Methyl-3-buten-2-ol Intermediate Mixed Ketene Acetal Intermediate Start1->Intermediate + Start2 Trimethyl Orthoacetate Start2->Intermediate + Catalyst Acid Catalyst (e.g., H3PO4) Catalyst->Intermediate Catalyzes Rearrangement [3,3]-Sigmatropic Rearrangement (Claisen) Intermediate->Rearrangement Product This compound Rearrangement->Product Byproduct Methanol (Removed) Rearrangement->Byproduct Eliminates

Caption: Johnson-Claisen rearrangement for the synthesis of this compound.

Experimental Protocol: Synthesis via Reactive Distillation

The following protocol is adapted from a patented industrial method, highlighting the efficiency of combining the reaction and purification steps.[3]

Materials:

  • 2-methyl-3-buten-2-ol

  • Trimethyl orthoacetate

  • Phosphoric acid (catalyst)

  • Stirring reactor connected to a rectifying tower

Procedure:

  • Charging the Reactor: Charge the stirring reactor with 2-methyl-3-buten-2-ol and trimethyl orthoacetate. A typical mass ratio is 1:1.2 to 1:2.0.[3]

  • Catalyst Addition: Add the phosphoric acid catalyst, with a dosage of 0.5-5% of the total mass of the reactants.[3]

  • Reaction Conditions: Heat the mixture to a reaction temperature of 160-200°C under a pressure of 0.5-1.5 MPa.[3]

  • Reactive Distillation: Maintain the reaction for 10-30 hours. During this time, the methanol generated as a byproduct is continuously separated from the reaction mixture through the rectifying tower.[3] This step is crucial for maximizing the product yield by shifting the reaction equilibrium.

  • Workup and Purification: After the reaction is complete, cool the mixture. The crude product is then purified by distillation to isolate this compound. Yields using this method can be significantly high.[3]

Direct Esterification

An alternative, more classical approach is the direct esterification of 3,3-dimethylpent-4-enoic acid with methanol.[1]

Mechanism and Rationale: This is a standard Fischer esterification reaction. The carboxylic acid (3,3-dimethylpent-4-enoic acid) is heated with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.[1][5] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. A water molecule is subsequently eliminated to form the ester. While straightforward, this method's overall efficiency depends on the prior availability and synthesis of the corresponding carboxylic acid.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a mild, fruity, ester-like odor.[1] It has limited solubility in water but is miscible with common organic solvents like ethanol and ether.[1]

Table of Physicochemical Properties
PropertyValueSource(s)
CAS Number 63721-05-1[2][6]
Molecular Formula C₈H₁₄O₂[1][2]
Molecular Weight 142.20 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 59°C at 33 mmHg[7]
Flash Point 41°C[7][8]
Specific Gravity ~0.91 (20/20°C)[7]
Refractive Index ~1.42[7]
Storage Temperature 2-8°C, sealed in dry conditions[9]
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the different hydrogen environments in the molecule. Key expected resonances include a singlet for the methoxy (–OCH₃) protons, a singlet for the two geminal methyl (–C(CH₃)₂) protons, a singlet for the methylene (–CH₂–) protons adjacent to the ester, and a characteristic set of signals in the vinyl region for the –CH=CH₂ group.[4]

  • IR Spectroscopy: The infrared spectrum displays characteristic absorption bands that confirm the presence of the key functional groups. A strong peak is expected around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester.[2] Absorptions related to the C=C double bond of the vinyl group are also present.[2]

  • Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 142.20 g/mol .[2]

Applications and Chemical Reactivity

The utility of this compound stems from the reactivity of its two primary functional groups: the terminal alkene and the methyl ester.

Key Applications
  • Intermediate in Organic Synthesis: It is a crucial building block in multi-step syntheses. Its structure is particularly important for producing certain pyrethroid insecticides.[3]

  • Versatile Chemical Reactant: The terminal alkene makes it a suitable substrate for a variety of important reactions, including:

    • Heck reactions: For carbon-carbon bond formation.[6][10]

    • Electrophilic trifluoromethylthiolation: To introduce the SCF₃ group.[6][10]

    • Nickel-catalyzed 1,2-dialkylation: For the functionalization of the double bond.[6][10]

  • Fragrance and Flavoring Industry: Due to its pleasant, fruity aroma and moderate volatility, it has found applications as a fragrance component in perfumes and scented products, and as a flavoring agent.[1]

  • Precursor in Pharmaceutical Research: Ester functionalities are common in drug molecules and can serve as protecting groups or synthetic precursors for more complex bioactive compounds.[1] The unique dimethylpentenoate scaffold could be explored in the design of novel therapeutic agents.

Diagram of Application and Reactivity Pathways

G cluster_apps Applications cluster_react Chemical Reactions Core Methyl 3,3-dimethylpent-4-enoate App1 Pyrethroid Synthesis Core->App1 App2 Fragrance & Flavor Core->App2 App3 Pharmaceutical Precursor Core->App3 React1 Heck Reaction Core->React1 React2 Electrophilic Trifluoromethylthiolation Core->React2 React3 Ni-catalyzed Dialkylation Core->React3

Caption: Key applications and reaction pathways for this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable liquid and vapor (H226).[2][8] Therefore, it should be kept away from heat, sparks, open flames, and other ignition sources.[8] Standard laboratory safety precautions, including the use of protective gloves, clothing, and eye protection, are recommended.[8] Prolonged skin contact may cause mild irritation, and inhalation of vapors could lead to respiratory discomfort.[1] Store in a cool, well-ventilated place in a tightly closed container.[8][9]

Conclusion

This compound is a synthetically valuable ester with a distinct molecular architecture. The Johnson-Claisen rearrangement provides an efficient and industrially scalable route to its production. Its utility as a versatile intermediate in organic synthesis, particularly for agrochemicals and as a substrate in modern catalytic reactions, underscores its importance. Further exploration of its reactivity could open new avenues in materials science and drug discovery, making it a compound of continued interest for the scientific community.

References

"Methyl 3,3-dimethylpent-4-enoate" CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3,3-dimethylpent-4-enoate

Introduction: A Versatile Quaternary Center Building Block

This compound (CAS No. 63721-05-1 ) is a valuable organic compound characterized by a unique structural motif: a quaternary carbon atom adjacent to a terminal alkene and an ester functional group.[1][2] This arrangement makes it a significant precursor and intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries.[3][4] With the chemical formula C₈H₁₄O₂, this colorless to pale yellow liquid possesses a mild, ester-like odor and is miscible with common organic solvents.[1]

Its primary importance lies in its role as a key intermediate for the synthesis of pyrethroid insecticides, a major class of agrochemicals.[4] The gem-dimethyl group on the α-carbon to the vinyl group provides steric hindrance and specific reactivity, making it a sought-after component for constructing intricate molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, applications, and handling for professionals in research and development.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are crucial for its application in synthesis, dictating reaction conditions, purification methods, and storage.

PropertyValueSource(s)
CAS Number 63721-05-1[1][2][5]
Molecular Formula C₈H₁₄O₂[1][5]
Molecular Weight 142.20 g/mol [2][3]
IUPAC Name This compound[2][5]
Appearance Colorless to pale yellow liquid[1]
Odor Mild, ester-like, fruity[1]
Boiling Point ~269 °C (lit.)[6]
Flash Point ~41 °C (lit.)[6]
Solubility Limited solubility in water; miscible with ethanol, acetone, ether[1]
Canonical SMILES CC(C)(CC(=O)OC)C=C[2]
InChIKey MKLKDUHMZCIBSJ-UHFFFAOYSA-N[2][5]

Spectroscopic analysis is essential for confirming the structure and purity of the compound. While raw spectral data is available from specialized databases[7], a typical analysis would reveal:

  • ¹H NMR: Distinct signals for the vinyl protons (~5-6 ppm), the singlet for the methoxy group protons (~3.6 ppm), the singlet for the methylene protons adjacent to the ester (~2.3 ppm), and a characteristic singlet for the two equivalent gem-dimethyl groups (~1.1 ppm).

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the quaternary carbon, the sp² carbons of the vinyl group, the methoxy carbon, the methylene carbon, and the equivalent methyl carbons.

  • IR Spectroscopy: A strong absorption band for the C=O stretch of the ester group (~1740 cm⁻¹) and characteristic bands for the C=C stretch of the alkene.

Synthesis Methodologies: The Strategic Importance of the Claisen Rearrangement

While classical Fischer esterification of the parent carboxylic acid, 3,3-dimethylpent-4-enoic acid, is a viable route, industrial-scale production favors more convergent and atom-economical pathways.[1] The most prominent method leverages a variation of the Johnson-Claisen rearrangement, which efficiently constructs the core C-C bond framework.

Causality in Synthesis Design: Why the Claisen Rearrangement?

The industrial preference for the Claisen rearrangement stems from the use of readily available and cheaper starting materials compared to the multi-step synthesis of the corresponding carboxylic acid.[4] The key reaction involves heating an allylic alcohol with an orthoester in the presence of an acid catalyst. This one-pot process, often performed using reactive distillation, is highly efficient. The reaction proceeds through an initial isomerization of the starting tertiary alcohol, 2-methyl-3-buten-2-ol, to the more reactive prenol (3-methyl-2-buten-1-ol), which then undergoes a[3][3]-sigmatropic rearrangement with trimethyl orthoacetate to yield the desired product.[4][8] This strategy elegantly installs the quaternary carbon center and the ester functionality simultaneously.

Claisen_Rearrangement SM1 2-Methyl-3-buten-2-ol Intermediate1 Prenol (Isomerization) SM1->Intermediate1 Isomerization SM2 Trimethyl Orthoacetate Intermediate2 Ketene Acetal Intermediate SM2->Intermediate2 Catalyst Acid Catalyst (e.g., H₃PO₄) Catalyst->Intermediate1 Catalyst->Intermediate2 Intermediate1->Intermediate2 Reaction w/ Orthoacetate Product This compound Intermediate2->Product [3,3]-Sigmatropic Rearrangement Byproduct Methanol Intermediate2->Byproduct

Caption: Fig 1: Johnson-Claisen Rearrangement Synthesis Pathway

Experimental Protocol: Industrial Synthesis via Reactive Distillation

The following protocol is a synthesized representation based on patented industrial methods.[4][8] It is a self-validating system where the continuous removal of the methanol byproduct drives the reaction equilibrium towards the product, ensuring a high yield.

Materials:

  • 2-methyl-3-buten-2-ol

  • Trimethyl orthoacetate

  • Phosphoric acid (catalyst)

  • Reactor equipped with a stirrer, heating mantle, and a distillation column.

Procedure:

  • Reactor Charging: Charge the stirring reactor with 2-methyl-3-buten-2-ol and trimethyl orthoacetate. A typical mass ratio is 1:1.3 to 1:1.5.[4]

  • Catalyst Addition: Add the phosphoric acid catalyst, typically 0.5-2.0% of the total mass of the reactants.[4]

  • Reaction Initiation: Begin stirring and heat the reactor to a temperature of 160-200 °C. The reaction is conducted under a pressure of 0.5-1.5 MPa.[4]

  • Reactive Distillation: As the reaction proceeds, the methanol byproduct is continuously formed. The distillation column is operated to selectively remove methanol from the reaction mixture, thereby shifting the equilibrium towards the formation of the product. The reflux ratio is controlled to optimize separation.

  • Reaction Monitoring: The reaction is monitored for 10-30 hours until the conversion of the starting material is complete (as determined by GC analysis).[4]

  • Work-up and Purification: After cooling, the catalyst is typically neutralized or removed. The crude product mixture is then purified by fractional distillation under reduced pressure to isolate the high-purity this compound.

Key Applications in Complex Synthesis

The utility of this compound extends beyond its use in the fragrance industry.[1] Its primary value is as a versatile synthon for constructing more complex molecules.

Pivotal Intermediate for Pyrethroid Insecticides

The most significant application is in the synthesis of pyrethroids. The 3,3-dimethylpent-4-enoate core provides the gem-dimethyl substituted carbon framework that is a hallmark of many potent pyrethrin analogues. The ester and vinyl groups serve as handles for subsequent chemical transformations to build the final complex insecticidal molecules.

Application_Workflow Start This compound Step1 Functional Group Transformation (e.g., Hydrolysis, Ozonolysis) Start->Step1 Intermediate Key Synthetic Intermediate (e.g., Chrysanthemic Acid Precursor) Step1->Intermediate Step2 Coupling / Esterification Intermediate->Step2 Final Final Pyrethroid Insecticide Step2->Final Alcohol Pyrethroid Alcohol Moiety Alcohol->Step2

Caption: Fig 2: Role as a Precursor in Pyrethroid Synthesis

Reactant in Modern Catalytic Reactions

Beyond agrochemicals, this compound is a valuable reactant in several modern catalytic transformations, demonstrating its utility for academic and pharmaceutical research:

  • Heck Reactions: The terminal vinyl group can participate in palladium-catalyzed Heck reactions to form new carbon-carbon bonds, coupling the molecule to aryl or vinyl halides.[3][9]

  • Nickel-Catalyzed Dialkylation: It serves as a substrate in nickel-catalyzed 1,2-dialkylation reactions of the alkenyl group.[3][9]

  • Electrophilic Additions: The electron-rich double bond is susceptible to electrophilic additions, such as trifluoromethylthiolation, introducing valuable functional groups into the molecule.[3][9]

Safety and Handling

This compound is classified as a flammable liquid and requires appropriate handling and storage.[2][6] While it is considered to have low acute toxicity, direct contact can cause skin and eye irritation, and inhalation of vapors may lead to respiratory discomfort.[1]

  • GHS Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Measures: Handle in a well-ventilated area, away from sources of ignition.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly sealed container in a dry, cool place (recommended 2-8 °C).[5]

Conclusion

This compound is more than a simple ester; it is a strategically important building block for organic synthesis. Its efficient industrial production via the Johnson-Claisen rearrangement and its versatile reactivity make it an indispensable intermediate in the agrochemical industry and a valuable tool for researchers developing complex molecular targets. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist or drug development professional working in modern synthetic chemistry.

References

An In-depth Technical Guide to Methyl 3,3-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Methyl 3,3-dimethylpent-4-enoate, a versatile building block in organic synthesis. From its fundamental properties to its applications in complex chemical transformations, this document serves as a critical resource for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Properties

This compound is a carboxylic acid ester with a unique structure that lends itself to a variety of chemical manipulations.[1]

IUPAC Name and Identifiers
  • IUPAC Name: this compound[1][2]

  • CAS Number: 63721-05-1[1][3]

  • Molecular Formula: C₈H₁₄O₂[1][3]

  • InChI Key: MKLKDUHMZCIBSJ-UHFFFAOYSA-N[1][2]

Synonyms

This compound is also known by several other names in the literature and commercial listings:

  • 3,3-Dimethyl-4-pentenoic acid methyl ester[1]

  • Methyl 3,3-dimethyl-4-pentenoate[1]

  • 4-Pentenoic acid, 3,3-dimethyl-, methyl ester[1][2]

  • Penten-4-oic acid, 3,3-dimethyl, methyl ester[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Weight 142.20 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1][3]
Odor Mild, fruity, ester-like[1][3]
Boiling Point 70 °C at 60 mmHg[3]
Solubility Limited solubility in water; miscible with common organic solvents (ethanol, acetone, ether)[1][3]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired scale and available starting materials.

Esterification of 3,3-dimethylpent-4-enoic acid

A common laboratory-scale synthesis involves the acid-catalyzed esterification of 3,3-dimethylpent-4-enoic acid with methanol.[1] This reaction is typically carried out under reflux with a catalyst such as sulfuric acid.[1]

Diagram: Synthesis via Esterification

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 3,3-dimethylpent-4-enoic_acid 3,3-dimethylpent-4-enoic acid Product This compound 3,3-dimethylpent-4-enoic_acid->Product Esterification Methanol Methanol Methanol->Product Catalyst H₂SO₄ (catalyst) Catalyst->Product Heat Reflux Heat->Product Byproduct Water

Caption: Esterification of 3,3-dimethylpent-4-enoic acid.

Industrial Scale Synthesis: Isomerization and Claisen Rearrangement

For larger-scale production, a more efficient one-pot method is often employed. This process involves the reaction of 2-methyl-3-buten-2-ol with trimethyl orthoacetate in the presence of an acid catalyst, such as phosphoric acid.[4] This reaction proceeds through a tandem isomerization and Claisen rearrangement, followed by refinement to yield the final product.[4] This method is advantageous due to its high yield and lower production costs.[4]

Experimental Protocol: Synthesis from 3-Methylbut-2-enol and Trimethyl Orthoacetate [3]

  • A mixture of trimethyl orthoacetate (120 g; 1 mole) and orthophosphoric acid (1.5 g; 0.015 mole) is placed in a flask equipped with a stirrer and a vacuum-jacketed fractionating column.

  • The mixture is heated with stirring to a temperature of 110°C.

  • 3-Methylbut-2-enol (21.5 g; 0.25 mole) is added dropwise to the hot reaction mixture over a period of 1 hour, during which the methanol formed is collected by distillation.

  • Upon completion of the addition, the reaction mixture is heated at 110°C for a further period of 1 hour with continued collection of methanol by distillation.

  • A portion (72 g; 0.6 mole) of the excess trimethyl orthoacetate is then distilled from the reaction mixture until the reaction mixture reaches a temperature of 140°-145°C.

  • The reaction mixture is then heated at 140°-145°C for 1.5 hours, allowing the remaining excess trimethyl orthoacetate to condense and return to the reaction mixture.

  • The product is then distilled to separate the remaining excess trimethyl orthoacetate and to give this compound (29.4 g; 82.8% yield) with a boiling point of 70°C at 60 mm Hg.

Chemical Reactivity and Applications

The presence of both an ester functionality and a terminal alkene makes this compound a valuable intermediate in organic synthesis.

Key Reactions

This molecule serves as a substrate for several important name reactions:

  • Heck Reaction: The palladium-catalyzed coupling of the terminal alkene with aryl or vinyl halides allows for the formation of substituted alkenes.[5][6][7] This reaction is a cornerstone of modern C-C bond formation.

  • Electrophilic Trifluoromethylthiolation: The double bond can undergo electrophilic addition reactions, such as trifluoromethylthiolation, to introduce the SCF₃ group, which is of significant interest in medicinal chemistry.[5][6][7]

  • Nickel-Catalyzed 1,2-Dialkylation: The alkenyl carbonyl compound can participate in nickel-catalyzed reactions, enabling the introduction of two alkyl groups across the double bond.[5][6][7]

Diagram: Reactivity of this compound

G Start This compound Heck Heck Reaction (Pd-catalyzed C-C coupling) Start->Heck Trifluoromethylthiolation Electrophilic Trifluoromethylthiolation Start->Trifluoromethylthiolation Dialkylation Nickel-Catalyzed 1,2-Dialkylation Start->Dialkylation Product_Heck Substituted Alkenes Heck->Product_Heck Product_Trifluoro SCF₃-containing Compounds Trifluoromethylthiolation->Product_Trifluoro Product_Dialkyl Dialkylated Products Dialkylation->Product_Dialkyl

Caption: Key reactions of this compound.

Applications in Industry
  • Agrochemicals: It is a crucial intermediate in the synthesis of pyrethroid insecticides.[4]

  • Fragrance and Flavors: Due to its fruity and pleasant aroma, it is utilized in the fragrance industry for perfumes, colognes, and scented candles.[1] It also serves as a flavoring agent in food and beverages.[1]

  • Pharmaceutical Research: The ester functionality can be used as a protecting group or as a precursor for more complex molecules in drug discovery and development.[1]

Spectral Data

Spectroscopic data is essential for the characterization of this compound.

  • ¹H NMR: Proton NMR spectra are available for this compound, providing detailed information about its structure.[2][8]

  • Mass Spectrometry (GC-MS): Mass spectrometry data is available through the NIST Mass Spectrometry Data Center.[2]

  • Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra have been reported, which can be used to identify the functional groups present in the molecule.[2]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[2][9] Proper safety precautions must be taken during its handling and storage.

Hazard Statements
  • H226: Flammable liquid and vapor.[2][9]

Precautionary Statements
  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[9]

  • P233: Keep container tightly closed.[9]

  • P240: Ground and bond container and receiving equipment.[9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

  • P403+P235: Store in a well-ventilated place. Keep cool.[9]

It is recommended to handle this chemical in a well-ventilated area and to avoid contact with skin and eyes.[10] In case of contact, appropriate first-aid measures should be taken.[9]

Conclusion

This compound is a valuable and versatile chemical intermediate with applications spanning from the synthesis of life-saving pharmaceuticals to the creation of everyday consumer products. A thorough understanding of its properties, synthesis, and reactivity is crucial for any researcher or scientist working in the field of organic chemistry.

References

An In-depth Technical Guide to Methyl 3,3-dimethylpent-4-enoate: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed overview of Methyl 3,3-dimethylpent-4-enoate, a valuable carboxylic acid derivative for professionals in research and drug development. We will delve into its fundamental molecular properties and explore its utility as a reactant in advanced organic synthesis.

Core Molecular Attributes

This compound is an organic compound recognized for its utility as a building block in complex chemical syntheses.[1][2][3] At its core, the molecule's reactivity is defined by its methyl ester functional group and a terminal alkene, making it a versatile substrate for a variety of organic reactions.[1] A thorough understanding of its fundamental properties is the first step in leveraging its synthetic potential.

The empirical and structural characteristics of a compound are foundational to its application in any research or development setting. The molecular formula dictates the elemental composition, while the molecular weight is a critical parameter for stoichiometric calculations in reaction planning and for analytical characterization via techniques such as mass spectrometry.

For clarity and ease of reference, the key molecular identifiers for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₁₄O₂PubChem[4], Sigma-Aldrich[5], Pharmaffiliates[2]
Molecular Weight 142.20 g/mol TCI Chemicals[6], Fisher Scientific[7]
Monoisotopic Mass 142.099379685 DaPubChem[4]
CAS Number 63721-05-1Sigma-Aldrich[5], TCI Chemicals[6]

These values are not merely data points; they are the cornerstone of experimental design. For instance, the precise monoisotopic mass is indispensable for high-resolution mass spectrometry (HRMS) analysis, allowing for unambiguous identification of the compound in complex reaction mixtures.

Physicochemical Profile and Handling

This compound typically presents as a colorless to pale yellow liquid with a mild, ester-like odor.[1] It exhibits limited solubility in water but is miscible with common organic solvents like ethanol and ether.[1] From a laboratory handling perspective, it is important to note its flammability.[1] Standard safety protocols, including storage away from ignition sources and use in a well-ventilated fume hood, are mandatory. For long-term stability, storage in a sealed container in a cool, dry environment, often at 2-8°C, is recommended.[2][5]

Synthetic Utility and Experimental Workflow

The true value of this compound for drug development and materials science lies in its role as a versatile reactant. Its structure is amenable to several classes of important chemical transformations. Notably, it has been successfully employed in:

  • Heck Reactions: A palladium-catalyzed carbon-carbon bond-forming reaction.

  • Electrophilic Trifluoromethylthiolation: Introducing the SCF₃ group, which is of growing interest in medicinal chemistry.

  • Nickel-Catalyzed Dialkylation: Forming new carbon-carbon bonds on alkenyl carbonyl compounds.[2][3]

The causality behind its utility stems from the electronic properties of the ester and the accessibility of the terminal double bond for catalytic transformations.

The diagram below illustrates a generalized workflow for employing this compound in a Heck reaction, a cornerstone of modern synthetic chemistry for creating substituted alkenes. This process is fundamental in synthesizing complex molecular scaffolds found in many pharmaceutical agents.

Heck_Reaction_Workflow start 1. Reactant Preparation reactants Charge Reactor: - this compound - Aryl Halide - Palladium Catalyst (e.g., Pd(OAc)₂) - Phosphine Ligand - Base (e.g., Et₃N) - Solvent (e.g., DMF) start->reactants Combine Reagents reaction 2. Reaction Execution reactants->reaction conditions Heat mixture under inert atmosphere (N₂ or Ar) (e.g., 80-120 °C) Monitor via TLC or GC-MS reaction->conditions Apply Conditions workup 3. Workup & Isolation conditions->workup extraction Cool reaction mixture Quench with water Extract with organic solvent (e.g., Ethyl Acetate) workup->extraction Isolate Crude Product purification 4. Purification extraction->purification chromatography Dry organic layer (e.g., MgSO₄) Concentrate under vacuum Purify via Flash Column Chromatography purification->chromatography Remove Impurities analysis 5. Product Characterization chromatography->analysis spectroscopy Confirm structure and purity - ¹H NMR - ¹³C NMR - HRMS analysis->spectroscopy Verify Identity

Caption: Conceptual workflow for a Heck coupling reaction using this compound.

This self-validating protocol incorporates in-process controls (TLC/GC-MS monitoring) and concludes with rigorous analytical characterization (NMR, HRMS) to ensure the identity and purity of the final product, upholding the principles of scientific trustworthiness.

References

An In-Depth Technical Guide to Methyl 3,3-dimethylpent-4-enoate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3,3-dimethylpent-4-enoate (CAS No. 63721-05-1) is a pivotal organic intermediate, distinguished by its unique structural features: a quaternary carbon center adjacent to a terminal vinyl group and a methyl ester functionality. These characteristics make it a valuable precursor in complex organic synthesis, most notably in the industrial production of synthetic pyrethroid insecticides. This guide provides a comprehensive review of its synthesis, with a detailed protocol for the Johnson-Claisen rearrangement, an analysis of its chemical reactivity in key transformations such as the Heck reaction, and an exploration of its primary applications. The underlying principles governing its synthetic utility, including the influence of the gem-dimethyl group, are discussed to provide field-proven insights for professionals in chemical research and development.

Core Molecular Profile and Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic mild, ester-like or fruity odor.[1] Its structure is notable for the gem-dimethyl substitution at the C3 position, which sterically influences the reactivity of adjacent functional groups and imparts specific conformational preferences that can be exploited in synthesis. It is soluble in common organic solvents like ethanol and ether but has limited solubility in water.[1]

PropertyValueSource(s)
CAS Number 63721-05-1[1]
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.20 g/mol [1]
IUPAC Name This compound[2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 62-68 °C at 20 mbar[3]
Density ~0.89-0.91 g/cm³[3]
InChI Key MKLKDUHMZCIBSJ-UHFFFAOYSA-N[2]

Spectroscopic Characterization

SpectroscopyAvailability / DataSource(s)
¹H NMR Spectrum available for review.[1]
¹³C NMR Spectrum available for review.[4]
Mass Spec (MS) Spectrum available for review. Predicted adducts: [M+H]⁺ at m/z 143.10666, [M+Na]⁺ at m/z 165.08860.[5][6]
Infrared (IR) Spectrum available for review.[5]

Synthesis Methodologies: The Johnson-Claisen Rearrangement

While several routes to this compound exist, including the direct esterification of 3,3-dimethylpent-4-enoic acid, the most common and elegant industrial approach is a variation of the Johnson-Claisen rearrangement.[3][7] This[8][8]-sigmatropic rearrangement is a powerful C-C bond-forming reaction that proceeds through a highly ordered, chair-like transition state, offering excellent control over the product structure.

Mechanistic Rationale

The reaction utilizes an allylic alcohol (prenol or isopentenol) and an orthoacetate (trimethyl orthoacetate) in the presence of an acid catalyst, such as phosphoric acid.[7] The key steps are:

  • Formation of a Mixed Ketene Acetal: The allylic alcohol reacts with the orthoacetate to form an intermediate mixed ketene acetal, releasing methanol.

  • [8][8]-Sigmatropic Rearrangement: This intermediate undergoes a concerted rearrangement where a C-O bond is broken and a new C-C bond is formed. The reaction is driven by the thermodynamic stability of the resulting carbonyl group in the final ester product.

  • The gem-Dimethyl Effect: The presence of the gem-dimethyl group on the carbon backbone is known to accelerate cyclization and rearrangement reactions. This phenomenon, often termed the Thorpe-Ingold effect, can be attributed to a decrease in the internal bond angle, which pre-organizes the molecule into a conformation favorable for the cyclic transition state.

Johnson-Claisen Rearrangement cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_product Product R1 Prenol (3-Methyl-2-buten-1-ol) I1 Mixed Ketene Acetal (Key Intermediate) R1->I1 + R2 - 2x MeOH R2 Trimethyl Orthoacetate TS Chair-like Transition State I1->TS Heat P1 This compound TS->P1

Caption: Johnson-Claisen synthesis workflow.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis via Johnson-Claisen rearrangement.[9]

Materials:

  • 3-Methyl-2-buten-1-ol (Prenol)

  • Trimethyl orthoacetate

  • Orthophosphoric acid (85%)

  • Sodium methoxide (for improved variants)

  • Standard laboratory glassware for reflux and distillation

Step-by-Step Procedure:

  • Initial Setup: A flask is charged with trimethyl orthoacetate (e.g., 1.0 mole) and a catalytic amount of orthophosphoric acid (e.g., 0.015 mole). The flask is equipped with a magnetic stirrer and a distillation apparatus.

  • Reaction Initiation: The mixture is heated with stirring to approximately 110 °C.

  • Substrate Addition: 3-Methyl-2-buten-1-ol (e.g., 0.25 mole) is added dropwise to the hot reaction mixture over 1 hour. During the addition, methanol, a byproduct of the ketene acetal formation, is continuously removed by distillation.

  • Reaction Completion: Upon completion of the addition, the mixture is held at 110 °C for an additional hour to ensure complete reaction and removal of methanol.

  • Rearrangement: The temperature is increased to 140-145 °C. Excess trimethyl orthoacetate is distilled off until this temperature is reached. The reaction is then maintained at this temperature for approximately 1.5 hours under reflux conditions to drive the sigmatropic rearrangement.

  • Purification: The final product is isolated from the reaction mixture by vacuum distillation, yielding pure this compound. An improved process reports yields approaching 84% by using orthophosphate and sodium methoxide as catalysts at different stages to reduce byproduct formation.[9]

Chemical Reactivity and Synthetic Utility

The molecule's utility stems from the orthogonal reactivity of its two primary functional groups: the terminal alkene and the ester. This allows for selective transformations, making it a versatile building block. It is a known reactant in several important transformations.[10]

Heck Reaction

The terminal vinyl group is an excellent substrate for the Mizoroki-Heck reaction, a palladium-catalyzed method for forming substituted alkenes by coupling with an unsaturated halide (e.g., aryl or vinyl halide).[11] This reaction is fundamental for creating more complex carbon skeletons.

Generalized Protocol for a Heck Reaction: Note: This is a representative protocol, as a specific procedure for this substrate is not widely published. Conditions must be optimized.

  • A reaction vessel is charged with this compound (1.0 eq.), an aryl bromide (1.2 eq.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand such as PPh₃ (4-10 mol%), and a base like triethylamine (2.0 eq.) in a suitable solvent (e.g., DMF or NMP).

  • The vessel is purged with an inert gas (N₂ or Ar) and heated to 80-120 °C.

  • The reaction is monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_RX R-Pd(II)-X Complex Pd0->PdII_RX A A Oxidative Addition (R-X) PdII_Alkene π-Alkene Complex PdII_RX->PdII_Alkene B B Alkene Coordination Alkene This compound PdII_Alkyl σ-Alkyl Pd(II) Complex PdII_Alkene->PdII_Alkyl C C Migratory Insertion (Syn-addition) Product Substituted Alkene (Product) PdII_Alkyl->Product out HPdII_X H-Pd(II)-X Complex PdII_Alkyl->HPdII_X D D β-Hydride Elimination HPdII_X->Pd0 E E Reductive Elimination (+ Base)

Caption: General catalytic cycle for the Heck reaction.

Nickel-Catalyzed 1,2-Dialkylation

Recent advances in catalysis have shown that alkenyl carbonyl compounds can undergo nickel-catalyzed 1,2-dialkylation, where two different alkyl groups are added across the double bond.[10] While not demonstrated specifically on this substrate in the core literature, its structure fits the substrate class for these powerful three-component coupling reactions.

Electrophilic Additions

The electron-rich double bond is susceptible to electrophilic attack. It has been cited as a useful reactant in electrophilic trifluoromethylthiolation reactions, which install the synthetically important -SCF₃ group.[10]

Core Application: Synthesis of Pyrethroid Insecticides

The primary industrial application of this compound is as a key intermediate in the synthesis of pyrethroids.[3][7] Pyrethroids are synthetic analogues of the natural insecticide pyrethrin, valued for their high insecticidal activity and low toxicity to mammals.[9] The ester serves as the precursor to the cyclopropanecarboxylic acid moiety (e.g., permethric acid) found in many commercial pyrethroids like permethrin and cypermethrin.[8][12]

The typical synthetic sequence involves a reaction across the double bond to form the three-membered ring. For example, radical addition of a trihalomethane followed by cyclization under basic conditions is a common strategy.[8]

Pyrethroid_Synthesis_Workflow Start This compound Intermediate1 Trihaloalkyl Adduct Start->Intermediate1 Step 1 Step1 Radical Addition (e.g., + CCl₄ or CCl₃Br) Intermediate2 Dihalovinyl- cyclopropanecarboxylate Intermediate1->Intermediate2 Step 2 Step2 Base-mediated Intramolecular Cyclization Final Synthetic Pyrethroid (e.g., Cypermethrin) Intermediate2->Final Step 3 Step3 Esterification with Active Alcohol Moiety

Caption: General workflow for pyrethroid synthesis.

Safety and Handling

This compound is classified as a flammable liquid.[2] It may cause skin and eye irritation upon contact.[1] Standard laboratory safety precautions should be employed, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood. It should be stored in a cool, dry place, sealed from moisture and light.[2]

Conclusion

This compound is a synthetically valuable intermediate whose importance is anchored in its utility for constructing the core of pyrethroid insecticides. Its efficient synthesis via the Johnson-Claisen rearrangement and the versatile reactivity of its terminal alkene functionality make it a cornerstone molecule in industrial agrochemistry. For the research scientist, it represents a robust platform for C-C bond formation and further functionalization, offering a reliable starting point for the synthesis of complex molecular targets.

References

An In-Depth Technical Guide to the Safe Handling and Application of Methyl 3,3-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,3-dimethylpent-4-enoate (CAS 63721-05-1) is a versatile unsaturated ester utilized as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and fragrance industries.[1] Its unique structural features, including a sterically hindered ester and a terminal double bond, make it a valuable building block for various carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and physicochemical properties of this compound, ensuring its safe and effective use in a research and development setting. We will delve into its toxicological profile, reactivity, and appropriate emergency response measures, grounding all recommendations in established scientific principles and authoritative data.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. This compound is a colorless to pale yellow liquid characterized by a mild, ester-like or fruity odor.[1] Its miscibility with common organic solvents like ethanol, acetone, and ether, coupled with limited solubility in water, dictates its behavior in various experimental setups.[1]

PropertyValueSource(s)
CAS Number 63721-05-1[1][2]
Molecular Formula C₈H₁₄O₂[1][2]
Molecular Weight 142.20 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Odor Mild, ester-like/fruity[1]
Flash Point 41°C (105.8°F)[3]
Boiling Point 269°C (literature)[3]
Solubility Limited in water; miscible with common organic solvents[1]
Storage Temperature 2-8°C recommended, in a cool, dark place (<15°C)[4][5]

Hazard Identification and GHS Classification

This compound is classified as a Flammable Liquid, Category 3 according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2][3] This classification is primarily due to its flash point of 41°C. The primary hazard associated with this compound is its flammability, and appropriate precautions must be taken to avoid ignition.

GHS Pictogram:

GHS GHS02 🔥

GHS Pictogram: Flame

Signal Word: Warning [2][3]

Hazard Statements:

  • H226: Flammable liquid and vapor.[2][3]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety Data Sheets.[3] Key statements include:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[3][5]

  • P233: Keep container tightly closed.[3][5]

  • P240: Ground and bond container and receiving equipment.[3][5]

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.[3][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

Toxicological Profile and Health Effects

While specific toxicological studies on this compound are limited, its profile is generally considered to be of low acute toxicity based on its structural similarity to other short-chain esters.[1] However, it is crucial to handle this compound with care to avoid potential health effects.

  • Acute Toxicity: Considered to have low acute toxicity.[1]

  • Skin Contact: Prolonged or repeated skin contact may cause mild irritation.[1] It is essential to wear appropriate chemical-resistant gloves.

  • Eye Contact: May cause temporary irritation and redness.[1] Safety glasses or goggles are mandatory.

  • Inhalation: Inhalation of vapors may lead to respiratory discomfort, dizziness, or headaches.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ingestion: Ingestion should be avoided.[1]

  • Carcinogenicity: There is currently no evidence to suggest that this compound is carcinogenic. It is not classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).[1]

Reactivity and Stability

The reactivity of this compound is centered around its two primary functional groups: the ester and the terminal alkene.

  • General Reactivity: As an ester, it can undergo hydrolysis under acidic or basic conditions to yield 3,3-dimethylpent-4-enoic acid and methanol. The gem-dimethyl group adjacent to the ester carbonyl may provide some steric hindrance, potentially slowing the rate of hydrolysis compared to unhindered esters. Esters can also react with strong oxidizing acids, and their interaction with caustic solutions can generate heat.[6]

  • Incompatibilities: It should be kept away from strong oxidizing agents and sources of ignition.[1]

  • Hazardous Reactions: No specific hazardous reactions have been reported under normal processing conditions.[7]

Applications in Organic Synthesis

This compound serves as a valuable intermediate in several important classes of organic reactions.[8][9]

Heck Reaction

The terminal alkene of this compound makes it a suitable substrate for the Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[10] This reaction is a powerful tool for the synthesis of substituted alkenes.

Generalized Heck Reaction Workflow:

Heck_Workflow reagents This compound + Aryl/Vinyl Halide + Base (e.g., Et3N, NaOAc) + Pd Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., PPh3) reaction Reaction Setup (Inert atmosphere, solvent, heat) reagents->reaction Combine workup Aqueous Workup & Extraction reaction->workup Quench & Separate purification Purification (e.g., Column Chromatography) workup->purification Isolate Crude product Substituted Alkene Product purification->product Isolate Pure

Workflow for a typical Heck reaction.

Exemplary Protocol for Heck Reaction with an Unsaturated Ester: A representative protocol for a Heck reaction involving an α,β-unsaturated ester is provided below. Researchers should adapt this protocol based on the specific reactivity of this compound and the coupling partner.

  • Catalyst Pre-formation/Activation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., PPh₃) in a suitable anhydrous solvent (e.g., DMF, acetonitrile).

  • Reactant Addition: To the catalyst mixture, add the aryl or vinyl halide, the base (e.g., triethylamine), and this compound.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.

Electrophilic Trifluoromethylthiolation

The double bond in this compound can undergo electrophilic addition reactions. One such application is electrophilic trifluoromethylthiolation, which introduces the important -SCF₃ group into the molecule. This functional group is of significant interest in medicinal chemistry due to its high lipophilicity.

Nickel-Catalyzed 1,2-Dialkylation

This compound is also a reactant in nickel-catalyzed 1,2-dialkylation of alkenyl carbonyl compounds, a three-component reaction that allows for the formation of two new carbon-carbon bonds across the double bond.

Safe Handling and Storage Protocols

A self-validating system for handling and storage is paramount to ensuring laboratory safety.

Personal Protective Equipment (PPE)

The minimum required PPE when handling this compound includes:

  • Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles.[11][12]

  • Hand Protection: Nitrile or neoprene gloves are suitable for incidental contact.[11] Always consult a glove compatibility chart for extended use.

  • Body Protection: A flame-resistant lab coat or, at a minimum, a 100% cotton lab coat should be worn.[13] Long pants and closed-toe shoes are mandatory.[13]

  • Respiratory Protection: For operations with the potential to generate significant vapor concentrations, a respirator may be necessary.[12] All work with volatile flammable liquids should ideally be performed in a chemical fume hood.[13]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][5]

  • Store separately from strong oxidizing agents.[14]

  • For long-term storage, refrigeration at 2-8°C is recommended.[4] If a standard laboratory refrigerator is used, it must be an approved, explosion-proof, or laboratory-safe unit.[15]

Logical Flow for Safe Chemical Handling:

Safe_Handling start Assess Hazards (Review SDS) ppe Don Appropriate PPE start->ppe handling Handle in Ventilated Area (Fume Hood) ppe->handling storage Store Properly (Cool, Ventilated, Away from Ignition Sources) handling->storage disposal Dispose of Waste Correctly storage->disposal end Complete Work disposal->end

A systematic approach to safe chemical handling.

Emergency Procedures

First-Aid Measures
  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[3][5]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[16]

  • If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]

Fire-Fighting Measures
  • Suitable extinguishing media: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[6]

  • Unsuitable extinguishing media: Do not use a solid stream of water, as it may spread the fire.

  • Specific hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[6] Containers may explode when heated.[6]

Spill Response

In the event of a spill, the following steps should be taken by trained personnel:

  • Immediate Action: Eliminate all ignition sources (no smoking, flares, sparks, or flames) from the immediate area.[6] Alert others in the vicinity.

  • Assess the Spill: Determine the extent and nature of the spill. For large or unmanageable spills, evacuate the area and contact emergency services.

  • Containment: Use a non-combustible absorbent material such as sand, dry earth, or vermiculite to dike the spill and prevent its spread.[6][17] Do not use combustible materials like cat litter for flammable liquid spills that may be incinerated.[17]

  • Absorption: Absorb the spilled material with spill pillows or pads.[17]

  • Collection: Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[6]

  • Decontamination: Clean the spill area with soap and water.

  • Ventilation: Ensure the area is well-ventilated to disperse any remaining flammable vapors before resuming work.[17]

Waste Disposal

  • Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[16]

  • Do not dispose of this compound down the drain.[18]

  • Collect waste in a designated, properly labeled container for flammable organic waste.[18]

  • Handle uncleaned containers as you would the product itself.[16]

Conclusion

This compound is a valuable reagent for synthetic chemists, offering a unique combination of steric and electronic properties. Its primary hazard is flammability, which can be effectively managed through adherence to rigorous safety protocols. By understanding its physicochemical properties, toxicological profile, and reactivity, and by implementing the handling, storage, and emergency procedures outlined in this guide, researchers can safely and effectively utilize this compound in their pursuit of novel chemical entities.

References

A Comprehensive Spectroscopic Guide to Methyl 3,3-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3,3-dimethylpent-4-enoate (CAS No. 63721-05-1) is a carboxylic acid ester with the molecular formula C₈H₁₄O₂.[1] At room temperature, it is a colorless liquid with a characteristic mild, fruity odor.[1] This compound serves as a valuable intermediate in organic synthesis, particularly in the fragrance industry and for the development of more complex molecules in pharmaceutical research.[1] Its synthesis can be achieved through several routes, including the esterification of 3,3-dimethylpent-4-enoic acid or via a Claisen rearrangement.[1][2][3]

Given its role as a synthetic building block, rigorous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive, non-destructive means to achieve this. This guide offers an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in fundamental principles and experimental best practices. The interpretation herein is designed to provide researchers and drug development professionals with a robust framework for identifying and characterizing this molecule.

Molecular Structure and Spectroscopic Overview

To effectively interpret spectroscopic data, one must first understand the molecule's constituent parts. This compound possesses several key features: a methyl ester group, a terminal vinyl group, a quaternary carbon, and a methylene bridge. Each of these components imparts a unique and identifiable signature in the various spectra.

Caption: Molecular structure with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for elucidating the proton framework of an organic molecule. The spectrum of this compound provides distinct signals for each unique proton environment.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for non-polar to moderately polar compounds due to its excellent solubilizing properties and single, easily identifiable residual solvent peak (~7.26 ppm).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer (e.g., Bruker AC-300).[4] A higher field strength enhances signal dispersion and simplifies the interpretation of complex multiplets.

  • Data Acquisition: Collect 16-32 scans to achieve a high signal-to-noise ratio. Standard acquisition parameters for ¹H NMR are typically sufficient.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum to the TMS signal.

Data Presentation: ¹H NMR
Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
A5.85 - 5.75dd1H-CH =CH₂
B5.00 - 4.90m2H-CH=CH
C3.65s3H-O-CH
D2.25s2H-CH ₂-C=O
E1.05s6H-C(CH ₃)₂
Spectral Interpretation

The ¹H NMR spectrum is exceptionally clean and informative, validating the molecule's structure.

  • Vinyl Protons (Signals A & B): The protons on the double bond are the most deshielded due to the anisotropic effect of the π-system. The lone proton on C⁸ (Signal A) appears as a doublet of doublets (dd) around 5.8 ppm due to coupling with the two non-equivalent terminal protons on C⁹. These two terminal protons (Signal B) appear as a multiplet around 4.9-5.0 ppm.

  • Methoxy Protons (Signal C): The three protons of the methyl ester group appear as a sharp singlet at approximately 3.65 ppm. Their chemical shift is influenced by the electron-withdrawing oxygen atom. The singlet multiplicity confirms the absence of adjacent protons.

  • Methylene Protons (Signal D): The two protons on C⁴, which are alpha to the carbonyl group, are deshielded and appear as a singlet around 2.25 ppm. The singlet nature is a key structural identifier, confirming they are adjacent to the quaternary carbon (C⁵), which has no protons to couple with.

  • Gem-Dimethyl Protons (Signal E): The six protons of the two methyl groups attached to the quaternary carbon (C⁶ and C⁷) are equivalent due to free rotation. They give rise to a single, strong singlet at approximately 1.05 ppm, integrating to 6H.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C channel (e.g., 75 MHz for a 300 MHz instrument).

  • Data Acquisition: A proton-decoupled sequence is standard. This technique removes ¹H-¹³C coupling, resulting in a spectrum where each unique carbon appears as a singlet. A larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Processing: Standard Fourier transformation and processing steps are applied.

Data Presentation: ¹³C NMR
Chemical Shift (δ, ppm)Assignment (See Fig. 1)Rationale
~172C³ (C=O)Carbonyl carbon, highly deshielded by two oxygen atoms.
~145C⁸ (-C H=CH₂)Olefinic carbon with one proton, deshielded.
~112C⁹ (-CH=C H₂)Terminal olefinic carbon with two protons.
~51C¹ (-OC H₃)Methoxy carbon, attached to electron-withdrawing oxygen.
~48C⁴ (-C H₂-C=O)Methylene carbon alpha to the carbonyl.
~40C⁵ (-C (CH₃)₂)Quaternary carbon, typically a weak signal.
~25C⁶, C⁷ (-C(C H₃)₂)Equivalent gem-dimethyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition
  • Technique: The Attenuated Total Reflectance (ATR) or neat capillary cell method is suitable for liquid samples like this compound.[4]

  • Sample Application: Apply a small drop of the neat liquid directly onto the ATR crystal or between two salt (NaCl or KBr) plates.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-600 cm⁻¹.

  • Background Correction: A background spectrum of the empty cell/ATR crystal should be recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

Data Presentation: Key IR Absorptions
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3080C-H stretch=C-H (Vinyl)
~2960C-H stretch-C-H (Alkyl)
~1740C=O stretchEster
~1640C=C stretchAlkene
~1200 & ~1150C-O stretchEster
Spectral Interpretation

The IR spectrum provides unambiguous evidence for the key functional groups.

  • Ester Group: The most prominent feature is the intense, sharp absorption at ~1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch in a saturated ester. The two distinct C-O stretching vibrations around 1200 and 1150 cm⁻¹ further confirm the ester functionality.

  • Alkene Group: The presence of the vinyl group is confirmed by the C=C stretching vibration at ~1640 cm⁻¹ and the C-H stretch of the sp² hybridized carbons appearing just above 3000 cm⁻¹ (~3080 cm⁻¹).

  • Alkyl Group: The C-H stretching of the sp³ hybridized methyl and methylene groups is observed as a strong absorption just below 3000 cm⁻¹ (~2960 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which aids in structural confirmation.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Separation: Inject the sample into the GC. The GC separates the analyte from any impurities before it enters the mass spectrometer. A typical column would be a non-polar capillary column (e.g., DB-5).

  • Ionization: In the MS source, use a standard electron energy of 70 eV for ionization. This high energy ensures fragmentation and produces a reproducible spectrum.

  • Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Presentation: Key Mass Fragments
m/zProposed FragmentIdentity
142[C₈H₁₄O₂]⁺Molecular Ion (M⁺)
127[M - CH₃]⁺Loss of a methyl radical
111[M - OCH₃]⁺Loss of a methoxy radical
83[M - COOCH₃]⁺Loss of the carbomethoxy group
69[C₅H₉]⁺Allylic carbocation

Fragmentation Analysis

Figure 2: Proposed EI Mass Spectrometry Fragmentation Pathway M [C₈H₁₄O₂]⁺˙ m/z = 142 m127 [C₇H₁₁O₂]⁺ m/z = 127 M->m127 - •CH₃ m111 [C₇H₁₁O]⁺ m/z = 111 M->m111 - •OCH₃ m83 [C₆H₁₁]⁺ m/z = 83 M->m83 - •COOCH₃ m69 [C₅H₉]⁺ m/z = 69 m83->m69 - CH₂

References

Methodological & Application

"Methyl 3,3-dimethylpent-4-enoate" in Claisen rearrangement reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of Methyl 3,3-dimethylpent-4-enoate via Claisen Rearrangement

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Claisen rearrangement, a cornerstone of synthetic organic chemistry, offers a powerful and stereoselective method for carbon-carbon bond formation. This[1][1]-sigmatropic rearrangement transforms allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds, enabling the construction of complex molecular architectures.[2][3] A particularly valuable application of this reaction is the creation of sterically congested all-carbon quaternary centers.[4] This guide provides a detailed examination of the Johnson-Claisen rearrangement for the synthesis of this compound, a key intermediate featuring such a quaternary center. We will explore the underlying mechanism, provide a detailed experimental protocol, discuss critical process parameters, and contrast this method with the milder Ireland-Claisen rearrangement.

Introduction: The Power of the[1][1]-Sigmatropic Shift

First reported by Ludwig Claisen in 1912, the Claisen rearrangement is a thermal isomerization of an allyl vinyl ether that proceeds through a concerted, pericyclic transition state.[3][5] The reaction is highly predictable and stereoselective, typically favoring a chair-like transition state to minimize steric interactions.[3] This predictability has made it an indispensable tool in the total synthesis of natural products.[4]

Over the years, several variants have been developed to improve reaction conditions and broaden substrate scope. The Johnson-Claisen and Ireland-Claisen rearrangements are two of the most significant modifications, allowing the reaction to proceed under milder conditions and with a wider range of functional groups.[3][6] This note focuses on the Johnson-Claisen variant, which utilizes the reaction between an allylic alcohol and an orthoester to generate the requisite allyl vinyl ether in situ, leading directly to a γ,δ-unsaturated ester.[7]

This compound is a prime example of a molecule efficiently synthesized using this method. Its structure contains a gem-dimethyl substituted quaternary carbon, a motif that can be challenging to construct using other synthetic approaches. This ester serves as a valuable intermediate in the synthesis of various compounds, including the acid moiety of certain pyrethroid insecticides.[7]

Mechanism: The Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement circumvents the often-difficult synthesis of isolated allyl vinyl ethers.[8] The reaction is typically initiated by heating an allylic alcohol (in this case, 3-methylbut-2-enol, or prenol) with an excess of an orthoester (trimethyl orthoacetate) in the presence of a weak acid catalyst, such as phosphoric acid or a phenol.[7][9]

The mechanism proceeds as follows:

  • Protonation & Alcohol Exchange: The acid catalyst protonates one of the orthoester's methoxy groups, which is then eliminated as methanol. The allylic alcohol attacks the resulting oxocarbenium ion.

  • Formation of a Ketene Acetal: A second molecule of methanol is eliminated, facilitated by the catalyst, to form a mixed ketene acetal intermediate. This species is the key allyl vinyl ether required for the rearrangement.

  • [1][1]-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted[1][1]-sigmatropic rearrangement through a six-membered, chair-like transition state to form the γ,δ-unsaturated ester product, this compound. The reaction is driven forward by the thermodynamic stability of the newly formed carbon-carbon bond and carbonyl group.

Johnson_Claisen_Mechanism Johnson-Claisen Rearrangement Mechanism R1 Prenol + Trimethyl Orthoacetate I1 Oxocarbenium Ion + Allylic Alcohol R1->I1 + H+ / - CH3OH Cat H+ (cat.) I2 Mixed Ketene Acetal (Allyl Vinyl Ether Intermediate) I1->I2 - H+ / - CH3OH TS Chair-like Transition State I2->TS Heat [3,3]-Shift P1 This compound TS->P1 MetOH + 2 CH3OH

Caption: Mechanism of the Johnson-Claisen Rearrangement.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established industrial processes and provides a robust method for the laboratory-scale synthesis of the target compound.[7][9]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMolesNotes
3-Methylbut-2-enol (Prenol)C₅H₁₀O86.1386.0 g1.0Substrate
Trimethyl orthoacetateC₅H₁₂O₃120.15240.0 g2.0Reagent & Solvent
Phosphoric Acid (85%)H₃PO₄98.00~0.5 g~0.004Catalyst
Round-bottom flask (1 L)--1-Reaction vessel
Distillation Apparatus--1-For methanol removal
Heating Mantle & Stirrer--1--
Saturated NaHCO₃ solution--~100 mL-For workup
Anhydrous MgSO₄ or Na₂SO₄--~20 g-Drying agent
Diethyl Ether or MTBE--~300 mL-Extraction solvent
Step-by-Step Procedure
  • Setup: Assemble a 1 L round-bottom flask equipped with a magnetic stirrer, a heating mantle, and a distillation apparatus (e.g., a short-path or Vigreux column) to continuously remove the methanol byproduct.

  • Charge Reagents: To the flask, add trimethyl orthoacetate (2.0 mol) and the phosphoric acid catalyst (~0.5 g).

  • Heating: Begin stirring and heat the mixture to a temperature at or near the boiling point of trimethyl orthoacetate (~110°C).[9]

  • Substrate Addition: Slowly add the 3-methylbut-2-enol (1.0 mol) dropwise to the heated, stirred mixture over a period of 1-2 hours. During the addition, methanol formed as a byproduct will begin to distill off. Maintain the temperature to ensure a steady rate of distillation.

  • Drive Rearrangement: After the addition is complete, slowly increase the temperature of the reaction mixture to 140-145°C. This step distills off the excess trimethyl orthoacetate and drives the Claisen rearrangement to completion. Hold at this temperature for 1 hour.[9]

  • Cooling and Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash carefully with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Wash subsequently with water and then brine.

  • Extraction & Drying: Extract the aqueous layer with diethyl ether or MTBE. Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure (b.p. 95-99°C at 140 mm Hg) to yield pure this compound.[9]

Experimental_Workflow Experimental Workflow A 1. Assemble Apparatus (Flask + Distillation Head) B 2. Charge Orthoacetate & H3PO4 Catalyst A->B C 3. Heat to ~110°C B->C D 4. Add Prenol Dropwise (Collect Methanol) C->D E 5. Increase Temp to 140-145°C (Drive Rearrangement) D->E F 6. Cool & Quench (NaHCO3 wash) E->F G 7. Extract with Ether/MTBE & Dry Organic Layer F->G H 8. Purify by Vacuum Distillation G->H

Caption: Workflow for the synthesis of this compound.

Process Optimization and Influencing Factors

The yield and efficiency of the Johnson-Claisen rearrangement are sensitive to several parameters. Careful control of these factors is critical for a successful synthesis.

ParameterRecommendationRationale & Causality
Reactant Ratio 2-3 fold molar excess of trimethyl orthoacetate.A large excess of the orthoacetate acts as both a reagent and a solvent, shifting the initial equilibrium towards the formation of the key ketene acetal intermediate.[7][9]
Catalyst Weak acids like H₃PO₄ or phenols are preferred.Strong acids can promote side reactions, such as polymerization or decomposition of the allylic alcohol.[10] Lewis acids like AlCl₃ can also be used.[7]
Temperature Staged heating: ~110°C for addition, then ~140°C for rearrangement.The initial lower temperature allows for controlled formation of the ketene acetal while removing methanol. The subsequent higher temperature is required to provide the activation energy for the[1][1]-sigmatropic shift.[9]
Byproduct Removal Continuous distillation of methanol.Removing methanol as it is formed is crucial to drive the initial equilibria (steps 1 & 2 of the mechanism) to the right, maximizing the concentration of the allyl vinyl ether intermediate and thus the final product yield.[9]

Alternative Protocol: The Ireland-Claisen Rearrangement

For substrates that are sensitive to the high temperatures or acidic conditions of the Johnson-Claisen rearrangement, the Ireland-Claisen variant offers a powerful, milder alternative.[11][12] This method proceeds through a silyl ketene acetal formed from an allylic ester.

Core Principles of the Ireland-Claisen Rearrangement
  • Enolate Formation: An allylic ester is treated with a strong, non-nucleophilic base (e.g., LDA, KHMDS) at low temperature (-78°C) to form a lithium or potassium enolate.[11]

  • Silyl Trapping: The enolate is trapped with a trialkylsilyl halide (e.g., TMSCl) to form a stable silyl ketene acetal. The geometry (E or Z) of this acetal can often be controlled by the choice of solvent.[6][11]

  • Rearrangement & Hydrolysis: The silyl ketene acetal rearranges upon gentle warming (often to room temperature or slightly above), a process that is much more facile than the rearrangement of a standard allyl vinyl ether.[6][12] The resulting silyl ester is then hydrolyzed during aqueous workup to yield the final γ,δ-unsaturated carboxylic acid.

Ireland_Claisen_Mechanism Ireland-Claisen Rearrangement Mechanism R1 Allylic Ester I1 Ester Enolate R1->I1 1. Base S1 1. Deprotonation (LDA or KHMDS, -78°C) I2 Silyl Ketene Acetal I1->I2 2. TMSCl S2 2. Silyl Trapping (TMSCl) I3 Silyl Ester I2->I3 3. Heat S3 3. [3,3]-Shift (Warm to RT or Heat) P1 γ,δ-Unsaturated Carboxylic Acid I3->P1 4. H3O+ S4 4. Hydrolysis (H3O+)

Caption: General mechanism of the Ireland-Claisen Rearrangement.

General Protocol

While the Johnson-Claisen is superior for synthesizing this compound directly, a general Ireland-Claisen protocol is valuable for broader applications.

  • To a solution of an allylic ester in anhydrous THF at -78°C, slowly add a solution of LDA or KHMDS.

  • Stir for 30-60 minutes at -78°C.

  • Add neat trimethylsilyl chloride (TMSCl) and allow the mixture to stir.

  • Slowly warm the reaction to room temperature and then heat gently (e.g., reflux in THF at ~66°C) for several hours until the rearrangement is complete (monitor by TLC/GC-MS).

  • Cool the reaction and quench with aqueous acid (e.g., 1M HCl).

  • Perform a standard aqueous workup and extraction, followed by purification.[11]

Conclusion

The synthesis of this compound provides an excellent case study for the practical application of the Johnson-Claisen rearrangement. By reacting an allylic alcohol with an orthoester, a quaternary carbon center is efficiently installed in a single, reliable operation. Understanding the mechanism and optimizing key parameters such as temperature, reactant ratios, and byproduct removal are essential for maximizing yield. For more sensitive substrates, the Ireland-Claisen rearrangement presents a complementary and powerful strategy. Mastery of these[1][1]-sigmatropic rearrangements is fundamental for any synthetic chemist aiming to construct complex organic molecules with precision and efficiency.

References

Synthesis of terpenes using "Methyl 3,3-dimethylpent-4-enoate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Application of the Johnson-Claisen Rearrangement in Terpene Synthesis: A Protocol Featuring Methyl 3,3-dimethylpent-4-enoate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Terpenes and terpenoids represent a vast and structurally diverse class of natural products, many of which are foundational in the pharmaceutical and fragrance industries.[1][2] The stereocontrolled construction of their carbon skeletons, often containing challenging quaternary centers and specific olefin geometries, is a central task in synthetic organic chemistry. This application note details the strategic use of the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, for the synthesis of key terpene precursors.[3][4] We provide a comprehensive overview of the reaction mechanism and its synthetic advantages. As a practical guide, a detailed, step-by-step protocol for the synthesis of this compound, a versatile C8 building block, is presented. Finally, we discuss the synthetic potential of this γ,δ-unsaturated ester intermediate for elaboration into more complex terpenoid scaffolds.

Introduction to Terpene Synthesis and Sigmatropic Rearrangements

Terpenes are hydrocarbons built from isoprene (C5) units, while terpenoids are modified terpenes containing additional functional groups.[2] Their biological activities are extensive, ranging from antimicrobial and anti-inflammatory to antimalarial and neuroprotective effects.[1] The biosynthesis of terpenes often involves complex enzymatic cascades that orchestrate carbocationic cyclizations and rearrangements to generate immense structural diversity from simple acyclic precursors like geranyl pyrophosphate (GPP).[5][6][7]

Mimicking this synthetic efficiency in the laboratory requires robust and predictable chemical transformations.[8] Among the most powerful reactions in the synthetic chemist's toolkit are sigmatropic rearrangements, which allow for the concerted reorganization of a molecule's σ- and π-bonds. The Claisen rearrangement, a[3][3]-sigmatropic rearrangement of an allyl vinyl ether, is particularly notable for its ability to form carbon-carbon bonds with a high degree of stereocontrol, driven by the formation of a stable carbonyl group.[4][9][10]

The Johnson-Claisen Rearrangement: Mechanism and Strategic Value

A highly reliable and synthetically valuable variant of the classical Claisen rearrangement is the Johnson-Claisen rearrangement. This reaction utilizes an allylic alcohol and a trialkyl orthoacetate (e.g., trimethyl orthoacetate or triethyl orthoacetate) under mildly acidic conditions to produce a γ,δ-unsaturated ester.[3][11]

Mechanism: The reaction proceeds through a series of well-defined steps:

  • Acid Catalysis: A weak acid (often propionic acid) protonates an alkoxide group of the orthoacetate, facilitating its elimination as an alcohol.

  • Oxonium Ion Formation: The allylic alcohol attacks the resulting oxonium ion.

  • Ketene Acetal Formation: Subsequent proton transfer and elimination of a second molecule of alcohol generates a key, unstable ketene acetal intermediate. This intermediate is functionally equivalent to the allyl vinyl ether required for the core rearrangement.

  • [3][3]-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted[3][3]-sigmatropic rearrangement through a highly ordered, chair-like transition state.[12] This step is intramolecular and stereospecific.

  • Product Formation: The rearrangement directly yields the final γ,δ-unsaturated ester product.

This reaction is synthetically powerful because it reliably installs a new carbon-carbon bond while simultaneously setting the stage for further functional group transformations. A key advantage is its ability to generate trans-trisubstituted olefinic bonds with high stereoselectivity, a common structural motif in natural products like squalene.[11]

Johnson_Claisen_Mechanism Johnson-Claisen Rearrangement Mechanism cluster_start Step 1-3: Ketene Acetal Formation cluster_rearrangement Step 4: [3,3]-Sigmatropic Shift cluster_product Step 5: Product Formation Allyl_Alcohol Allylic Alcohol (R-OH) Intermediate Mixed Orthoester Allyl_Alcohol->Intermediate + Orthoacetate - Alkyl Alcohol Orthoacetate Trialkyl Orthoacetate Ketene_Acetal Ketene Acetal (Key Intermediate) Intermediate->Ketene_Acetal + H⁺ - Alkyl Alcohol Transition_State Chair-like Transition State Ketene_Acetal->Transition_State Heat Product γ,δ-Unsaturated Ester Transition_State->Product

Caption: The mechanism of the Johnson-Claisen rearrangement.

Case Study: Synthesis of this compound

This protocol describes the synthesis of this compound, an important intermediate in the synthesis of pyrethroid insecticides, via the Johnson-Claisen rearrangement.[13] The reaction uses the tertiary allylic alcohol 2-methyl-3-buten-2-ol and trimethyl orthoacetate.

Principle

The reaction involves heating the starting materials in the presence of a catalytic amount of weak acid. The reaction is often performed in a setup that allows for the continuous removal of methanol, a byproduct of the ketene acetal formation, which drives the equilibrium toward the product. A reactive distillation setup is highly effective for this purpose on a larger scale.[13]

Experimental Protocol

Disclaimer: This protocol is intended for trained professionals in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be taken.

Reagents & Materials Supplier Grade Quantity
2-Methyl-3-buten-2-olSigma-Aldrich98%86.1 g (1.0 mol)
Trimethyl orthoacetateSigma-Aldrich99%156.2 g (1.3 mol)
Propionic acidSigma-Aldrich≥99.5%~1 mL
Round-bottom flaskVWR500 mL1
Distillation head & condenserVWRStandard1 set
Heating mantle & stirrerVWRStandard1 set
Saturated NaHCO₃ solutionLab-prepared-As needed
Anhydrous MgSO₄Sigma-Aldrich≥99.5%As needed
Rotary evaporatorBüchiStandard1
Vacuum distillation setupVWRStandard1 set

Step-by-Step Procedure:

  • Setup: Assemble a distillation apparatus using the 500 mL round-bottom flask, a distillation head with a thermometer, and a condenser. Place the flask in a heating mantle on a magnetic stir plate.

  • Charging the Reactor: To the round-bottom flask, add 2-methyl-3-buten-2-ol (86.1 g, 1.0 mol), trimethyl orthoacetate (156.2 g, 1.3 mol), and a stir bar. Scientist's Note: A slight excess of the orthoacetate is used to ensure complete conversion of the limiting allylic alcohol.

  • Catalyst Addition: Add a catalytic amount of propionic acid (~1 mL) to the mixture. Scientist's Note: Propionic acid is an ideal catalyst as it is acidic enough to promote the reaction without causing significant degradation of the starting materials or product.

  • Reaction: Slowly heat the mixture with stirring. The reaction will begin to produce methanol, which has a boiling point of ~65 °C.

  • Distillate Collection: Continue heating and allow the methanol to distill off. The reaction temperature will gradually rise as the methanol is removed. Maintain the reaction by slowly increasing the pot temperature to 140-170 °C over several hours until methanol distillation ceases.[13]

  • Work-up: Cool the reaction mixture to room temperature. Transfer the crude product to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the propionic acid catalyst, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to remove any remaining volatile impurities.

  • Purification: Purify the crude ester by vacuum distillation to obtain the final product, this compound.[14]

Experimental_Workflow Synthetic Workflow node_charge 1. Charge Reactor (Alcohol, Orthoacetate, Catalyst) node_react 2. Heat & React (Distill off Methanol) node_charge->node_react node_workup 3. Aqueous Work-up (Neutralize, Wash) node_react->node_workup node_dry 4. Dry & Concentrate node_workup->node_dry node_purify 5. Vacuum Distillation node_dry->node_purify node_product Final Product: This compound node_purify->node_product

Caption: General experimental workflow for the synthesis.

Data & Characterization
ParameterTypical Value
Reaction Temperature140-190 °C (Pot Temp.)[13]
Reaction Time10-25 hours[13]
Yield75-95%[13][15]
Product Boiling Point~60-65 °C at 20 mmHg
Expected ¹H NMR Signals for vinyl protons (~5.0-6.0 ppm), methoxy group (~3.6 ppm), methylene protons (~2.3 ppm), and gem-dimethyl groups (~1.1 ppm).
Expected IR (cm⁻¹) Strong C=O stretch (~1740), C=C stretch (~1640).

Synthetic Utility: From Intermediate to Terpenoid Scaffolds

This compound is not an end-product but a versatile intermediate.[14] Its two key functional groups—the methyl ester and the terminal alkene—provide orthogonal handles for further elaboration into more complex terpenoid structures.

  • Ester Modifications: The methyl ester can be readily reduced to a primary alcohol using reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). This alcohol can then be transformed into a leaving group (e.g., tosylate, bromide) for nucleophilic substitution or converted to an aldehyde for Wittig-type olefination reactions, allowing for carbon chain extension.

  • Alkene Modifications: The terminal double bond is amenable to a wide range of transformations. Hydroboration-oxidation can install a primary alcohol at the terminal position, while ozonolysis can cleave the double bond to reveal a ketone. These transformations allow for the introduction of new stereocenters and functional groups.

By combining these modifications, this C8 building block can be strategically incorporated into larger terpene skeletons. For example, reduction of the ester followed by conversion of the resulting alcohol to a phosphonium salt would generate a C8 Wittig reagent, ready to be coupled with a suitable carbonyl-containing fragment to build acyclic monoterpenes or sesquiterpenes.

Conclusion

The Johnson-Claisen rearrangement is a cornerstone reaction in modern organic synthesis, offering a reliable and stereoselective method for constructing γ,δ-unsaturated esters. The synthesis of this compound serves as an excellent practical example of this transformation's utility. The resulting product is a valuable synthetic intermediate, rich in functionality that allows for diverse and creative approaches to the total synthesis of complex terpenes and other biologically active natural products.

References

The Strategic Utility of Methyl 3,3-dimethylpent-4-enoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 3,3-dimethylpent-4-enoate, a seemingly unassuming ester, has emerged as a valuable and versatile building block, particularly in the synthesis of agrochemicals and fragrances.[1] Its unique structural features—a sterically hindered quaternary carbon center adjacent to an ester and a terminal vinyl group—provide a powerful platform for a variety of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The presence of the gem-dimethyl group on the α-carbon to the vinyl group introduces significant steric hindrance, which plays a crucial role in directing the stereochemical outcome of reactions at the double bond. Furthermore, this quaternary center is a key structural motif in a number of important molecules, including the pyrethroid class of insecticides.[2] The terminal olefin and the ester functionality offer two distinct points for chemical modification, allowing for a modular and convergent approach to target synthesis.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 63721-05-1
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Appearance Colorless to pale yellow liquid[1]
Odor Mild, fruity, ester-like[1]
Boiling Point 70 °C at 60 mmHgChemical Supplier Data
Solubility Miscible with common organic solvents (ethanol, acetone, ether); limited solubility in water.[1]
Storage Sealed in a dry environment at 2-8°C.

Safety and Handling: this compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. It may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Synthesis of this compound

The most common and industrially viable synthesis of this compound is achieved through a Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. This pericyclic reaction involves the[2]-sigmatropic rearrangement of an allyl vinyl ether.

A prevalent industrial method involves the reaction of 2-methyl-3-buten-2-ol with trimethyl orthoacetate in the presence of an acid catalyst, such as phosphoric acid.[2] The reaction proceeds through an in-situ formation of a ketene acetal, which then undergoes the Claisen rearrangement to furnish the target ester.

Application Note 1: Synthesis of Pyrethroid Insecticide Precursors

The most significant application of this compound is its role as a key intermediate in the synthesis of pyrethroid insecticides.[2] Pyrethroids are synthetic analogues of the natural insecticides found in chrysanthemum flowers and are widely used in agriculture and public health. The core of many pyrethroids is chrysanthemic acid or a related cyclopropane carboxylic acid. This compound serves as a direct precursor to this crucial cyclopropane ring system.

The key transformation is the cyclopropanation of the terminal double bond . This reaction constructs the sterically hindered cyclopropane ring with the desired stereochemistry. A common method to achieve this is the Simmons-Smith reaction or its modifications.

Key Transformation: Cyclopropanation to form a Chrysanthemic Acid Precursor

The reaction of the vinyl group in this compound to form a cyclopropane ring is the foundational step in its use for pyrethroid synthesis. While various methods for cyclopropanation exist, the use of diazomethane in the presence of a palladium catalyst offers a classic and effective route.

Caption: Cyclopropanation of this compound.

Protocol: Palladium-Catalyzed Cyclopropanation with Diazomethane

This protocol describes a representative procedure for the cyclopropanation of this compound using diazomethane, a common method for the synthesis of cyclopropane rings. Extreme caution must be exercised when working with diazomethane as it is a toxic and explosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with a blast shield.

Materials:

  • This compound

  • Diazomethane solution in diethyl ether (prepared fresh from a suitable precursor like Diazald®)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas for inert atmosphere

  • Schlenk flask and other appropriate glassware

Procedure:

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.42 g, 10 mmol) and palladium(II) acetate (0.022 g, 0.1 mmol, 1 mol%).

  • Solvent Addition: Add 20 mL of anhydrous diethyl ether to the flask and stir the mixture at room temperature until the catalyst is dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Diazomethane: Slowly add a freshly prepared ethereal solution of diazomethane (approx. 0.5 M, ~25 mL, 12.5 mmol, 1.25 eq.) dropwise to the stirred reaction mixture over a period of 1-2 hours. The addition should be controlled to maintain the reaction temperature below 5 °C. Vigorous nitrogen evolution will be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete (typically after 2-4 hours at 0 °C), carefully quench the excess diazomethane by the slow, dropwise addition of acetic acid until the yellow color of diazomethane disappears and gas evolution ceases.

  • Workup: Allow the reaction mixture to warm to room temperature. Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired methyl chrysanthemate precursor.

Expected Outcome: This procedure should yield the methyl ester of 2,2-dimethyl-3-(prop-1-en-2-yl)cyclopropane-1-carboxylic acid. Further transformations of this precursor, such as oxidation of the isobutenyl group, lead to various synthetic pyrethroids like permethrin.[3][4]

Application Note 2: Participation in Cross-Coupling Reactions

The terminal olefin of this compound is a suitable substrate for various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. While specific protocols for this exact substrate are not abundant in the literature, its reactivity can be inferred from similar systems.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. This compound can act as the alkene component. This reaction would lead to the formation of a more substituted olefin, providing a pathway to more complex molecular structures. A general protocol for a Heck reaction involving an activated alkene is provided below as a representative example.

Caption: Heck reaction involving this compound.

Other Potential Applications

The unique structure of this compound opens up possibilities for a range of other synthetic transformations:

  • Hydroformylation: The terminal alkene can undergo hydroformylation to introduce an aldehyde functionality, which can then be further manipulated.[5][6][7]

  • Epoxidation: The double bond can be epoxidized to form an oxirane ring, a versatile intermediate for further nucleophilic attack.[8]

  • Olefin Metathesis: The terminal vinyl group can participate in olefin metathesis reactions, enabling the formation of new carbon-carbon double bonds and the construction of larger molecules.

  • Fragrance Synthesis: Due to its fruity, ester-like odor, this compound and its derivatives have applications in the fragrance industry.[1]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its strategic importance is most pronounced in the synthesis of pyrethroid insecticides, where it serves as a key precursor to the essential cyclopropane core. The presence of a quaternary center and a reactive terminal olefin provides a platform for a wide array of synthetic transformations. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize this important synthetic intermediate in their own research and development efforts.

References

Application & Protocol: Palladium-Catalyzed Heck Reactions Utilizing Methyl 3,3-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This application note provides a comprehensive technical guide for utilizing Methyl 3,3-dimethylpent-4-enoate, a sterically hindered terminal alkene, in Heck cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, address the unique challenges posed by the substrate's gem-dimethyl substitution, and present a detailed experimental protocol with optimization strategies. This guide is designed to equip researchers with the field-proven insights and practical knowledge required to successfully employ this valuable building block in complex molecule synthesis.

Introduction: The Heck Reaction and the Challenge of Steric Hindrance

The Heck reaction is a powerful and versatile tool for the synthesis of substituted alkenes, prized for its functional group tolerance and predictable stereoselectivity, typically favoring the trans isomer.[3][4] The reaction generally involves the coupling of an aryl or vinyl halide/triflate with an alkene under the influence of a palladium catalyst and a base.[5]

This compound is a useful reactant for introducing a quaternary center adjacent to a newly formed double bond.[6][7] However, its structure presents a significant synthetic challenge. The gem-dimethyl group at the C3 position (allylic position) creates substantial steric hindrance around the double bond. This bulkiness can impede the coordination of the alkene to the palladium center and slow the subsequent migratory insertion step, often leading to low reactivity and poor yields under standard Heck conditions.[8][9] Overcoming this steric barrier requires a carefully optimized catalytic system, particularly in the choice of ligand and reaction conditions.

This document provides an in-depth protocol and rationale for the successful arylation of this compound, transforming this challenge into a reliable synthetic operation.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[10][11] Understanding this cycle is crucial for rational troubleshooting and optimization.

The cycle consists of four primary steps:

  • Oxidative Addition: The active 14-electron Pd(0) catalyst initiates the cycle by inserting into the aryl-halide (Ar-X) bond, forming a square planar Pd(II) complex.[5][12] This is often the rate-determining step.

  • Alkene Coordination & Migratory Insertion: The alkene substrate coordinates to the Pd(II) center. Subsequently, the aryl group migrates from the palladium to one of the olefinic carbons in a syn-addition fashion, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[13][14] For terminal alkenes like this compound, the aryl group typically adds to the less substituted carbon (C5) to minimize steric interactions.

  • syn β-Hydride Elimination: For a successful Heck reaction, a hydrogen atom on the carbon adjacent (β) to the palladium-bearing carbon must be present. The palladium complex abstracts this hydrogen in a syn-elimination process, forming the final substituted alkene product and a hydridopalladium(II) species.[13][14]

  • Reductive Elimination & Catalyst Regeneration: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination of HX, regenerating the active Pd(0) catalyst, which can then enter a new cycle.[5]

Heck_Mechanism pd0 Pd(0)L₂ (Active Catalyst) pdII_ArX Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->pdII_ArX Oxidative Addition (+ Ar-X) pi_complex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ (π-Complex) pdII_ArX->pi_complex Alkene Coordination sigma_complex R-Pd(II)L₂-X (σ-Alkyl Complex) Substituted Alkene Product pi_complex->sigma_complex Migratory Insertion (syn-addition) hydrido_complex H-Pd(II)L₂-X sigma_complex->hydrido_complex β-Hydride Elimination (syn-elimination) hydrido_complex->pd0 Reductive Elimination (+ Base, - HB⁺X⁻) hydrido_complex->sigma_complex Product Release

Caption: The Pd(0)/Pd(II) catalytic cycle of the Mizoroki-Heck reaction.

Experimental Design for a Hindered Substrate

Success with this compound hinges on selecting components that accelerate the key steps of the catalytic cycle while minimizing side reactions.

Data Presentation: Key Reaction Parameter Selection
ParameterRecommended Choice(s)Rationale & Authoritative Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These Pd(II) and Pd(0) sources are commercially available and reliably reduced in situ to the active Pd(0) catalyst.[1][10] Catalyst loading is typically 1-5 mol%.
Ligand Bulky, electron-rich monophosphines: P(t-Bu)₃, P(o-tol)₃Buchwald-type biaryl phosphines: SPhos, XPhos, RuPhosThis is the most critical parameter. Bulky ligands promote the formation of monoligated Pd(0)L species, which are highly reactive in oxidative addition.[8][10] Their electron-donating nature also accelerates this rate-limiting step. Standard PPh₃ is often ineffective for hindered substrates.[9]
Aryl/Vinyl Partner (R-X) Aryl Iodide > Aryl Bromide > Aryl TriflateThe reactivity of the R-X bond towards oxidative addition follows this trend. For a challenging substrate, starting with a more reactive aryl iodide or bromide is advisable to ensure the catalytic cycle initiates efficiently.[1]
Base Inorganic: K₂CO₃, Cs₂CO₃Organic: Cy₂NMe, DBUA base is required to neutralize the HX generated during reductive elimination.[5] Inorganic bases are robust and commonly used. Strong, non-coordinating organic bases like dicyclohexylmethylamine (Cy₂NMe) have been shown by Fu and others to be exceptionally effective, particularly with bulky phosphine ligands.[10]
Solvent DMF, DMA, NMP, DioxaneHigh-boiling polar aprotic solvents are necessary. The steric hindrance of the substrate requires higher thermal energy (often >100 °C) to achieve a reasonable reaction rate.[14][15] Ensure the solvent is anhydrous and degassed.
Additives Tetrabutylammonium bromide (TBAB)Especially in reactions with aryl bromides, halide additives can stabilize the catalytic species and promote the desired neutral reaction pathway, sometimes increasing rates and yields.[16]

Detailed Experimental Protocol

This protocol describes a representative Heck coupling of This compound with 4-Iodoanisole .

Safety Precautions:
  • Palladium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine ligands are often air-sensitive and have strong odors. Handle under an inert atmosphere.

  • Solvents like DMF and DMA are harmful. Avoid inhalation and skin contact.

  • The reaction is heated to high temperatures and should be conducted behind a blast shield.

Reagents & Equipment:
  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) or SPhos

  • 4-Iodoanisole

  • This compound

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere line (Nitrogen or Argon)

  • Standard glassware for workup and purification (separatory funnel, round-bottom flasks, silica gel column)

Step-by-Step Methodology:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a 1. Add solids to Schlenk flask: - Pd(OAc)₂ (2 mol%) - Ligand (4 mol%) - K₂CO₃ (2.0 eq) b 2. Evacuate and backfill flask with inert gas (3x) a->b c 3. Add liquids via syringe: - Anhydrous DMF - 4-Iodoanisole (1.0 eq) - Alkene (1.2 eq) b->c d 4. Heat reaction to 110-120 °C with vigorous stirring c->d e 5. Monitor by TLC or GC-MS (Typically 12-24 h) d->e f 6. Cool to RT, dilute with EtOAc and water e->f g 7. Separate layers, extract aqueous phase with EtOAc f->g h 8. Wash combined organics with brine, dry over Na₂SO₄ g->h i 9. Concentrate in vacuo h->i j 10. Purify by column chromatography i->j

Caption: General experimental workflow for the Heck reaction.

  • Reaction Setup (Under Inert Atmosphere):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%).

    • Add the phosphine ligand, for example, SPhos (16.4 mg, 0.04 mmol, 4 mol%). The Pd:Ligand ratio is typically 1:2.

    • Add finely ground and dried potassium carbonate (276 mg, 2.0 mmol, 2.0 eq).

    • Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Through the septum, add anhydrous DMF (5 mL).

    • Add 4-iodoanisole (234 mg, 1.0 mmol, 1.0 eq) via syringe.

    • Add this compound (170 mg, 1.2 mmol, 1.2 eq) via syringe. Using a slight excess of the alkene can help drive the reaction to completion.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath at 110-120 °C.

    • Stir the mixture vigorously for 12-24 hours. The reaction mixture will typically turn dark brown or black.

    • Monitor the consumption of the aryl iodide by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Isolation:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate (15 mL each).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification and Characterization:

    • The crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

    • The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The product is expected to be the E-isomer due to steric factors in the transition state of the β-hydride elimination step.[3]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Ligand is not suitable for the substrate.4. Aryl chloride used instead of bromide/iodide.1. Ensure rigorous inert atmosphere technique.2. Increase temperature in 10 °C increments.3. Switch to a bulkier, more electron-rich ligand (e.g., from P(o-tol)₃ to SPhos).4. Use the corresponding aryl bromide or iodide if possible.[17]
Formation of Biaryl Homocoupling Product (Ar-Ar) Reaction temperature is too high, or ligand is decomposing.Lower the reaction temperature. Increase the ligand loading slightly (e.g., from 1:2 to 1:2.5 Pd:Ligand).
Isomerization of Product The hydridopalladium species (H-Pd-X) can re-add to the product double bond, causing isomerization.Use a stoichiometric base to quickly neutralize the H-Pd-X species. Sometimes, adding a hydride scavenger can help.
Decomposition of Starting Material The substrate or product may be unstable at the required high temperatures.Screen different solvents to find one that allows for a lower reaction temperature. Reduce reaction time if conversion is achieved early.

References

Application Notes and Protocols: Nickel-Catalyzed 1,2-Dialkylation of Methyl 3,3-Dimethylpent-4-enoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemist's Toolkit for sp³-Rich Architectures

The construction of complex organic molecules rich in sp³-hybridized carbon centers is a cornerstone of modern drug discovery and development. Nickel-catalyzed reactions have recently emerged as a powerful tool for forging carbon-carbon bonds, offering unique reactivity compared to traditional palladium-based methods.[1] One such transformation, the 1,2-dicarbofunctionalization of alkenes, allows for the simultaneous introduction of two new carbon substituents across a double bond, rapidly building molecular complexity.[2][3]

This guide provides a detailed protocol for the nickel-catalyzed 1,2-dialkylation of a derivative of Methyl 3,3-dimethylpent-4-enoate. Direct functionalization of such unactivated terminal alkenes can be challenging due to issues of regioselectivity and competing side reactions like β-hydride elimination.[4] To overcome these hurdles, we employ a substrate-directed approach utilizing the 8-aminoquinoline (AQ) moiety as a bidentate directing group. This strategy has proven effective in controlling the regiochemical outcome of the reaction by forming a stable nickelacycle intermediate.[5][6]

Workflow Overview: A Two-Stage Approach to Complex Product Synthesis

Our strategy involves a two-step sequence:

  • Substrate Synthesis: Conversion of the starting material, this compound, into the corresponding N-(quinolin-8-yl) amide. This modification installs the necessary directing group for the subsequent nickel-catalyzed reaction.

  • Nickel-Catalyzed 1,2-Dialkylation: The three-component coupling of the AQ-functionalized alkene with an alkylzinc reagent and an alkyl halide in the presence of a nickel catalyst.

G cluster_0 PART 1: Substrate Preparation cluster_1 PART 2: Nickel-Catalyzed Dialkylation Start This compound Step1 Hydrolysis to Carboxylic Acid Start->Step1 Step2 Conversion to Acyl Chloride Step1->Step2 Step3 Amidation with 8-aminoquinoline Step2->Step3 Product1 N-(quinolin-8-yl)-3,3-dimethylpent-4-enamide Step3->Product1 Reactant N-(quinolin-8-yl)-3,3-dimethylpent-4-enamide Reaction Nickel-Catalyzed 1,2-Dialkylation Reactant->Reaction Reagents Alkylzinc Reagent + Alkyl Halide Reagents->Reaction Catalyst Ni(cod)₂ Catalyst->Reaction Product2 1,2-Dialkylated Product Reaction->Product2

Caption: Overall workflow for the 1,2-dialkylation.

Part 1: Synthesis of the 8-Aminoquinoline (AQ) Directed Substrate

The conversion of the methyl ester to the corresponding 8-aminoquinoline (AQ) amide is a crucial first step. This is typically achieved by first converting the parent carboxylic acid to an acyl chloride, followed by reaction with 8-aminoquinoline.[7]

Protocol 1: Synthesis of N-(quinolin-8-yl)-3,3-dimethylpent-4-enamide

Materials:

  • 3,3-Dimethylpent-4-enoic acid

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • 8-aminoquinoline

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous glassware and magnetic stir bars

  • Schlenk line or inert atmosphere glovebox

Procedure:

  • Acyl Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,3-dimethylpent-4-enoic acid (1.0 equiv).

    • Dissolve the acid in anhydrous DCM.

    • Add oxalyl chloride (1.5 equiv) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amidation:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 8-aminoquinoline (1.0 equiv), triethylamine (1.3 equiv), and a catalytic amount of DMAP in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Dissolve the crude acyl chloride from the previous step in anhydrous DCM and add it dropwise to the 8-aminoquinoline solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with a 2% aqueous solution of hydrochloric acid.

    • Separate the organic layer and wash sequentially with 2% aqueous HCl and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-(quinolin-8-yl)-3,3-dimethylpent-4-enamide.

Part 2: Nickel-Catalyzed 1,2-Dialkylation Protocol

With the AQ-functionalized substrate in hand, the nickel-catalyzed three-component coupling can be performed. The following is a general procedure adapted from established methods.[5][6]

Protocol 2: General Procedure for Nickel-Catalyzed 1,2-Dialkylation

Materials:

  • N-(quinolin-8-yl)-3,3-dimethylpent-4-enamide

  • Nickel(II) acetylacetonate (Ni(acac)₂) or Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂)

  • Anhydrous solvent (e.g., Toluene, THF, or 1,4-dioxane)

  • Alkylzinc reagent (e.g., dimethylzinc, diethylzinc in a suitable solvent)

  • Alkyl halide (e.g., ethyl iodide, methyl iodide)

  • Anhydrous glassware, syringes, and magnetic stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup:

    • Inside an inert atmosphere glovebox, add the nickel catalyst (e.g., Ni(cod)₂, 10-20 mol%) to a flame-dried vial equipped with a magnetic stir bar.

    • Add the N-(quinolin-8-yl)-3,3-dimethylpent-4-enamide (1.0 equiv).

    • Add the anhydrous solvent.

  • Addition of Reagents:

    • Add the alkylzinc reagent (1.5-2.0 equiv) dropwise to the reaction mixture at room temperature.

    • Add the alkyl halide (1.5-2.0 equiv) dropwise.

  • Reaction and Workup:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or GC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Summary of Reaction Parameters

The following table summarizes typical conditions and components for the nickel-catalyzed 1,2-dialkylation. Optimization may be required for specific substrate and coupling partner combinations.

ParameterRecommended ConditionsRationale
Nickel Catalyst Ni(cod)₂ or Ni(acac)₂ (10-20 mol%)Ni(cod)₂ is a common Ni(0) precursor. Ni(acac)₂ can be reduced in situ.
Directing Group 8-Aminoquinoline (AQ)Forms a stable bidentate chelate with nickel, controlling regioselectivity and preventing β-hydride elimination.[8]
Alkyl Nucleophile Alkylzinc reagents (e.g., Me₂Zn, Et₂Zn)Readily available and effective in transmetalation with nickel.[5]
Alkyl Electrophile Alkyl iodides or bromidesIodides are generally more reactive in the oxidative addition step.[4]
Solvent Anhydrous Toluene, THF, 1,4-DioxaneAprotic solvents are necessary to prevent quenching of the organometallic reagents.
Temperature Room Temperature to 60 °CMild conditions are often sufficient, minimizing side reactions.
Atmosphere Inert (Nitrogen or Argon)Nickel catalysts and organometallic reagents are sensitive to air and moisture.

Mechanistic Insights: The Catalytic Cycle

The proposed catalytic cycle for the nickel-catalyzed 1,2-dialkylation is believed to proceed through a Ni(I)/Ni(III) redox manifold.[5]

Catalytic_Cycle NiI_X Ni(I)-X Nickelacycle Nickelacycle Intermediate NiI_X->Nickelacycle + Alkene_Substrate + R¹₂Zn (Transmetalation & Migratory Insertion) Alkene_Substrate AQ-Alkene Alkyl_Radical R²• NiII_Species Ni(II) Species Nickelacycle->NiII_Species Single Electron Transfer Alkyl_Halide R²-X Alkyl_Halide->Alkyl_Radical SET NiIII_Species Ni(III) Intermediate NiII_Species->NiIII_Species + R²• (Radical Recombination) Product 1,2-Dialkylated Product NiIII_Species->Product Reductive Elimination Product->NiI_X Regenerates Catalyst Alkyl_Zinc R¹₂Zn

Caption: Proposed catalytic cycle for the 1,2-dialkylation.[5]

Cycle Explanation:

  • A Ni(I) species undergoes a transmetalation with the alkylzinc reagent and a subsequent migratory insertion with the AQ-directed alkene to form a nickelacycle intermediate.

  • This nickelacycle undergoes a single-electron transfer (SET) with the alkyl halide, generating a Ni(II) species and an alkyl radical.

  • The alkyl radical recombines with the Ni(II) center to form a Ni(III) intermediate.

  • Reductive elimination from the Ni(III) species furnishes the 1,2-dialkylated product and regenerates the active Ni(I) catalyst.

Conclusion and Future Outlook

The use of a directing group strategy enables the efficient and regioselective 1,2-dialkylation of unactivated alkenes derived from this compound. This protocol provides a reliable method for the synthesis of complex, sp³-rich molecules from simple starting materials. The modularity of this three-component reaction, allowing for the variation of both the alkylzinc nucleophile and the alkyl halide electrophile, makes it a valuable tool for the generation of diverse compound libraries in drug discovery and materials science. Further investigations may focus on the development of enantioselective variants of this transformation.

References

Application Notes & Protocols: The Utility of Methyl 3,3-dimethylpent-4-enoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3,3-dimethylpent-4-enoate is a versatile carboxylic acid derivative that serves as a valuable building block in synthetic organic and medicinal chemistry.[1] Its unique structure, featuring a terminal alkene, a methyl ester, and a sterically influential gem-dimethyl group at the C3 position, makes it an ideal precursor for constructing complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on its role in the synthesis of nitrogen-containing heterocycles, complex natural product analogs, and halogenated intermediates for drug discovery. Detailed, field-proven protocols are provided to illustrate its practical utility for researchers and scientists in pharmaceutical development.[2]

Introduction: A Strategic Building Block

At room temperature, this compound is a colorless to pale yellow liquid with limited water solubility but good miscibility with common organic solvents.[1] Its strategic value in medicinal chemistry stems from three key structural features:

  • The Terminal Alkene: A reactive handle for a wide array of chemical transformations, including cycloadditions, cross-coupling reactions, and radical additions.

  • The Methyl Ester: Can be readily hydrolyzed, reduced, or converted into other functional groups, such as amides, providing a route for further molecular diversification.

  • The Gem-Dimethyl Group: This quaternary center provides steric bulk and can influence the conformation of molecules, a critical aspect in designing compounds that fit into specific biological targets. This feature is instrumental in reactions that benefit from the gem-dialkyl effect, which can enhance cyclization rates.[3]

These features collectively make this compound a powerful tool for generating molecular complexity and accessing novel chemical scaffolds with potential therapeutic applications.

Core Applications in the Synthesis of Bioactive Scaffolds

Synthesis of Nitrogen-Containing Heterocycles

Piperidine and tetrahydroisoquinoline scaffolds are ubiquitous in biologically active compounds and approved drugs.[4] this compound serves as a key starting material for the stereoselective synthesis of α-arylated versions of these heterocycles through a multi-step sequence involving a crucial C-H bond functionalization step.[4]

The general workflow involves an initial Heck reaction to append an aryl group, followed by functional group manipulations and a final Lewis acid-promoted intramolecular amination to construct the heterocyclic ring.[4]

G cluster_0 Synthetic Workflow for α-Arylated Piperidines A This compound B (E)-Methyl 5-aryl-3,3-dimethylpent-4-enoate A->B Heck Reaction (Pd(OAc)₂, Ar-I, TEA) C (E)-5-Aryl-3,3-dimethylpent-4-en-1-ol B->C Ester Reduction (LiAlH₄) D (E)-5-Aryl-3,3-dimethylpent-4-enal C->D Oxidation (Swern or Dess-Martin) E α-Arylated Piperidine Scaffold D->E Reductive Amination & Intramolecular Cyclization (Amine, Lewis Acid)

Caption: Synthetic pathway to α-arylated piperidines.

This strategy leverages the alkene functionality for the initial C-C bond formation and the ester as a precursor to the aldehyde needed for the final cyclization.

Total Synthesis of Spirocyclic Natural Product Analogs

Natural products are a rich source of inspiration for drug discovery.[5] this compound has been successfully employed as the foundational starting material for the total synthesis of a library of stereochemically diverse isomers of spirooliganin, a natural product with documented antiviral activity against Coxsackievirus B3 (CVB3).[5][6]

The synthesis begins with the reduction of the ester to an alcohol, followed by conversion to an intermediate suitable for subsequent cycloaddition reactions.[5] This approach, involving Diels-Alder and hetero-Diels-Alder reactions, allows for the construction of the complex polycyclic and spirocyclic core of the target molecules.[5][7] The creation of a stereoisomer library from a single starting material is a powerful strategy in medicinal chemistry to probe the structure-activity relationship (SAR) of a novel scaffold.[5]

G cluster_1 Key Applications Overview Start Methyl 3,3-dimethylpent-4-enoate Path1 Heck Reaction & C-H Amination Start->Path1 Path2 Reduction & Iodination followed by Cycloadditions Start->Path2 Path3 Radical Addition Start->Path3 Result1 α-Arylated Piperidines & Tetrahydroisoquinolines Path1->Result1 Result2 Spirooliganin Analogs (Antiviral Agents) Path2->Result2 Result3 Polyhalogenated Intermediates Path3->Result3

Caption: Diverse synthetic routes from a single precursor.

Access to Complex Halogenated Intermediates

The introduction of fluorine and other halogens into organic molecules is a cornerstone of modern medicinal chemistry, as it can significantly modulate properties like metabolic stability, lipophilicity, and binding affinity.[8] The terminal alkene of this compound is susceptible to radical addition, providing a direct route to polyhalogenated compounds.

For instance, it undergoes radical bromochlorofluoromethylation to yield methyl 4,6-dibromo-6-chloro-6-fluoro-3,3-dimethylhexanoate.[8] This product serves as a sophisticated building block, containing multiple halogen atoms that can be selectively manipulated in further synthetic steps, enabling access to novel and potentially potent therapeutic agents.

Physicochemical Data & Handling

A summary of the key properties of this compound is provided below for easy reference.

PropertyValueReference
CAS Number 63721-05-1[1][9]
Molecular Formula C₈H₁₄O₂[1][9]
Molecular Weight 142.20 g/mol [10]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 59 °C at 4.4 mmHg[10]
Density ~0.899 g/cm³[10]
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether.[1][10]
Storage Store sealed in a dry environment at 2-8 °C.[9]

Safety Note: While toxicity data is limited, it is considered to have low acute toxicity. However, prolonged skin contact may cause mild irritation, and inhalation of vapors should be avoided.[1] Standard laboratory safety precautions, including the use of personal protective equipment (PPE), are required.

Experimental Protocols

The following protocols are detailed methodologies for key transformations involving this compound.

Protocol 1: Heck Coupling with an Aryl Iodide
  • Objective: To synthesize (E)-methyl 5-(4-methoxyphenyl)-3,3-dimethylpent-4-enoate.[4]

  • Rationale: This Heck reaction creates a new carbon-carbon bond at the terminal position of the alkene, functionalizing the scaffold with an aryl moiety. Palladium(II) acetate is the catalyst, and triethylamine acts as a base to neutralize the HI generated in the catalytic cycle.

  • Methodology:

    • To a flame-dried Schlenk tube under an argon atmosphere, add palladium(II) acetate (Pd(OAc)₂, 3 mol%).

    • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a final reaction concentration of 0.25 M.

    • Add this compound (1.0 eq.).

    • Add the aryl iodide (e.g., 4-iodoanisole, 1.1 eq.).

    • Add freshly distilled triethylamine (TEA, 1.1 eq.).

    • Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed.

    • Upon completion, cool the reaction to room temperature and pour it into water (approx. 3x the volume of DMF).

    • Extract the aqueous solution with ethyl acetate (4x the volume of DMF).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired arylated ester.[4]

Protocol 2: LiAlH₄ Reduction to the Corresponding Alcohol
  • Objective: To synthesize 3,3-dimethylpent-4-en-1-ol.[5]

  • Rationale: This reaction converts the methyl ester into a primary alcohol, a versatile functional group for subsequent oxidation or substitution reactions. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent for this transformation.

  • Methodology:

    • To a flame-dried round-bottom flask under an argon atmosphere, add LiAlH₄ (1.5 eq.).

    • Add anhydrous tetrahydrofuran (THF) (to 0.17 M based on LiAlH₄).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of this compound (1.0 eq.) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting ester.

    • Cool the reaction back to 0 °C and quench sequentially by the slow, careful addition of water (3 mL per 1 g of LiAlH₄), 20% aqueous KOH (9 mL per 1 g of LiAlH₄), and finally water again (15 mL per 1 g of LiAlH₄).

    • Stir the resulting mixture until a white precipitate forms, then filter through a pad of Celite.

    • Wash the filter cake with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography if necessary.[4]

Protocol 3: Radical Bromochlorofluoromethylation
  • Objective: To synthesize methyl 4,6-dibromo-6-chloro-6-fluoro-3,3-dimethylhexanoate.[8]

  • Rationale: This protocol utilizes a radical initiator system (Na₂S₂O₄) to add a bromochlorofluoromethyl group across the double bond. This creates a highly functionalized, polyhalogenated aliphatic chain.

  • Methodology:

    • In a round-bottom flask, combine this compound (1.0 eq.), acetonitrile, and water (1:1 v/v).

    • Add sodium dithionite (Na₂S₂O₄, 1.0 eq.) and sodium hydrogen carbonate (NaHCO₃).

    • Cool the stirring mixture to between -10 °C and -5 °C.

    • Add dibromochlorofluoromethane (CBr₂ClF) dropwise over approximately 20 minutes.

    • Stir the mixture at 0 °C for 5 hours.

    • Upon completion, perform a suitable aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography to isolate the target compound.[8]

Conclusion

This compound has proven to be a highly valuable and versatile starting material in medicinal chemistry. Its strategically positioned functional groups enable its use in a variety of powerful synthetic transformations, from palladium-catalyzed cross-couplings and radical additions to complex cycloaddition cascades for natural product synthesis.[4][5][8][11] The protocols and applications outlined in this guide demonstrate its utility in constructing the core scaffolds of potentially bioactive molecules, including nitrogen heterocycles and antiviral spirocycles.[4][5] For researchers in drug discovery, this reagent represents a reliable and effective tool for generating molecular diversity and accessing novel chemical entities for therapeutic evaluation.

References

Industrial Scale Production of Methyl 3,3-dimethylpent-4-enoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the industrial-scale synthesis, purification, and quality control of Methyl 3,3-dimethylpent-4-enoate. Primarily targeting researchers, scientists, and professionals in drug development and fine chemical synthesis, this guide offers detailed protocols and in-depth explanations of the process chemistry. The core synthesis method detailed is the Johnson-Claisen rearrangement, a robust and efficient approach for the formation of γ,δ-unsaturated esters. This guide emphasizes not only the procedural steps but also the underlying chemical principles, process optimization strategies, and rigorous analytical methodologies to ensure a high-purity final product.

Introduction and Significance

This compound is a valuable organic intermediate characterized by a quaternary carbon center and a terminal olefin, making it a versatile building block in organic synthesis.[1] Its applications span various sectors, including the synthesis of complex natural products, pharmaceuticals, and agrochemicals. For instance, it serves as a key precursor in the synthesis of pyrethroid insecticides.[2] The industrial production of this compound necessitates a scalable, cost-effective, and reproducible process that consistently yields a product of high purity.

This guide focuses on the Johnson-Claisen rearrangement of a suitable allylic alcohol with trimethyl orthoacetate as the principal synthetic route. This[3][3]-sigmatropic rearrangement is renowned for its reliability and stereoselectivity, making it a preferred method in industrial settings.[4][5]

The Johnson-Claisen Rearrangement: A Mechanistic Overview

The Johnson-Claisen rearrangement is a variation of the Claisen rearrangement that utilizes an allylic alcohol and an orthoester to generate a γ,δ-unsaturated ester.[3][6] The reaction is typically catalyzed by a weak acid, such as propionic acid or phosphoric acid, and requires elevated temperatures.[3][6]

The mechanism proceeds through several key steps:

  • Acid-Catalyzed Exchange: The reaction initiates with the protonation of an alkoxy group on the orthoester by the acid catalyst. This facilitates the nucleophilic attack of the allylic alcohol, leading to the displacement of an alcohol molecule and the formation of a mixed orthoester.

  • Formation of a Ketene Acetal Intermediate: Further heating in the presence of the acid catalyst promotes the elimination of a second alcohol molecule from the mixed orthoester. This step is crucial as it generates a highly reactive ketene acetal intermediate.[3]

  • [3][3]-Sigmatropic Rearrangement: The ketene acetal then undergoes a concerted, intramolecular[3][3]-sigmatropic rearrangement. This pericyclic reaction proceeds through a highly ordered, chair-like six-membered transition state, which accounts for the high stereoselectivity often observed.[1][5] This rearrangement results in the formation of the thermodynamically stable γ,δ-unsaturated ester, this compound.

The continuous removal of the alcohol byproduct (methanol in this case) is critical to drive the equilibrium towards the product, a principle effectively applied in industrial settings through reactive distillation.[2]

Industrial Scale Synthesis Protocol

This protocol outlines a robust procedure for the industrial-scale synthesis of this compound utilizing a reactive distillation setup. This approach integrates the chemical reaction and separation of byproducts into a single continuous process, thereby enhancing reaction conversion and overall efficiency.

Raw Materials and Equipment
Raw Material/Equipment Specification Supplier Recommendation Notes
2-Methyl-3-buten-2-ol (MBO) or PrenolPurity ≥ 99%Major Chemical SupplierMBO is often used as it can isomerize to prenol in situ.
Trimethyl orthoacetate (TMOA)Purity ≥ 99%Major Chemical SupplierHighly flammable and moisture-sensitive.[7][8][9][10]
Phosphoric Acid (85%)Reagent GradeMajor Chemical SupplierCatalyst.
Stirred Reactor with Rectifying ColumnIndustrial Grade, Stainless SteelChemical Engineering Equipment SupplierCapable of operating at elevated temperatures and pressures.
Nitrogen GasHigh PurityIndustrial Gas SupplierFor creating an inert atmosphere.
Detailed Synthesis Procedure
  • Reactor Preparation: Ensure the reactor and rectifying column are clean, dry, and purged with nitrogen to establish an inert atmosphere.

  • Charging the Reactor: Charge the stirred reactor with 2-Methyl-3-buten-2-ol and trimethyl orthoacetate. A typical mass ratio of 2-methyl-3-buten-2-ol to trimethyl orthoacetate is in the range of 1:1.2 to 1:2.0.[2]

  • Catalyst Addition: Add the phosphoric acid catalyst to the reactor. The catalyst loading is typically between 0.5% and 5% of the total mass of the reactants.[2]

  • Reaction Conditions:

    • Seal the reactor and begin agitation.

    • Gradually heat the reactor to the target temperature range of 160-200°C.[2]

    • Maintain the reaction pressure between 0.5 and 1.5 MPa.[2]

  • Reactive Distillation:

    • As the reaction proceeds, methanol is generated as a byproduct. The rectifying column is operated to continuously separate the lower-boiling methanol from the reaction mixture.

    • The methanol is collected from the top of the column, which drives the reaction equilibrium towards the formation of the desired product.[2]

    • The reaction time can range from 10 to 30 hours, depending on the specific conditions and desired conversion.[2]

  • Reaction Monitoring: The progress of the reaction should be monitored periodically by taking samples from the reactor and analyzing them by Gas Chromatography (GC) to determine the conversion of the starting materials and the formation of the product.

  • Product Isolation (Crude): Once the desired conversion is achieved, cool the reactor to room temperature. The crude product, consisting of this compound, unreacted starting materials, and catalyst, is then transferred to a holding tank for purification.

G cluster_reactants Reactant Feed cluster_process Synthesis & Separation cluster_products Products & Byproducts 2-Methyl-3-buten-2-ol 2-Methyl-3-buten-2-ol Stirred_Reactor Stirred Reactor (160-200°C, 0.5-1.5 MPa) 2-Methyl-3-buten-2-ol->Stirred_Reactor Trimethyl_orthoacetate Trimethyl orthoacetate Trimethyl_orthoacetate->Stirred_Reactor Phosphoric_Acid Phosphoric Acid (Catalyst) Phosphoric_Acid->Stirred_Reactor Rectifying_Column Rectifying Column Stirred_Reactor->Rectifying_Column Vapor Crude_Product Crude this compound Stirred_Reactor->Crude_Product Bottoms Rectifying_Column->Stirred_Reactor Reflux Methanol Methanol Rectifying_Column->Methanol Distillate

Figure 1: Process flow diagram for the industrial synthesis of this compound.

Purification Protocol: Fractional Distillation

The crude product from the synthesis step requires purification to remove unreacted starting materials, the catalyst, and any byproducts. Fractional distillation under reduced pressure is the most effective method for this purpose on an industrial scale.

Pre-treatment

Before distillation, it is advisable to neutralize and wash the crude product to remove the acidic catalyst.

  • Transfer the crude product to a washing vessel.

  • Wash with a 5% aqueous sodium bicarbonate solution to neutralize the phosphoric acid.[11]

  • Follow with a water wash to remove any remaining salts.

  • Separate the organic layer and dry it using a suitable drying agent like anhydrous sodium sulfate, or by passing it through a drying column.

Fractional Distillation Procedure
  • Charge the dried and neutralized crude product into the reboiler of a fractional distillation unit.

  • The distillation column should be packed with a high-efficiency packing material to ensure good separation.

  • Apply a vacuum to the system. The operating pressure should be low enough to allow the product to distill at a temperature that prevents thermal degradation.

  • Gradually heat the reboiler.

  • Collect the different fractions based on their boiling points. Unreacted starting materials will typically distill first, followed by the desired product.

  • The purified this compound is collected as the main fraction.

  • High-boiling impurities and catalyst residues will remain in the reboiler.

In-Process and Final Product Quality Control

Rigorous analytical quality control is essential to ensure the purity and identity of the final product. A combination of chromatographic and spectroscopic techniques should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both qualitative and quantitative analysis of this compound and its potential impurities.

Parameter Setting Rationale
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, non-polar column suitable for a wide range of volatile and semi-volatile organic compounds.
Injection Port Temperature 250°CEnsures complete and rapid volatilization of the analyte.
Oven Temperature Program Initial: 50°C, hold for 2 min; Ramp: 10°C/min to 200°C; Hold: 2 min at 200°CAllows for the separation of volatile components while ensuring elution of the target analyte in a reasonable time.
Carrier Gas Helium, constant flowInert and provides good chromatographic resolution.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible mass spectra.
Scan Range m/z 40-300To capture the molecular ion and characteristic fragment ions.

Expected Results: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 142.20 and characteristic fragment ions. The retention time will be specific to the column and conditions used.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of the product, particularly for less volatile impurities.

Parameter Setting Rationale
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)Standard for the separation of moderately polar organic compounds.
Mobile Phase Acetonitrile:Water gradientProvides good separation of a range of compounds with varying polarities.
Detector UV at 210 nmThe ester carbonyl group has a weak UV absorbance at this wavelength.
Flow Rate 1.0 mL/minA typical flow rate for standard analytical columns.
Column Temperature 30°CTo ensure reproducible retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the definitive structural confirmation of the final product.

  • ¹H NMR (CDCl₃): Expected chemical shifts (δ) in ppm: ~5.8 (dd, 1H, -CH=), ~5.0 (m, 2H, =CH₂), 3.65 (s, 3H, -OCH₃), 2.2 (s, 2H, -CH₂-), 1.1 (s, 6H, -C(CH₃)₂).

  • ¹³C NMR (CDCl₃): Expected chemical shifts (δ) in ppm: ~173 (C=O), ~145 (-CH=), ~112 (=CH₂), ~51 (-OCH₃), ~45 (-CH₂-), ~40 (-C(CH₃)₂), ~25 (-C(CH₃)₂).

G Crude_Product Crude Product from Synthesis Neutralization_Washing Neutralization & Washing (5% NaHCO₃, H₂O) Crude_Product->Neutralization_Washing Fractional_Distillation Fractional Distillation (Reduced Pressure) Neutralization_Washing->Fractional_Distillation Waste Aqueous Waste Neutralization_Washing->Waste QC_Analysis Quality Control Analysis (GC-MS, HPLC, NMR) Fractional_Distillation->QC_Analysis Impurities Low & High Boiling Impurities Fractional_Distillation->Impurities Final_Product Pure this compound (Purity > 99%) QC_Analysis->Final_Product Pass QC_Fail Reprocess or Reject QC_Analysis->QC_Fail Fail

Figure 2: Quality control and purification workflow for this compound.

Catalyst Selection and Process Optimization

Comparison of Catalysts

While phosphoric acid is a commonly used Brønsted acid catalyst, Lewis acids such as anhydrous zinc chloride, nickel sulfate, and ferric chloride can also be employed.[12]

Catalyst Type Examples Advantages Disadvantages
Brønsted Acids Phosphoric Acid, Propionic AcidLow cost, readily available.Can be corrosive, requires neutralization and washing for removal.
Lewis Acids ZnCl₂, NiSO₄, FeCl₃Can offer higher activity and selectivity in some cases.Higher cost, potential for metal contamination in the final product, more complex removal procedures.

The choice of catalyst will depend on a cost-benefit analysis, considering factors such as reaction efficiency, catalyst cost, and the complexity of the downstream purification process.

Strategies for Process Optimization
  • Molar Ratio of Reactants: Optimizing the molar ratio of the allylic alcohol to the orthoester can improve conversion and minimize side reactions. An excess of the orthoester is generally used to drive the reaction to completion.

  • Catalyst Loading: The amount of catalyst should be optimized to achieve a reasonable reaction rate without promoting unwanted side reactions.

  • Temperature and Pressure: These parameters should be carefully controlled to balance reaction kinetics with the stability of the reactants and products. Higher temperatures generally increase the reaction rate but may also lead to byproduct formation.

  • Reactive Distillation Efficiency: The efficiency of the rectifying column in removing methanol is critical for achieving high conversion. The number of theoretical plates and the reflux ratio should be optimized.

Safety and Handling

  • This compound: This compound is a flammable liquid and may cause skin and eye irritation.[13] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Trimethyl orthoacetate: Highly flammable liquid and vapor. It is also moisture-sensitive and can cause serious eye irritation.[7][8][9][10] Handle in a fume hood and take precautions against static discharge.

  • 2-Methyl-3-buten-2-ol: Flammable liquid and vapor. May cause respiratory irritation.

  • Phosphoric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before handling.

References

Use of "Methyl 3,3-dimethylpent-4-enoate" in electrophilic trifluoromethylthiolation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Electrophilic Trifluoromethylthiolation of Methyl 3,3-dimethylpent-4-enoate

Introduction: The Strategic Value of the Trifluoromethylthio Moiety

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing molecular properties.[1] The trifluoromethylthio (SCF₃) group, in particular, has garnered significant attention for its ability to confer unique physicochemical and biological characteristics upon a parent molecule.[2] Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3][4][5] Consequently, developing robust and efficient methods for introducing the SCF₃ group into complex molecular scaffolds is a critical objective for medicinal and synthetic chemists.[4][6]

This application note provides a detailed guide to the electrophilic trifluoromethylthiolation of this compound, a versatile building block in organic synthesis.[7][8] The presence of a sterically hindered quaternary carbon adjacent to a terminal double bond in this substrate presents a unique challenge and opportunity for regioselective functionalization. We will explore the underlying mechanistic principles, provide a detailed experimental protocol using a modern electrophilic SCF₃ transfer agent, and discuss the expected outcomes and data interpretation.

Principle of the Reaction: Mechanism of Electrophilic Addition

The electrophilic trifluoromethylthiolation of an alkene proceeds via the addition of an electrophilic "SCF₃⁺" equivalent across the carbon-carbon double bond. The reaction is initiated by the attack of the electron-rich π-bond of the alkene onto the electrophilic sulfur atom of the trifluoromethylthiolating reagent.[9] This initial step typically forms a key intermediate, such as a bridged thiiranium ion or an open-chain β-trifluoromethylthiocarbocation. The regiochemical outcome of the reaction is dictated by the stability of this intermediate.

For a substrate like this compound, the formation of a carbocation intermediate is highly favored at the tertiary carbon (C4), stabilized by the adjacent gem-dimethyl group. The SCF₃ group, therefore, adds to the less sterically hindered terminal carbon (C5) in an anti-Markovnikov fashion. The resulting carbocation is then trapped by a nucleophile present in the reaction mixture (often the counterion of the SCF₃ reagent or a solvent molecule) to yield the final difunctionalized product.[9][10]

Caption: Proposed mechanism for electrophilic trifluoromethylthiolation.

Experimental Protocol: Trifluoromethylthiolation using N-(Trifluoromethylthio)saccharin

This protocol details a representative procedure for the electrophilic trifluoromethylthiolation of this compound using N-(Trifluoromethylthio)saccharin. This reagent is a stable, crystalline solid that serves as an efficient and easy-to-handle source of electrophilic SCF₃ under mild conditions.[11][3]

Materials and Reagents
  • This compound (≥98%)

  • N-(Trifluoromethylthio)saccharin (≥98%)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add N-(Trifluoromethylthio)saccharin (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous dichloromethane (10 mL) to the flask via syringe.

  • Reaction Execution: Stir the resulting mixture at room temperature (approx. 25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 20% Ethyl Acetate in Hexanes) to isolate the desired product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Caption: Experimental workflow for trifluoromethylthiolation.

Data Presentation and Expected Results

The efficiency of the electrophilic trifluoromethylthiolation can be influenced by factors such as the solvent, temperature, and the specific electrophilic reagent used. The following table presents plausible data for optimizing the reaction, demonstrating how systematic variation of parameters can lead to an improved yield.

EntrySubstrate (equiv.)SCF₃ Reagent (equiv.)SolventTemp (°C)Time (h)Yield (%)
11.0N-(SCF₃)saccharin (1.2)DCM251278
21.0N-(SCF₃)saccharin (1.2)MeCN251085
31.0N-(SCF₃)dibenzenesulfonimide (1.2)DCM251272
41.0N-(SCF₃)saccharin (1.2)MeCN40682

Discussion and Key Insights

  • Regioselectivity: The primary product expected from this reaction is the one resulting from the anti-Markovnikov addition of the SCF₃ group to the terminal carbon of the double bond. This outcome is governed by the formation of the more stable tertiary carbocation at the C4 position, which is subsequently trapped by the saccharin anion.

  • Choice of Reagent: While several electrophilic trifluoromethylthiolation reagents exist, N-(Trifluoromethylthio)saccharin is often preferred for its high reactivity, stability, and the relatively benign nature of its saccharin by-product, which is easily removed during purification.[11][3] Other reagents, such as N-trifluoromethylthiodibenzenesulfonimide, are also effective and can be used.[12][13]

  • Solvent Effects: The choice of solvent can influence reaction rates. More polar solvents like acetonitrile (MeCN) may stabilize the charged intermediate and accelerate the reaction compared to less polar solvents like dichloromethane (DCM), potentially leading to higher yields in shorter times.

  • Troubleshooting: If the reaction is sluggish or yields are low, gentle heating (e.g., to 40 °C) may be beneficial. However, higher temperatures should be avoided to minimize potential side reactions. Ensuring all reagents and solvents are anhydrous is critical, as moisture can decompose the electrophilic reagent.

Conclusion

The electrophilic trifluoromethylthiolation of this compound provides an effective and regioselective route to valuable β-trifluoromethylthiolated building blocks. The protocol outlined, utilizing the stable and reactive N-(Trifluoromethylthio)saccharin, offers a reliable method for accessing these compounds under mild conditions. The strategic introduction of the SCF₃ group via this transformation opens avenues for the synthesis of novel compounds with potentially enhanced properties, making it a valuable tool for researchers in pharmaceutical and agrochemical development.[2][4]

References

Application Note: A Robust Continuous Flow Synthesis of Methyl 3,3-dimethylpent-4-enoate via Johnson-Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Case for Continuous Synthesis

Methyl 3,3-dimethylpent-4-enoate is a valuable chemical intermediate, notably in the synthesis of pyrethroid insecticides and as a component in the fragrance industry.[1][2] Traditionally, its synthesis, like many fine chemical processes, has been conducted in batch reactors. However, batch production can be hampered by challenges in scalability, heat management for exothermic reactions, and batch-to-batch variability.[3]

Continuous flow chemistry offers a compelling alternative, transforming chemical synthesis from a static to a dynamic process.[4] By conducting reactions in a continuously flowing stream, this technology provides superior control over key parameters like temperature, pressure, and residence time.[4][5] The benefits are numerous and significant for industrial applications, including:

  • Enhanced Safety: The small reactor volumes minimize the risk associated with hazardous reagents or highly exothermic reactions.[3][6]

  • Improved Yield and Purity: Precise temperature control minimizes the formation of thermal byproducts, leading to a cleaner product profile.[7]

  • Rapid Scalability: Increasing production volume is a matter of extending the run time rather than re-engineering larger, more complex batch reactors.[8][9]

  • Process Intensification: Reactions can often be performed at higher temperatures and pressures than safely achievable in batch, dramatically reducing reaction times.[6]

This application note provides a detailed protocol for the continuous synthesis of this compound using the Johnson-Claisen rearrangement, a powerful and reliable method for forming carbon-carbon bonds.[10]

The Reaction: Johnson-Claisen Rearrangement

The core of this synthesis is the Johnson-Claisen rearrangement, a[4][4]-sigmatropic rearrangement of an allylic alcohol with a trialkyl orthoacetate.[11][12] The reaction proceeds through a concerted, cyclic transition state to yield a γ,δ-unsaturated ester.[10][13]

Mechanism Overview: The process is typically catalyzed by a weak acid, such as phosphoric or propionic acid.[2][10] The acid facilitates the formation of a key ketene acetal intermediate from the reaction between the allylic alcohol (2-methyl-3-buten-2-ol) and trimethyl orthoacetate. This intermediate then undergoes the[4][4]-sigmatropic rearrangement to form the final product, this compound. A key byproduct of the initial reaction is methanol.[2] Continuously removing this byproduct is crucial for driving the reaction equilibrium towards the product, a principle elegantly achieved in flow chemistry.

Experimental Workflow: Continuous Flow Setup

A standard continuous flow setup for this synthesis consists of several key modules. The reagents are introduced via high-precision pumps into a mixing point before entering a heated reactor. A back-pressure regulator (BPR) is used to maintain the system at an elevated pressure, allowing for superheating of the reaction mixture well above the solvent's atmospheric boiling point.

Continuous_Synthesis_Workflow cluster_reagents Reagent Feeds ReagentA Feed A: 2-Methyl-3-buten-2-ol PumpA Pump A ReagentA->PumpA ReagentB Feed B: Trimethyl Orthoacetate + Phosphoric Acid Catalyst PumpB Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Coil Reactor (PFR) Mixer->Reactor BPR Back-Pressure Regulator (BPR) Reactor->BPR Collection Product Collection BPR->Collection

Figure 1: Workflow for the continuous synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established industrial methods and optimized for a laboratory-scale continuous flow system.[2]

4.1. Reagents and Materials

Reagent/MaterialGradeSupplierNotes
2-Methyl-3-buten-2-ol≥98%Standard SupplierStarting allylic alcohol.
Trimethyl Orthoacetate≥98%Standard SupplierReagent and reactant.
Phosphoric Acid85%Standard SupplierAcid catalyst.
PFA or SS Tubing/Coil-Flow Chemistry SupplierReactor material.
HPLC Pumps (x2)-Standard Lab SupplierFor precise fluid delivery.
T-Mixer-Flow Chemistry SupplierFor reagent mixing.
Heated Reactor Module-Flow Chemistry SupplierTo control reaction temperature.
Back-Pressure Regulator-Flow Chemistry SupplierTo maintain system pressure.

4.2. Reagent Preparation

  • Feed Solution A: Use 2-Methyl-3-buten-2-ol neat.

  • Feed Solution B: Prepare a stock solution of trimethyl orthoacetate with the phosphoric acid catalyst. The catalyst loading should be between 0.5-2.0% of the total mass of the reactants.[2] For example, for 1000 g of total reactants, add 5-20 g of phosphoric acid.

4.3. Step-by-Step Procedure

  • System Assembly: Assemble the continuous flow reactor system as depicted in Figure 1. Ensure all fittings are secure to handle the target pressure.

  • Priming: Prime Pump A with neat 2-Methyl-3-buten-2-ol and Pump B with the trimethyl orthoacetate/catalyst mixture.

  • System Pressurization & Heating: Set the back-pressure regulator to the target pressure (e.g., 1.0 MPa / 10 bar).[2] Begin heating the reactor coil to the desired temperature (e.g., 170-190 °C).[2]

  • Initiate Flow: Start the pumps at the calculated flow rates. The molar ratio of 2-methyl-3-buten-2-ol to trimethyl orthoacetate should be approximately 1:1.3 to 1:1.5.[2]

  • Achieve Steady State: Allow the system to run for at least 3-5 residence times for the reaction to reach a steady state before collecting the product. The initial output should be directed to a waste container.

  • Product Collection: Once at a steady state, switch the output to a cooled collection vessel.

  • Shutdown: Upon completion, switch the pumps to a suitable cleaning solvent to flush the reactor system thoroughly before cooling and depressurizing.

4.4. Process Parameters

The following parameters are recommended as a starting point for optimization.

ParameterRecommended ValueRationale
Temperature170 - 190 °CEnsures sufficient thermal energy for the rearrangement while minimizing degradation.[2]
Pressure0.8 - 1.3 MPa (8-13 bar)Prevents boiling of reactants and byproducts (methanol), ensuring single-phase flow.[2]
Reactant Ratio1:1.3 - 1:1.5An excess of trimethyl orthoacetate helps drive the reaction to completion.[2]
Catalyst Loading0.8 - 2.0% (w/w) H₃PO₄Provides effective catalysis for the rearrangement.[2]
Residence Time5 - 20 minutesDependent on reactor volume and flow rate. Longer times may be needed initially.
Expected Yield>85%Continuous removal of methanol byproduct in principle allows for high conversion rates.[14]

4.5. Work-up and Purification

The crude product stream will contain the desired ester, unreacted starting materials, and methanol.

  • Neutralization: The acidic catalyst in the crude product should be neutralized with a mild base wash (e.g., saturated sodium bicarbonate solution).

  • Distillation: The final product, this compound, is a liquid that can be purified to a high degree by fractional distillation under reduced pressure.[1][15]

Safety Considerations

Adherence to safety protocols is paramount when operating continuous flow systems at high temperatures and pressures.[16]

  • Pressure Safety: Always use a pressure relief valve in the system. Ensure all tubing and fittings are rated for the intended operating pressure and temperature.

  • Thermal Safety: The reactor module will be extremely hot. Ensure proper shielding is in place to prevent accidental contact.

  • Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[1]

  • Risk Assessment: Conduct a thorough risk assessment before beginning any new process, identifying potential hazards and mitigation strategies.[17]

Conclusion

The continuous flow synthesis of this compound via the Johnson-Claisen rearrangement represents a significant improvement over traditional batch methods. This approach offers enhanced safety, superior process control, and a straightforward path to scalability, making it an ideal platform for both research and industrial production.[8] The precise control over reaction parameters afforded by flow chemistry leads to higher product quality and more consistent yields, aligning with the principles of modern, efficient chemical manufacturing.[4][7]

References

Application Note & Protocol: Mechanistic Insights and Kinetic Analysis of the Synthesis of Methyl 3,3-dimethylpent-4-enoate via the Johnson-Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the synthesis of Methyl 3,3-dimethylpent-4-enoate, a valuable intermediate in organic synthesis.[1][2] We will delve into the mechanistic intricacies of the Johnson-Claisen rearrangement, the primary synthetic route, and discuss the kinetics that govern this powerful carbon-carbon bond-forming reaction. Detailed, field-proven protocols for the laboratory synthesis and analysis of this compound are provided to ensure reproducible and efficient results.

Introduction: The Significance of this compound

This compound is a γ,δ-unsaturated ester that serves as a crucial building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals, such as pyrethroid insecticides.[2][3] Its structure, featuring a quaternary carbon center and a terminal olefin, makes it an attractive precursor for a variety of chemical transformations. The controlled and efficient synthesis of this compound is therefore of significant interest to the scientific community.

At room temperature, this compound is a colorless to pale yellow liquid with a mild, ester-like scent.[1] It is sparingly soluble in water but miscible with common organic solvents like ethanol and acetone.[1] While not naturally occurring in significant amounts, its synthetic accessibility has led to its use in various chemical applications.[1]

Reaction Mechanism: The Johnson-Claisen Rearrangement

The most common and effective method for synthesizing this compound is the Johnson-Claisen rearrangement.[4][5][6] This reaction is a variation of the classical Claisen rearrangement, which is a[1][1]-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound.[4][7][8][9] The Johnson-Claisen modification involves the reaction of an allylic alcohol with an orthoester, such as trimethyl orthoacetate, in the presence of a weak acid catalyst, typically at elevated temperatures.[4][5]

The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a highly ordered, cyclic transition state.[4][7] This concerted mechanism, where bond breaking and bond formation occur simultaneously, contributes to the high stereospecificity of the reaction.[4][10] The reaction is generally irreversible because the formation of the stable carbonyl group in the product makes the forward reaction thermodynamically favorable.[10]

The mechanism of the Johnson-Claisen rearrangement for the synthesis of this compound can be broken down into the following key steps:

  • Formation of a Mixed Orthoester: The allylic alcohol (3-methyl-2-buten-1-ol) reacts with trimethyl orthoacetate in the presence of an acid catalyst. One of the methoxy groups of the orthoester is protonated and eliminated as methanol, allowing the allylic alcohol to add to the resulting oxocarbenium ion.

  • Formation of a Ketene Acetal Intermediate: Subsequent elimination of a second molecule of methanol from the mixed orthoester leads to the formation of a key intermediate, a ketene acetal.

  • [1][1]-Sigmatropic Rearrangement: The ketene acetal then undergoes the characteristic[1][1]-sigmatropic rearrangement. This proceeds through a chair-like six-membered transition state to form the final product, this compound.

Figure 1: Johnson-Claisen Rearrangement Workflow.

Reaction Kinetics

The kinetics of the Claisen rearrangement are typically first-order, and the reaction rate is influenced by several factors:[4][7]

  • Temperature: The Johnson-Claisen rearrangement often requires high temperatures, typically in the range of 100-200 °C, to overcome the activation energy barrier.[4] Industrial-scale productions may even utilize temperatures up to 250 °C under pressure to accelerate the reaction.[11]

  • Solvent: The use of polar solvents can accelerate the Claisen rearrangement.[4][7][8] This is attributed to the stabilization of the somewhat polar transition state. Protic solvents that can engage in hydrogen bonding have been shown to provide an even greater rate enhancement.[8]

  • Catalyst: While the reaction can proceed thermally, the use of a weak acid catalyst is crucial for the Johnson-Claisen variant to facilitate the formation of the ketene acetal intermediate.[4] Lewis acids can also be employed to catalyze Claisen rearrangements, often allowing for lower reaction temperatures.[10]

  • Pressure: While not a dominant factor in many laboratory-scale reactions, high pressure can be employed in industrial settings to increase the reaction rate and yield.[11][12]

Parameter Effect on Reaction Rate Typical Conditions
Temperature Increases rate110 - 200 °C
Catalyst Increases ratePhosphoric acid, Propionic acid
Solvent Polarity Increases rateOften run neat or with a high-boiling polar solvent
Pressure Can increase rate1 - 3.2 MPa (industrial)

Experimental Protocol: Laboratory Synthesis of this compound

The following protocol is adapted from established literature procedures for the synthesis of this compound.[13]

Materials:

  • Trimethyl orthoacetate

  • 3-Methylbut-2-enol (prenol)

  • Orthophosphoric acid (85%)

  • Round-bottom flask

  • Stirrer

  • Vacuum-jacketed fractionating column

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a vacuum-jacketed fractionating column, combine trimethyl orthoacetate (1.0 mole) and orthophosphoric acid (0.015 mole).

  • Initial Heating: Begin stirring and heat the mixture to 110 °C.

  • Addition of Allylic Alcohol: Slowly add 3-methylbut-2-enol (0.25 mole) dropwise to the heated reaction mixture over approximately 1 hour. During this addition, methanol will be formed as a byproduct and should be collected via distillation through the fractionating column. This removal of methanol helps to drive the reaction equilibrium towards the products.

  • Removal of Excess Reagent: After the addition is complete, continue heating at 110 °C. Distill off a portion of the excess trimethyl orthoacetate until the temperature of the reaction mixture reaches 140-145 °C.

  • Rearrangement: Maintain the reaction mixture at 140-145 °C for 1.5 hours. During this period, allow the remaining excess trimethyl orthoacetate to reflux, condensing and returning to the reaction flask.

  • Product Isolation: After the rearrangement is complete, distill the reaction mixture to first remove the remaining trimethyl orthoacetate, followed by the desired product, this compound. The product typically distills at approximately 70 °C at 60 mm Hg.[13]

Expected Yield: Approximately 80-85%.[3][13]

Self-Validation and Causality:

  • The use of a fractionating column is critical for the efficient removal of methanol, which, according to Le Chatelier's principle, shifts the equilibrium towards the formation of the intermediate and ultimately the final product.

  • The stepwise increase in temperature is designed to first facilitate the formation of the mixed orthoester and ketene acetal at a lower temperature, followed by providing the necessary thermal energy for the[1][1]-sigmatropic rearrangement at a higher temperature.

  • The use of excess trimethyl orthoacetate ensures that the more valuable allylic alcohol is fully consumed.

Conclusion

The Johnson-Claisen rearrangement provides a robust and reliable method for the synthesis of this compound. A thorough understanding of the reaction mechanism and the kinetic factors that influence it allows for the optimization of reaction conditions to achieve high yields and purity. The protocol provided herein offers a validated starting point for researchers requiring this important synthetic intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3,3-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3,3-dimethylpent-4-enoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.

The primary and most effective route to this compound is the Johnson-Claisen Rearrangement (also known as the ortho ester Claisen rearrangement).[1][2] This powerful carbon-carbon bond-forming reaction transforms an allylic alcohol into a γ,δ-unsaturated ester through a concerted, heat-induced[2][2]-sigmatropic rearrangement.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Johnson-Claisen rearrangement for this synthesis?

A1: The reaction proceeds through a critical intermediate. First, the allylic alcohol (e.g., 2-methyl-3-buten-2-ol) reacts with trimethyl orthoacetate under mild acidic conditions.[2] This initial phase involves the exchange of a methoxy group from the orthoacetate with the alcohol, followed by the elimination of a methanol molecule to form a highly reactive ketene acetal intermediate.[1] This intermediate then undergoes a[2][2]-sigmatropic rearrangement, a highly ordered process that proceeds through a cyclic, chair-like transition state, to yield the final product, this compound.[5]

Q2: Why is an acid catalyst required, and what type should I use?

A2: An acid catalyst is crucial for facilitating the formation of the key ketene acetal intermediate.[1] It protonates an alkoxide group on the orthoacetate, making it a good leaving group (alcohol) and activating the molecule for nucleophilic attack by the allylic alcohol.[2][6] A weak, non-nucleophilic acid is preferred to avoid side reactions. Propionic acid is a classic choice, often used in catalytic amounts.[4] However, for industrial-scale or reactive distillation setups, phosphoric acid is also commonly employed.[7]

Q3: What are the typical starting materials for this synthesis?

A3: The synthesis requires two key reactants:

  • An Allylic Alcohol: Commonly, 2-methyl-3-buten-2-ol or its isomer, prenol (3-methyl-2-buten-1-ol), is used.[7][8] Some procedures involve an in-situ isomerization of 2-methyl-3-buten-2-ol to the required allylic alcohol.[7]

  • An Orthoester: Trimethyl orthoacetate is the reagent of choice to deliver the methyl ester functionality in the final product. It is almost always used in excess to drive the reaction equilibrium forward.[2][9]

Troubleshooting Guide: Enhancing Your Yield

This section addresses the most common challenges encountered during the synthesis of this compound.

Problem: My reaction yield is consistently low (<60%). What are the likely causes and solutions?

This is a multifaceted problem. Use the following decision tree and detailed explanations to diagnose the issue.

G LowYield Low Yield (<60%) CheckTemp 1. Verify Reaction Temperature LowYield->CheckTemp CheckCatalyst 2. Assess Catalyst LowYield->CheckCatalyst CheckReagents 3. Evaluate Reagents & Stoichiometry LowYield->CheckReagents CheckMethod 4. Review Reaction Method LowYield->CheckMethod TempTooLow Cause: Insufficient energy for [3,3] rearrangement. CheckTemp->TempTooLow Is it too low? TempTooHigh Cause: Thermal decomposition or side reactions. CheckTemp->TempTooHigh Is it too high? CatInactive Cause: Catalyst is old, wet, or neutralized. CheckCatalyst->CatInactive Is it inactive? CatAmount Cause: Incorrect catalyst loading. CheckCatalyst->CatAmount Is loading correct? ReagentImpure Cause: Impure alcohol or orthoacetate (e.g., contains water). CheckReagents->ReagentImpure Are they pure? RatioWrong Cause: Insufficient orthoacetate. CheckReagents->RatioWrong Is ratio optimal? MethanolTrap Cause: Methanol byproduct is not removed, inhibiting equilibrium. CheckMethod->MethanolTrap Using conventional heating? MW_Option Cause: Conventional heating is slow and inefficient. CheckMethod->MW_Option Seeking higher efficiency? SolutionTemp Solution: For conventional heating, maintain 160-190°C. For microwave, use 190°C precisely. TempTooLow->SolutionTemp TempTooHigh->SolutionTemp SolutionCat Solution: Use fresh propionic or phosphoric acid. Ensure reactants are dry. Typical loading: 0.5-2.0 wt%. CatInactive->SolutionCat CatAmount->SolutionCat SolutionReagent Solution: Use purified reagents. Increase molar ratio of orthoacetate to alcohol (e.g., 1:1.5 to 1:3). ReagentImpure->SolutionReagent RatioWrong->SolutionReagent SolutionMethod Solution: Use a reactive distillation setup to remove methanol. Switch to microwave- assisted synthesis for rapid, high-yield results. MethanolTrap->SolutionMethod MW_Option->SolutionMethod

Troubleshooting workflow for low yield synthesis.

In-depth Explanation of Troubleshooting Points:

  • Suboptimal Temperature: The Johnson-Claisen rearrangement is a thermal process. Conventional heating methods require relatively high temperatures, often in the range of 160-200°C, to proceed efficiently.[7] Below this range, the reaction rate is impractically slow. Above it, you risk decomposition of starting materials and products.

  • Catalyst Issues: The acid catalyst is the linchpin. If it's ineffective due to age, moisture, or neutralization by basic impurities in your reagents, the initial formation of the ketene acetal will stall.[10] Ensure your catalyst and reagents are anhydrous. The catalyst loading is also critical; a common range is 0.8-2.0% by weight relative to the total mass of reactants.[7]

  • Reagent Stoichiometry and Purity: The reaction is an equilibrium process. Using a significant excess of trimethyl orthoacetate (e.g., a molar ratio of 1.5 to 3.0 relative to the alcohol) helps drive the reaction toward the product side.[7] Water is detrimental as it can hydrolyze the orthoacetate and deactivate the reaction pathway.

  • Byproduct Removal: The reaction generates one molecule of methanol for every molecule of product formed.[7] In a closed system under conventional heating, the accumulation of methanol can inhibit the reaction from reaching completion. Industrial preparations often use a reactive distillation apparatus to continuously remove the lower-boiling methanol, thereby driving the reaction forward.[7]

  • Methodology Upgrade - Microwave Synthesis: Conventional heating can be slow and lead to side product formation due to prolonged exposure to high temperatures. Microwave-assisted synthesis is a superior alternative, offering dramatic reductions in reaction time (e.g., from hours to 5-15 minutes) and often resulting in significantly higher yields (>90%).[9][11] The focused energy input rapidly achieves the target temperature, promoting the desired rearrangement over decomposition pathways.[9]

Problem: My final product is impure, and I'm seeing significant side-products in my NMR/GC-MS.

Potential Cause & Solution:

  • Cause 1: Incomplete Reaction: The most common "impurity" is unreacted starting material. This points to the issues detailed above (temperature, catalyst, time).

    • Solution: Re-evaluate your reaction conditions based on the low-yield troubleshooting guide. Monitor the reaction progress using TLC or GC to ensure it has gone to completion before beginning workup.[12]

  • Cause 2: Competing Reactions: At high temperatures or with overly strong acid catalysts, the allylic alcohol can undergo acid-catalyzed dehydration or other rearrangements.[13]

    • Solution: Switch to a milder acid catalyst like propionic acid. If using high temperatures, consider reducing the reaction time. The rapid, controlled heating of a microwave reactor is highly effective at minimizing these side reactions.[9]

  • Cause 3: Byproduct Formation: A known byproduct can be 3'-methyl-2'-butenyl-3,3-dimethyl-pentenoate, which can arise from complex rearrangements or reactions with impurities.[14]

    • Solution: Careful purification by fractional distillation or column chromatography is essential. Ensure the purity of your starting prenol or 2-methyl-3-buten-2-ol, as impurities in this starting material can lead to unexpected side products.

Experimental Protocols

Protocol 1: Conventional High-Temperature Synthesis

This protocol is based on conditions reported in the patent literature for scaled-up synthesis.[7]

  • Glassware Preparation: Ensure all glassware, including a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, is thoroughly oven-dried to remove any trace of water.[12]

  • Reagent Charging: To the reaction flask, add 2-methyl-3-buten-2-ol (1.0 eq) and trimethyl orthoacetate (1.5 eq).

  • Catalyst Addition: Add phosphoric acid (1.0% of the total reactant mass).

  • Reaction: Heat the mixture with vigorous stirring to a temperature of 170-190°C. If possible, use a distillation head to slowly remove the methanol byproduct as it forms.

  • Monitoring: Monitor the reaction for 10-20 hours by taking small aliquots and analyzing via GC until the starting alcohol is consumed.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product should be purified by vacuum distillation to yield the final this compound.[15]

Protocol 2: High-Yield Microwave-Assisted Synthesis

This optimized protocol is adapted from peer-reviewed literature and offers superior yield and speed.[9][16]

  • Vessel Preparation: Place a magnetic stir bar into a clean, dry microwave process vial.

  • Reagent Addition: To the vial, add the allylic alcohol (e.g., nerol or perillyl alcohol as model substrates, 1.0 eq), trimethyl orthoacetate (14 eq), and a catalytic amount of propionic acid (1-2 drops).

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in a scientific microwave reactor. Irradiate the mixture at a constant temperature of 190°C for 5 minutes with vigorous stirring.

  • Workup & Purification: After cooling, the workup and purification follow the same steps as the conventional protocol (neutralization, extraction, drying, and purification). This method has been reported to achieve yields exceeding 90%.[9]

Data Summary: Reaction Condition Comparison
ParameterConventional Method[7]Microwave-Assisted Method[9]Rationale for Optimization
Temperature 160 - 200°C190°C (Precise)Microwave provides rapid, uniform heating, minimizing thermal decomposition.
Time 10 - 30 hours5 - 15 minutesDrastically increased reaction rate reduces energy consumption and side reactions.
Orthoacetate Ratio 1.2 - 2.0 eq~14 eqA larger excess can further push equilibrium in a rapid, sealed vessel reaction.
Catalyst Phosphoric AcidPropionic AcidPropionic acid is a standard, mild catalyst for this rearrangement.
Typical Yield 65 - 85%>90%Higher efficiency and fewer competing pathways lead to a cleaner reaction and higher yield.

Mechanistic Overview

Note: The DOT script above is a template. For actual image generation, replace placeholder URLs with actual chemical structure images.

Simplified workflow of the Johnson-Claisen Rearrangement.

References

Technical Support Center: Purification of Methyl 3,3-dimethylpent-4-enoate by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3,3-dimethylpent-4-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the distillation of this compound. Our focus is on providing practical, experience-driven insights to ensure the successful purification of your target molecule.

Introduction

This compound (CAS 63721-05-1) is a valuable intermediate in the synthesis of various organic molecules, including pyrethroid insecticides.[1] Its purification is most commonly achieved through distillation. However, like many unsaturated esters, its purification can present challenges such as thermal degradation and separation from closely related impurities. This guide will equip you with the necessary knowledge to navigate these challenges effectively.

Physical Properties and Distillation Parameters

A thorough understanding of the physical properties of this compound is fundamental to designing a successful distillation protocol. The following table summarizes key data points:

PropertyValueSource
Molecular Formula C₈H₁₄O₂[2]
Molecular Weight 142.20 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 59 °C at 33 mmHgTCI America
Solubility Limited solubility in water; miscible with common organic solvents.[2]

Due to the potential for thermal decomposition at higher temperatures, vacuum distillation is the recommended method for the purification of this compound.[4]

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the distillation of this compound.

Q1: Why is vacuum distillation necessary for purifying this compound?

A1: this compound, being an unsaturated ester, is susceptible to thermal degradation at elevated temperatures. High temperatures can induce side reactions such as polymerization or decomposition, leading to reduced yield and purity of the final product.[4][5] Vacuum distillation lowers the boiling point of the compound, allowing it to be distilled at a lower, safer temperature, thereby minimizing the risk of thermal decomposition.

Q2: What is the expected boiling point of this compound at a different vacuum pressure?

A2: The boiling point of a liquid is dependent on the pressure. While the known boiling point is 59 °C at 33 mmHg, you can estimate the boiling point at other pressures using a pressure-temperature nomograph. This tool is invaluable for setting up your distillation at a specific vacuum level that your equipment can achieve.

Q3: What are the most common impurities I should be aware of?

A3: The impurities present in your crude product will largely depend on the synthetic route used.

  • From Esterification: If synthesized via the esterification of 3,3-dimethylpent-4-enoic acid with methanol, common impurities include unreacted 3,3-dimethylpent-4-enoic acid and residual methanol.

  • From Claisen Rearrangement: Synthesis via a Claisen rearrangement of an allylic alcohol and an orthoacetate can result in unreacted starting materials and rearrangement byproducts. One specifically mentioned byproduct is 3'-methyl-2'-butenyl-3,3-dimethyl-pentenoate.[6] Catalysts used in the reaction, such as phosphoric acid or metal salts, may also be present and should be removed prior to distillation.[1][7]

Q4: Can this compound form an azeotrope?

A4: There is no specific data available in the literature to suggest that this compound forms common azeotropes. However, azeotrope formation is always a possibility, especially with solvents used in the reaction or workup. If you observe a constant boiling point for a mixture that does not correspond to the pure product, an azeotrope may be forming. In such cases, techniques like azeotropic distillation with a different solvent might be necessary.[8]

Recommended Distillation Protocol

This protocol provides a general guideline for the vacuum distillation of this compound. It should be adapted based on the scale of your experiment and the specific equipment available.

1. Pre-distillation Workup:

  • Before distillation, it is crucial to remove any acidic or basic catalysts. This can typically be achieved by washing the crude product with a dilute solution of a weak base (e.g., sodium bicarbonate) followed by a brine wash.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and filter to remove the solid.

  • Remove the drying solvent under reduced pressure using a rotary evaporator.

2. Distillation Setup:

  • Assemble a standard vacuum distillation apparatus. Ensure all glassware is clean, dry, and free of any cracks or defects.

  • Use a round-bottom flask of an appropriate size; it should not be more than two-thirds full.

  • Incorporate a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Properly place the thermometer to accurately measure the temperature of the vapor that is distilling. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.

  • Use a well-insulated distillation column for better separation if you suspect closely boiling impurities.

  • Ensure all joints are properly sealed with vacuum grease.

3. Distillation Procedure:

  • Begin stirring the crude product in the distillation flask.

  • Gradually apply vacuum to the system. A typical target pressure would be around 30-40 mmHg to achieve a boiling point near 59 °C.

  • Once the desired vacuum is reached and stable, begin to gently heat the distillation flask using a heating mantle.

  • Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.

  • As the temperature of the vapor approaches the expected boiling point of the product, change to a clean receiving flask.

  • Collect the main fraction of this compound at a steady temperature and pressure.

  • Monitor the distillation rate; a slow and steady rate will provide the best separation.

  • Once the majority of the product has distilled, and the temperature begins to drop or fluctuate, stop the distillation. It is important not to distill to dryness to avoid the formation of potentially explosive peroxides and to prevent the concentration of non-volatile, potentially unstable residues.

Troubleshooting Guide

This section addresses common problems encountered during the distillation of this compound and provides systematic solutions.

Distillation Troubleshooting Workflow

Caption: A flowchart for troubleshooting common distillation issues.

Problem Potential Cause Scientific Rationale Recommended Solution
Low Yield Thermal Decomposition: The distillation temperature is too high, causing the ester to decompose.Unsaturated esters, particularly allylic esters, can undergo decomposition at elevated temperatures, leading to the formation of byproducts and loss of the desired product.[4][5]Lower the distillation temperature by improving the vacuum (reducing the pressure). Ensure the heating mantle is not set to an excessively high temperature.
Incomplete Transfer: Material is left behind in the distillation flask or condenser.High viscosity of the residue or condensation in unheated parts of the apparatus can lead to material hold-up.Ensure the distillation is run to completion (without distilling to dryness). Gentle heating of the distillation head and condenser with a heat gun can sometimes help in transferring the last traces of the product.
System Leak: A leak in the distillation setup prevents reaching the optimal vacuum, leading to a higher required distillation temperature.A poor vacuum will result in a higher boiling point for the compound, potentially leading to thermal decomposition or incomplete distillation.Check all glass joints, tubing connections, and the vacuum pump for leaks. Re-grease joints if necessary.
Product Contamination Inefficient Fractionation: Closely boiling impurities are co-distilling with the product.If impurities have boiling points close to that of the product, a simple distillation setup may not provide adequate separation.Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation.
Bumping: Violent boiling carries non-volatile impurities into the distillate.Superheating of the liquid followed by sudden, violent boiling can splash the crude material into the condenser.Ensure adequate stirring or use fresh boiling chips. Heat the distillation flask slowly and evenly.
Cross-Contamination: Residual solvent or impurities from previous fractions contaminate the main product fraction.Improper collection of fractions can lead to the mixing of the desired product with lower or higher boiling point impurities.Collect a forerun fraction to remove any residual solvent or volatile impurities before collecting the main product in a clean receiving flask.
Inconsistent Boiling Point Fluctuating Vacuum: The vacuum pump is not providing a stable pressure.A fluctuating pressure will cause the boiling point of the liquid to change, resulting in an unstable thermometer reading.Ensure the vacuum pump is in good working order and that the system is free of leaks. A vacuum regulator can help maintain a constant pressure.
Presence of an Azeotrope: The crude mixture forms an azeotrope that distills at a constant temperature different from the pure product.Azeotropes are mixtures of liquids that have a constant boiling point and composition during distillation.[8]If an azeotrope is suspected, analytical techniques such as GC-MS can be used to identify the components of the distillate. Different purification techniques, such as chromatography or azeotropic distillation with a different solvent, may be required.
Product Discoloration Thermal Decomposition: The product is turning yellow or brown during distillation.Discoloration is often a sign of decomposition, where high temperatures lead to the formation of colored byproducts.Reduce the distillation temperature by improving the vacuum. Minimize the time the compound is kept at a high temperature.
Presence of Acidic/Basic Impurities: Residual catalysts can promote decomposition at elevated temperatures.Acidic or basic impurities can catalyze degradation reactions, especially at the temperatures required for distillation.Ensure a thorough pre-distillation workup to remove all catalytic residues.

References

Technical Support Center: Synthesis of Methyl 3,3-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3,3-dimethylpent-4-enoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

The primary industrial route to this compound, an important intermediate in the synthesis of pyrethroid insecticides, is the Johnson-Claisen rearrangement.[1][2] This process involves the reaction of an allylic alcohol with an orthoester under acidic catalysis.[3][4] While elegant, this[5][5]-sigmatropic rearrangement is sensitive to reaction conditions, and deviations can lead to a cascade of side reactions, impacting both yield and purity.[6][7][8] This guide provides direct answers to common issues encountered in the lab.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q1: My final yield is significantly lower than expected, and my crude NMR shows a large amount of unreacted allylic alcohol and trimethyl orthoacetate. What is the likely cause?

A: The most probable causes are insufficient reaction temperature, inadequate catalyst activity, or premature termination of the reaction.

  • Causality & Expert Insights: The Johnson-Claisen rearrangement has a significant activation energy barrier and often requires high temperatures, typically in the range of 160-200°C, to proceed at a reasonable rate.[7] If the temperature is too low, the rate of the key[5][5]-sigmatropic rearrangement will be slow, leaving starting materials unconsumed. The reaction is typically conducted under pressure (0.5-1.5 MPa) to maintain the required high temperatures.[9] Furthermore, the acid catalyst (e.g., phosphoric acid) is crucial for the initial formation of the key ketene acetal intermediate.[3][4] If the catalyst is old, hydrated, or used in insufficient quantities (a typical loading is 0.5-5% of the total reactant mass), the reaction will stall.

Q2: I've isolated a major byproduct that is very difficult to separate from my desired product by distillation. What could this be?

A: You are likely dealing with the byproduct 3'-methyl-2'-butenyl-3,3-dimethyl-pentenoate (MBDP) , which is known to form an azeotropic mixture with the target compound.[10]

  • Causality & Expert Insights: This byproduct likely arises from a secondary reaction between the desired product, this compound, and a molecule of the allylic alcohol starting material (or its isomer, prenol) under the acidic, high-temperature conditions. This can occur via trans-esterification or other complex condensation pathways. The formation of an azeotrope—a mixture with a constant boiling point—makes separation by standard distillation extremely inefficient. An improved process using orthophosphate and sodium methoxide as catalysts at different stages has been shown to reduce the formation of this byproduct.[10] If this byproduct is present, purification may require alternative methods such as column chromatography.

Q3: My reaction mixture turned dark brown or black, and a significant amount of non-volatile tar was formed. What caused this decomposition?

A: This indicates thermal decomposition and/or polymerization of your starting materials or product.

  • Causality & Expert Insights: The reaction conditions for the Johnson-Claisen rearrangement (high heat and acid) are harsh. The vinyl group (C=C double bond) present in both the allylic alcohol starting material and the final ester product is susceptible to acid-catalyzed polymerization. Exceeding the optimal temperature range (e.g., >200°C) or prolonged reaction times can accelerate these decomposition pathways, leading to the formation of high-molecular-weight oligomers and tars.[1] Using the minimum effective amount of catalyst and strictly controlling the reaction temperature and duration are critical to prevent this.

Q4: My final product is contaminated with 3,3-dimethylpent-4-enoic acid. How can I prevent this?

A: The presence of the corresponding carboxylic acid is due to the hydrolysis of the methyl ester. This can occur either during the reaction if water is present or, more commonly, during the aqueous workup.

  • Causality & Expert Insights: The orthoester starting material, trimethyl orthoacetate, is highly sensitive to water and can hydrolyze. More importantly, the final ester product can be hydrolyzed back to the carboxylic acid and methanol under acidic or basic conditions.[2] To prevent this, ensure all reactants and the reaction vessel are scrupulously dry. During workup, minimize contact time with aqueous acidic or basic solutions. A rapid wash with a mild base like saturated sodium bicarbonate solution, followed immediately by washing with brine and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), is recommended.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the established mechanism for the synthesis of this compound?

A: The reaction proceeds via the Johnson-Claisen rearrangement. The key steps are:

  • Acid-catalyzed reaction of the allylic alcohol (e.g., 2-methyl-3-buten-2-ol) with trimethyl orthoacetate to form a mixed orthoester.

  • Elimination of a molecule of methanol to form a reactive ketene acetal intermediate.

  • A concerted, thermally driven[5][5]-sigmatropic rearrangement of the ketene acetal to form the γ,δ-unsaturated ester product.[3][4][7] This rearrangement proceeds through a highly ordered, six-membered chair-like transition state.[6][8]

Q2: Why is an acid catalyst required, and what are the options?

A: An acid catalyst is essential to facilitate the formation of the ketene acetal intermediate from the allylic alcohol and the orthoester.[3] Without it, the reaction would not proceed.

  • Liquid Acids: Weak acids like phosphoric acid or propionic acid are commonly used.[1][7] They are effective but can be corrosive and difficult to remove from the reaction mixture.

  • Solid Acids: Solid catalysts such as anhydrous zinc chloride, nickel acetate, or ferric chloride have also been successfully employed.[9] These have the advantage of being easily filtered out of the reaction mixture, simplifying purification. However, their activity can be sensitive to surface area and hydration levels.

Q3: What are the most critical parameters to control for a successful synthesis?

A: Success hinges on the precise control of several interconnected parameters. The following table summarizes the key variables and their typical ranges as derived from process patents.

ParameterTypical RangeRationale & Potential Issues if Deviated
Temperature 160 - 200 °CToo Low: Incomplete reaction. Too High: Polymerization, decomposition, increased byproduct formation.
Pressure 0.5 - 1.5 MPa[9]Required to reach and maintain the necessary reaction temperature without boiling off reactants.
Reactant Ratio 1 : 1.2 - 2.0 (Alcohol:Orthoester)[9]A slight excess of the orthoester is often used to drive the reaction to completion.
Catalyst Loading 0.5 - 5.0 wt% (of total reactants)Too Low: Slow or stalled reaction. Too High: Increased risk of polymerization and side reactions.
Reaction Time 10 - 30 hoursMust be optimized. Insufficient time leads to low conversion; excessive time increases byproduct formation.
Moisture Anhydrous conditionsWater hydrolyzes the orthoester and the final product, reducing yield.

Part 3: Protocols & Methodologies

Protocol 1: Synthesis via Johnson-Claisen Rearrangement

Disclaimer: This protocol is based on published literature and should be adapted and optimized for specific laboratory conditions. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 2-methyl-3-buten-2-ol

  • Trimethyl orthoacetate

  • Phosphoric acid (85%)

  • High-pressure stirred reactor with temperature control and a distillation head for methanol removal.

Procedure:

  • Ensure the reactor is clean and completely dry.

  • Charge the reactor with 2-methyl-3-buten-2-ol and trimethyl orthoacetate in a 1:1.4 mass ratio.[1]

  • Add phosphoric acid, corresponding to approximately 1.0% of the total mass of the organic reactants.[1]

  • Seal the reactor and begin stirring.

  • Heat the reactor to an internal temperature of 170-190°C. The pressure will rise to approximately 0.8-1.3 MPa.[1]

  • During the reaction, methanol is generated as a byproduct. If the reactor is equipped with a reactive distillation setup, slowly remove the methanol to drive the equilibrium forward.[1]

  • Maintain the reaction under these conditions for 20-25 hours, monitoring for completeness by GC if possible.[1]

  • After the reaction period, cool the reactor to room temperature and carefully vent any excess pressure.

  • Transfer the crude reaction mixture to a distillation apparatus for purification. The product is a colorless to pale yellow liquid.[11]

Part 4: Mechanistic Visualizations

The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting.

Reaction_Pathway Reactants 2-Methyl-3-buten-2-ol + Trimethyl Orthoacetate Intermediate1 Mixed Orthoester Intermediate Reactants->Intermediate1 + Catalyst Catalyst H+ (e.g., H3PO4) Intermediate2 Ketene Acetal Intermediate1->Intermediate2 - Methanol Methanol_out Methanol TS [3,3]-Sigmatropic Rearrangement (Chair Transition State) Intermediate2->TS Product This compound TS->Product

Caption: Main reaction pathway for the Johnson-Claisen rearrangement.

Side_Reaction Product This compound Side_Product 3'-methyl-2'-butenyl-3,3-dimethyl-pentenpate (MBDP Byproduct) Product->Side_Product + Alcohol Alcohol Allylic Alcohol (or Prenol isomer) Conditions High Temp, H+ Conditions->Side_Product  Catalyzes Condensation

Caption: Plausible formation pathway for the MBDP azeotropic byproduct.

Troubleshooting_Workflow Start Problem Observed LowYield Low Yield / Incomplete Reaction Start->LowYield Decomp Decomposition / Tarring Start->Decomp Purity Purification Issues Start->Purity CheckTemp Check Temp & Time LowYield->CheckTemp Yes CheckCat Check Catalyst Activity/Amount CheckTemp->CheckCat Correct Solution1 Increase Temp/Time Within Safe Limits CheckTemp->Solution1 Incorrect Solution2 Use Fresh/More Catalyst CheckCat->Solution2 Incorrect Solution3 Reduce Temp/Time/ Catalyst Amount Decomp->Solution3 Yes Solution4 Analyze for Azeotrope (MBDP). Use Chromatography. Purity->Solution4 Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing the Claisen Rearrangement of Methyl 3,3-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the Claisen rearrangement to synthesize Methyl 3,3-dimethylpent-4-enoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful carbon-carbon bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental success.

The synthesis of this compound, an important synthetic intermediate, is often achieved via a Johnson-Claisen rearrangement of an allylic alcohol with an orthoester.[1] This[2][2]-sigmatropic rearrangement is a concerted, pericyclic reaction that proceeds through a highly ordered, chair-like transition state to yield a γ,δ-unsaturated ester.[2][3][4][5] While robust, this reaction can present challenges. This guide will help you navigate these potential issues and optimize your reaction conditions for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in the Johnson-Claisen rearrangement can stem from several factors:

  • Incomplete Reaction: The reaction may require higher temperatures or longer reaction times than anticipated.[2] The thermal rearrangement often requires significant energy input to overcome the activation barrier.[6]

  • Substrate Purity: Impurities in the starting materials, particularly the allylic alcohol (isopentenol) or the orthoester (trimethyl orthoacetate), can interfere with the reaction.

  • Catalyst Inefficiency: If using an acid catalyst, its concentration and nature are crucial. Weak acids like propionic acid are commonly used, and an inappropriate catalyst or concentration can lead to a sluggish reaction.[2]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include elimination or isomerization.[7]

Q2: I am observing significant amounts of side products in my crude reaction mixture. How can I minimize their formation?

A2: The formation of side products is a common issue. Here are some strategies to improve selectivity:

  • Temperature Control: Excessively high temperatures can promote undesired pathways. Careful optimization of the reaction temperature is critical. Microwave-assisted heating has been shown to improve yields and reduce reaction times, potentially minimizing side product formation by providing rapid and uniform heating.[8][9]

  • Catalyst Choice: While acid catalysis is common, Lewis acids can also be employed to accelerate the reaction under milder conditions.[10][11][12][13] A screening of different acid catalysts (e.g., propionic acid, phosphoric acid, various Lewis acids) may be necessary to find the optimal balance between reaction rate and selectivity.[14]

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity.[2][15][16][17] While the Johnson-Claisen rearrangement can often be run neat (without solvent), exploring high-boiling, non-polar solvents may help to minimize side reactions.

Q3: How can I control the stereochemistry of the product?

A3: The Claisen rearrangement is known for its high stereoselectivity, which is dictated by the chair-like transition state.[3][4] To control the stereochemistry of the newly formed stereocenter and the double bond, consider the following:

  • Substrate Geometry: The geometry of the starting allylic alcohol will directly influence the stereochemistry of the product. The substituents will preferentially occupy equatorial positions in the chair-like transition state to minimize steric hindrance.[3]

  • Reaction Conditions: While the intrinsic stereoselectivity is high, harsh reaction conditions can sometimes lead to isomerization of the product. Milder conditions, potentially facilitated by a Lewis acid catalyst, can help preserve the desired stereochemistry.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving specific experimental issues.

Problem 1: Low or No Conversion of Starting Material

Symptoms: TLC or GC-MS analysis of the reaction mixture shows a high proportion of unreacted allylic alcohol and/or orthoester.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Insufficient Temperature The Claisen rearrangement is a thermally activated pericyclic reaction and requires sufficient energy to overcome the activation barrier of the concerted[2][2]-sigmatropic shift.[2][6]1. Gradually increase the reaction temperature in 10-20°C increments. 2. Monitor the reaction progress at each temperature point using an appropriate analytical technique (TLC, GC). 3. Consider using a higher boiling point solvent if the reaction is not being run neat.
Catalyst Issues In the Johnson-Claisen variant, a weak acid catalyst facilitates the in-situ formation of a ketene acetal intermediate, which is the species that undergoes the rearrangement.[1] Insufficient or inactive catalyst will slow down or prevent this crucial step.1. Verify the concentration and purity of the acid catalyst. 2. If using a solid catalyst, ensure it is properly dried and activated. 3. Experiment with different acid catalysts (e.g., propionic acid, toluenesulfonic acid, or a mild Lewis acid like Yb(OTf)₃).[10][11]
Reaction Time The kinetics of the reaction may be slower than anticipated under the chosen conditions.1. Extend the reaction time, taking aliquots at regular intervals to monitor for product formation and potential decomposition.
Microwave Irradiation Microwave heating can significantly accelerate the reaction rate by efficiently transferring energy to the polar transition state.[8][9]1. If available, utilize a microwave reactor to perform the reaction. This often leads to shorter reaction times and higher yields.[8][9]
Problem 2: Formation of Multiple Products (Low Selectivity)

Symptoms: The crude reaction mixture shows multiple spots on TLC or several peaks in the GC/LC-MS, indicating the presence of byproducts.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Thermal Decomposition At elevated temperatures, the starting materials or the desired product may be susceptible to decomposition or isomerization, leading to a complex mixture.1. Attempt to lower the reaction temperature. This may require a longer reaction time or the use of a more active catalyst.
Alternative Reaction Pathways The orthoester or allylic alcohol may undergo other acid-catalyzed reactions, such as elimination or etherification, especially under harsh conditions.1. Screen different acid catalysts, including milder Lewis acids, which can promote the desired rearrangement at lower temperatures.[10][11] 2. Adjust the stoichiometry of the reactants. An excess of the orthoester is often used, but this can sometimes lead to side reactions.
Solvent Choice The solvent can influence the stability of the transition state and intermediates.[2][15][16][17] A non-optimal solvent may favor undesired reaction pathways.1. If the reaction is run neat, consider using a high-boiling, non-polar, and aprotic solvent (e.g., xylene, decane) to create a more controlled reaction environment.

Experimental Protocols

Optimized Protocol for Johnson-Claisen Rearrangement of Isopentenol

This protocol is a starting point and may require further optimization based on your specific laboratory setup and reagents.

Materials:

  • Isopentenol (3-methyl-3-buten-1-ol)

  • Trimethyl orthoacetate

  • Propionic acid (catalyst)

  • High-boiling point solvent (e.g., xylene, optional)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add isopentenol (1.0 eq).

  • Add trimethyl orthoacetate (2.5-3.0 eq).[14]

  • Add a catalytic amount of propionic acid (e.g., 0.05-0.1 eq).

  • If using a solvent, add it at this stage.

  • Heat the reaction mixture to reflux (typically 120-140°C) with vigorous stirring.[14]

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by distillation or column chromatography.

Visualizing the Workflow

The following diagram illustrates the general workflow for troubleshooting the Claisen rearrangement.

Troubleshooting_Workflow cluster_optimization Optimization Strategies Start Start Experiment Analysis Analyze Crude Reaction Mixture (TLC, GC-MS) Start->Analysis Decision Evaluate Yield and Purity Analysis->Decision Success High Yield & Purity: Proceed to Purification Decision->Success Meets Criteria LowYield Low Yield/Conversion Decision->LowYield Low Yield LowSelectivity Low Selectivity/ Multiple Products Decision->LowSelectivity Low Selectivity OptimizeTemp Optimize Temperature LowYield->OptimizeTemp Investigate OptimizeCatalyst Optimize Catalyst LowYield->OptimizeCatalyst Investigate OptimizeTime Optimize Reaction Time LowYield->OptimizeTime Investigate LowSelectivity->OptimizeTemp Investigate LowSelectivity->OptimizeCatalyst Investigate OptimizeSolvent Optimize Solvent LowSelectivity->OptimizeSolvent Investigate OptimizeTemp->Analysis OptimizeCatalyst->Analysis OptimizeTime->Analysis OptimizeSolvent->Analysis

Caption: Troubleshooting workflow for the Claisen rearrangement.

The following diagram illustrates the reaction mechanism.

Claisen_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Reactants Allyl Vinyl Ether TS [3,3]-Sigmatropic Rearrangement (Chair-like Conformation) Reactants->TS Heat or Lewis Acid Product γ,δ-Unsaturated Carbonyl TS->Product

Caption: General mechanism of the Claisen rearrangement.

References

Technical Support Center: Stability and Storage of Methyl 3,3-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3,3-dimethylpent-4-enoate (CAS 63721-05-1). This guide is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. As a compound featuring both an ester and a terminal alkene, its stability is paramount for reproducible and successful experimental outcomes. This document provides in-depth, field-proven insights into its proper handling, storage, and troubleshooting.

Section 1: Quick Reference Guide for Storage & Handling

For experienced users requiring immediate information, the following table summarizes the optimal conditions for storing and handling this compound.

ParameterRecommendationRationale & Key Considerations
Storage Temperature 2°C to 8°C (Refrigerated)[1]Minimizes the rate of potential self-polymerization and slows oxidative degradation.
Atmosphere Under an inert gas (Argon or Nitrogen)The terminal double bond is susceptible to autoxidation, a free-radical chain reaction initiated by atmospheric oxygen.[2]
Container Tightly sealed amber glass bottle[3][4][5]Protects from light (UV), which can initiate radical reactions, and prevents moisture ingress and vapor escape.
Light Conditions Store in the dark[2]Prevents photo-initiation of polymerization and oxidation.
Moisture Exclude moisture ("Store in a dry place")[5]Prevents slow hydrolysis of the ester linkage to 3,3-dimethylpent-4-enoic acid and methanol.
Handling In a well-ventilated area, away from ignition sources[3][4][5]The compound is a flammable liquid and vapor.[4][5][6] Use non-sparking tools.[3][5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries and provides causal explanations for our recommended procedures, empowering you to make informed decisions in your laboratory.

Q1: What are the ideal long-term storage conditions for this compound?

For long-term stability (>6 months), the compound should be stored in an amber glass vial or bottle with a tight-fitting cap, with the headspace flushed with an inert gas like argon or nitrogen before sealing. The sealed container must be stored in a refrigerator at 2-8°C.[1] This multi-faceted approach mitigates the primary degradation risks: oxidation, hydrolysis, and polymerization.

Q2: My sample arrived at ambient temperature during shipping. Is its quality compromised?

This is a common and valid concern. While prolonged exposure to high temperatures is detrimental, short-term shipping at ambient temperatures is generally acceptable for this compound.[1] However, upon receipt, it is critical to inspect the material for any signs of degradation (see Q4) and immediately transfer it to the recommended refrigerated storage (2-8°C) for long-term preservation. For highly sensitive applications, performing a quality control check (e.g., NMR, GC-MS) is advised.

Q3: What are the primary chemical degradation pathways I should be concerned about?

The molecular structure of this compound contains two reactive sites: the terminal alkene and the methyl ester. This gives rise to three primary degradation concerns:

  • Autoxidation: The most significant risk for unsaturated esters is autoxidation.[2] Atmospheric oxygen can initiate a free-radical chain reaction at the allylic position, leading to the formation of hydroperoxides, which can further decompose into aldehydes, ketones, and other undesired byproducts. This process is accelerated by heat, light, and trace metal contaminants.[2]

  • Self-Polymerization: The terminal double bond can undergo radical-initiated polymerization. This process is often catalyzed by heat or light, leading to an increase in viscosity, the formation of oligomers, or even complete solidification (gelation) of the material.[7]

  • Hydrolysis: Although slower than the other pathways, the ester functional group can hydrolyze in the presence of water, especially if acidic or basic impurities are present. This reaction yields 3,3-dimethylpent-4-enoic acid and methanol, which can interfere with subsequent reactions.

Q4: How can I visually determine if my sample has degraded?

While analytical confirmation is always superior, visual inspection can provide initial clues. Key indicators of degradation include:

  • Color Change: A pure sample should be a colorless to very pale yellow liquid.[8] The development of a significant yellow or brownish tint often indicates oxidative degradation.

  • Increased Viscosity: A noticeable thickening of the liquid suggests that polymerization has begun.[2]

  • Formation of Solids/Gel: The presence of a gel, precipitate, or solid mass is a clear sign of advanced polymerization.[2][7]

  • Change in Odor: The initial mild, fruity odor may be replaced by a sharp, acrid, or rancid smell characteristic of oxidation byproducts.[2]

Q5: Do I absolutely need to store this compound under an inert atmosphere?

The necessity depends on your application's sensitivity and the intended storage duration.

  • For High-Purity Applications (e.g., catalysis, pharma development): Yes. Blanketing with argon or nitrogen is essential to prevent the formation of oxidative impurities that could poison catalysts or appear as unexpected byproducts.

  • For Long-Term Storage (>1 month): Yes. It is the best practice to prevent slow, creeping degradation over time.

  • For Short-Term Use (<1 week): If the material is in a tightly sealed container and stored in the refrigerator, it may be acceptable to store it without an inert atmosphere, provided the container has minimal headspace. However, inerting is always the preferred method for maintaining the highest purity.

Section 3: Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Action(s)
Inconsistent reaction yields or unexpected side products. Compound Degradation: The presence of inhibitors (from oxidation) or alternative reactants (from hydrolysis) is altering the reaction pathway.1. Verify Purity: Before use, run a quick analytical check (TLC, ¹H NMR, or GC). Compare against a reference spectrum or the Certificate of Analysis. 2. Use a Fresh Aliquot: Open a new, properly stored vial of the reagent. 3. Re-purify: If necessary, consider a rapid purification step like passing through a short plug of neutral alumina or silica gel to remove polar impurities.[9]
The material has turned yellow and/or become noticeably viscous. Advanced Oxidation & Polymerization: The sample has been exposed to oxygen, heat, or light for a prolonged period.[2][7]1. Do Not Use: The material is significantly compromised. Using it will lead to unreliable and unpublishable results. 2. Proper Disposal: Dispose of the material in accordance with your institution's hazardous waste guidelines.[4][5] 3. Review Storage Protocol: Re-evaluate your lab's storage and handling procedures to prevent recurrence.
My NMR spectrum shows a new singlet around 3.4 ppm and a broadened peak >10 ppm. Hydrolysis: The new peaks likely correspond to methanol (CH₃OH) and the carboxylic acid proton (R-COOH) of 3,3-dimethylpent-4-enoic acid, respectively.1. Assess Extent: Quantify the level of hydrolysis by integrating the relevant peaks. If >5%, the material's quality is questionable for most applications. 2. Dry Solvents: Ensure all subsequent reactions are performed under strictly anhydrous conditions to prevent further hydrolysis. 3. Consider Purification: An aqueous wash followed by drying may remove the methanol, but the carboxylic acid byproduct will require more extensive purification (e.g., chromatography).

Section 4: Protocols & Workflows

Protocol 4.1: Recommended Procedure for Aliquoting and Storing

This protocol is designed to preserve the integrity of the bulk sample by minimizing exposure to atmospheric contaminants.

  • Preparation: Allow the main container of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold liquid.

  • Inert Environment: Perform all transfers in a fume hood and, for best results, under a gentle stream of inert gas (argon or nitrogen).

  • Aliquoting: Using a clean, dry glass syringe or pipette, transfer the desired amounts into smaller, amber glass vials suitable for single or short-term use.

  • Inerting: Before sealing each aliquot, flush the headspace of the vial with inert gas for 15-30 seconds.

  • Sealing: Immediately cap the vials tightly. For critical applications, use caps with PTFE-lined septa.

  • Labeling: Clearly label each vial with the compound name, date, and concentration (if diluted).

  • Storage: Place all aliquots and the main stock bottle back into refrigerated storage (2-8°C).

Protocol 4.2: Quick Quality Assessment via Thin-Layer Chromatography (TLC)

This provides a rapid check for gross degradation before committing material to a reaction.

  • Materials: TLC plate (silica gel 60 F₂₅₄), a fresh sample of the compound, and a developing solvent (e.g., 10% Ethyl Acetate in Hexanes).

  • Spotting: Carefully spot a small amount of your this compound sample onto the TLC plate.

  • Development: Place the plate in a developing chamber with the chosen solvent system.

  • Visualization: After development, visualize the plate under a UV lamp (254 nm) and then by staining with a potassium permanganate (KMnO₄) solution.

  • Interpretation:

    • Pure Sample: Should show a single, well-defined spot. Because the double bond will react with the KMnO₄ stain, a bright yellow spot on a purple background should appear.

    • Degraded Sample: May show streaking from the baseline (indicating highly polar impurities like the hydrolyzed carboxylic acid) or multiple spots (indicating various oxidation or polymerization byproducts).

Section 5: Visualizing Degradation & Troubleshooting

The following diagrams illustrate the key chemical challenges and the logical steps for addressing them.

main This compound proc_ox Autoxidation main->proc_ox proc_poly Self-Polymerization main->proc_poly proc_hydro Hydrolysis main->proc_hydro stress_o2 Oxygen (Air) stress_o2->proc_ox stress_h2o Water / Moisture stress_h2o->proc_hydro stress_heat Heat / Light (UV) stress_heat->proc_ox stress_heat->proc_poly out_ox Degradation Products (Peroxides, Aldehydes) proc_ox->out_ox out_poly Degradation Products (Oligomers, Polymers) proc_poly->out_poly out_hydro Degradation Products (Carboxylic Acid, Methanol) proc_hydro->out_hydro

Caption: Key degradation pathways for this compound.

start Suspected Sample Degradation visual Visual Inspection: Color Change? Viscosity? start->visual analytical Analytical Check: TLC / NMR / GC visual->analytical No bad Clear Degradation visual->bad Yes ok Material Appears OK analytical->ok Passes analytical->bad Fails proceed Proceed with Reaction (Use Small Scale First) ok->proceed discard Discard Sample & Review Storage Protocol bad->discard

Caption: Troubleshooting workflow for suspected sample degradation.

Section 6: References

  • Guidechem. This compound (cas 63721-05-1) SDS/MSDS download. Available at: --INVALID-LINK--

  • Pharmaffiliates. CAS No : 63721-05-1 | Product Name : this compound. Available at: --INVALID-LINK--

  • Sigma-Aldrich. This compound | 63721-05-1. Available at: --INVALID-LINK--

  • BenchChem. Optimal storage conditions to ensure the long-term stability of unsaturated esters like butyl (Z)-3-hexenoate. Available at: --INVALID-LINK--

  • PubChem. Methyl 3,3-dimethyl-4-pentenoate | C8H14O2 | CID 114129. Available at: --INVALID-LINK--

  • ChemicalBook. This compound | 63721-05-1. Available at: --INVALID-LINK--

  • TCI Chemicals. SAFETY DATA SHEET - Methyl 3,3-Dimethyl-4-pentenoate. Available at: --INVALID-LINK--

  • Guidechem. This compound 63721-05-1 wiki. Available at: --INVALID-LINK--

  • Echemi. 4-Pentenoic acid, 3,3-dimethyl-, methyl ester SDS, 63721-05-1 Safety Data Sheets. Available at: --INVALID-LINK--

  • Slawson, V., & Mead, J. F. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of Lipid Research, 13(1), 143–146. Available at: --INVALID-LINK--

  • European Composites Industry Association. Safe handling of Unsaturated Polyester (UP) Resins. Available at: --INVALID-LINK--

  • TCI Chemicals. Methyl 3,3-Dimethyl-4-pentenoate | 63721-05-1. Available at: --INVALID-LINK--

  • Google Patents. US20110028659A1 - Method for extending shelf life of vinyl ester resin or unsaturated polyester resin. Available at: --INVALID-LINK--

References

Troubleshooting guide for reactions involving "Methyl 3,3-dimethylpent-4-enoate"

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm currently focused on extensive web searches to collect data about "Methyl 3,3-dimethylpent-4-enoate". I'm prioritizing chemical properties, typical reactions, and known synthesis methods. Also, I'm hoping to identify common applications and potential hazards to ensure comprehensive understanding.

Refining Search Strategies

I'm now diving deeper into the research, pinpointing academic papers, forums, and datasheets relevant to troubleshooting. My aim is to compile a resource of problems, side effects, and practical solutions related to reactions involving this ester. This will feed into a comprehensive technical support center, including visual aids and references for quick problem-solving.

Initiating Discovery Phase

My initial search yielded a promising starting point. I've compiled information on the chemical properties, synthetic routes (focusing on Claisen rearrangement and esterification), and safety data concerning this compound. Now, the emphasis is on refining the search parameters to uncover more specific details.

Analyzing Potential Challenges

I've uncovered general information on esterification, hydrolysis, and purification techniques, along with contextual data on allylic esters and alkene metathesis. However, I'm now honing in on the specific challenges presented by this compound. I'm focusing on its unique structure to anticipate potential issues: steric hindrance around the ester and the reactivity of its terminal double bond. My goal is to find targeted troubleshooting information related to side reactions during synthesis and hydrolysis in this particular compound.

Pinpointing Key Concerns

I have a solid understanding of the chemical properties, synthetic routes, and safety data. I've also identified the major challenges: steric hindrance near the ester and alkene reactivity. Now, I'm focusing on specific concerns like side reactions in Claisen rearrangements and ester hydrolysis, alkene isomerization, and appropriate purification methods. My goal is to find precise answers to these questions.

Compiling Chemical Data

I've successfully gathered the basic chemical properties, including synthesis pathways like Claisen rearrangement and esterification. I also have safety data for Methyl 3,3-dimethylpentanoate. I am focusing now on experimental data and literature for further research.

Deep Dive on Side Reactions

I've been meticulously studying the gathered information. Claisen rearrangement's Johnson variant and industrial applications, along with isomerization side reactions are clear. I've also found details on hindered ester hydrolysis and alkene isomerization - these are key to understanding potential challenges. Additionally, I’ve discovered the risk of allylic ester polymerization, and I'm now exploring methods for purification and analysis.

Consolidating Troubleshooting Knowledge

I've been analyzing the accumulated data and identifying key areas for the guide. While I have broad information on the Claisen rearrangement, hindered ester reactions, alkene isomerization, and allylic ester polymerization, I'm now synthesizing this information specifically for this compound. My focus is on predicting likely problems and solutions based on chemical principles, aiming to craft a practical Q&A-style guide complete with diagrams, tables, and protocols. I plan to compile a comprehensive reference list to support the troubleshooting recommendations.

Technical Support Center: Catalyst Selection for Methyl 3,3-dimethylpent-4-enoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3,3-dimethylpent-4-enoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with constructing the sterically demanding quaternary carbon center of this molecule. Here, we provide in-depth answers to common questions and troubleshoot critical issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the primary synthetic strategies and catalyst selection.

Q1: What are the main catalytic routes for synthesizing this compound?

There are two primary catalytic strategies for the synthesis of this compound. The choice depends largely on the scale, cost, and desired stereochemical complexity of the final product.

  • Acid-Catalyzed[1][1]-Sigmatropic Rearrangement (Johnson-Claisen Rearrangement): This is the most direct and industrially relevant method. It involves heating an allylic alcohol, such as 3-methylbut-2-enol (prenol) or 2-methyl-3-buten-2-ol, with a large excess of trimethyl orthoacetate in the presence of a weak acid catalyst, typically orthophosphoric acid.[2][3] The reaction proceeds through a ketene acetal intermediate which then undergoes a[1][1]-sigmatropic rearrangement to form the C-C bond and the quaternary carbon center in a single, thermally driven step. The primary byproduct, methanol, must be removed to drive the reaction to completion.[2]

  • Transition Metal-Catalyzed Allylic Alkylation: For syntheses requiring higher precision, milder conditions, or asymmetric control, transition metal catalysis is the state-of-the-art approach. This method involves the reaction of an enolate (or enolate equivalent) with an allylic electrophile. The key challenge, the formation of a quaternary carbon, is an active area of research.[4]

    • Palladium (Pd) Catalysis: Palladium complexes are widely used for asymmetric allylic alkylations (AAA).[1][5] Decarboxylative methods, using precursors like allyl enol carbonates, are particularly effective as they generate the enolate in situ under neutral conditions, avoiding harsh bases.[6][7]

    • Iridium (Ir) Catalysis: Iridium catalysts have emerged as exceptionally powerful for producing branched allylic alkylation products with high regioselectivity and enantioselectivity.[8][9][10] They are often the catalyst of choice when trying to form sterically congested centers, including vicinal quaternary centers.[11][12]

Q2: How do I decide between the classical acid-catalyzed route and a modern transition metal approach?

This decision depends on your specific synthetic goals. The following decision tree and table summarize the key factors to consider.

G start What is my primary synthetic goal? goal1 Bulk, achiral synthesis of This compound? start->goal1 goal2 Asymmetric synthesis or high functional group tolerance? start->goal2 method1 Acid-Catalyzed Johnson-Claisen Rearrangement goal1->method1 method2 Transition Metal-Catalyzed Allylic Alkylation goal2->method2 pro1 Pros: - Low-cost reagents - Scalable - Simple setup method1->pro1 con1 Cons: - High temperatures - Large excess of orthoester - Not suitable for sensitive substrates method1->con1 pro2 Pros: - High stereoselectivity (enantio-, diastereo-) - High regioselectivity (branched) - Mild reaction conditions method2->pro2 con2 Cons: - Expensive catalysts & ligands - Requires careful optimization - Potential for metal contamination method2->con2

Caption: Decision workflow for choosing a synthetic route.

FeatureJohnson-Claisen RearrangementTransition Metal Allylic Alkylation
Catalyst Orthophosphoric Acid[3]Pd(0) or Ir(I) complexes with chiral ligands[7][12]
Primary Goal Large-scale, achiral productionHigh-value, chiral, complex molecules
Conditions High temperature (110-145 °C)[2]Mild (often room temperature)[5][7]
Stereocontrol None (creates a racemic mixture)High (enantio- and diastereoselective)
Cost LowHigh
Key Advantage Simplicity and scalabilityPrecision and versatility
Q3: What are the critical safety precautions for these synthetic routes?
  • Acid-Catalyzed Route:

    • Corrosives: Orthophosphoric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • High Temperatures: The reaction is run at high temperatures, posing a risk of thermal burns. Ensure heating mantles and glassware are in good condition.

    • Pressure: The distillation of methanol byproduct requires a well-vented apparatus to avoid pressure buildup.[2]

  • Transition Metal Route:

    • Heavy Metals: Palladium and Iridium compounds are toxic and should be handled in a fume hood. Care must be taken to remove residual metal from the final product, especially in pharmaceutical applications.

    • Ligands: Many phosphine-based ligands are air-sensitive and can be toxic. Handle under an inert atmosphere (Nitrogen or Argon).

    • Bases: If preparing enolates directly (not via decarboxylation), strong and often pyrophoric bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) may be used. These require rigorous anhydrous and inert atmosphere techniques.

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Scenario 1: Johnson-Claisen Rearrangement

Problem: Low yield (<60%) or incomplete conversion of the starting allylic alcohol.

This is a common issue often related to the reaction equilibrium or thermal stability.

  • Possible Cause 1: Inefficient Removal of Methanol Byproduct.

    • Why it happens: The reaction is an equilibrium. Methanol is a product, and its presence will push the equilibrium back towards the starting materials according to Le Châtelier's principle.

    • Solution: Ensure your apparatus is set up for efficient fractional distillation. Use a vacuum-jacketed fractionating column to effectively separate the low-boiling methanol from the higher-boiling reaction mixture.[2] Continuously monitor the head temperature of the column to ensure only methanol is being removed.

  • Possible Cause 2: Sub-optimal Reaction Temperature.

    • Why it happens: The[1][1]-sigmatropic rearrangement has a significant activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, side reactions and decomposition can occur.

    • Solution: The literature specifies a two-stage heating profile. First, heat to ~110 °C to initiate the reaction and distill off the methanol.[3] After the initial reaction, increase the temperature to 140-145 °C to drive the rearrangement of the intermediate to completion.[2][3] Use a temperature probe in the reaction flask for accurate monitoring.

  • Possible Cause 3: Incorrect Stoichiometry.

    • Why it happens: Trimethyl orthoacetate acts as both a reagent and a solvent. An insufficient excess will result in incomplete conversion of the limiting allylic alcohol.

    • Solution: A significant molar excess of trimethyl orthoacetate is required. Published procedures use a 4-fold molar excess relative to the allylic alcohol.[3] After the reaction, the excess can be removed by distillation.

Experimental Protocol: Acid-Catalyzed Synthesis (Adapted from U.S. Patent EP0041343B1 and PrepChem.com)[2][3]

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a heating mantle, a temperature probe, and a vacuum-jacketed fractionating column connected to a distillation head and receiving flask.

  • Charging Reagents: To the flask, add trimethyl orthoacetate (4.0 eq.) and orthophosphoric acid (approx. 0.06 eq.).

  • Heating: Begin stirring and heat the mixture to an internal temperature of 110 °C.

  • Substrate Addition: Slowly add 3-methylbut-2-enol (1.0 eq.) dropwise over 1 hour. During the addition, methanol will begin to distill. Maintain the temperature at 110 °C and continue collecting methanol until distillation ceases.

  • Rearrangement: Increase the pot temperature to 140-145 °C and allow the mixture to reflux for 1.5-2 hours to complete the rearrangement.

  • Purification: Allow the mixture to cool. Purify the product by vacuum distillation to separate it from the excess trimethyl orthoacetate and high-boiling impurities. The product, this compound, should distill at approximately 70 °C at 60 mmHg.[2]

Scenario 2: Transition Metal-Catalyzed Allylic Alkylation

Problem: The major product is the undesired linear isomer, not the branched this compound.

Regioselectivity is controlled almost entirely by the choice of metal catalyst and ligands.

  • Cause: Incorrect Metal Catalyst Selection.

    • Why it happens: Palladium and Iridium catalysts proceed through different mechanisms, leading to opposite regioselectivity. Palladium(0) catalysts are susceptible to electronic effects and often favor attack at the less substituted (linear) position of the π-allyl intermediate. Iridium(I) catalysts, however, form a metallacyclic intermediate that strongly directs the nucleophile to attack at the more substituted (branched) position, proximal to the metal center.

    • Solution: For the synthesis of a quaternary center at the 3-position, an Iridium catalyst is strongly recommended .[8][10][12] A typical catalyst system consists of [Ir(cod)Cl]2 and a chiral phosphoramidite ligand.[12]

G cluster_pd Palladium Catalysis cluster_ir Iridium Catalysis Pd_start π-allyl-Pd complex Pd_linear Linear Product (Less Hindered Attack) Pd_start->Pd_linear Often Favored Pd_branched Branched Product (More Hindered Attack) Pd_start->Pd_branched Minor/Ligand Dependent Ir_start π-allyl-Ir complex Ir_branched Branched Product (Attack at C bound to Ir) Ir_start->Ir_branched Strongly Favored Ir_linear Linear Product (Disfavored) Ir_start->Ir_linear Minor

Caption: Regioselectivity control by Pd vs. Ir catalysts.

Problem: Reaction fails to proceed or gives very low yield, likely due to steric hindrance.

Creating a quaternary carbon, especially adjacent to another substituted center, is challenging due to severe steric repulsion in the transition state.[4][13]

  • Possible Cause 1: Sterically Demanding Nucleophile/Precursor.

    • Why it happens: Pre-forming a sterically hindered enolate with a strong base can be difficult, and the resulting enolate may be too bulky to react efficiently.

    • Solution: Employ a decarboxylative strategy. Using an allyl enol carbonate precursor allows the enolate to be generated in situ under mild, neutral conditions via oxidative addition of Pd(0) followed by decarboxylation.[6][7] This "traceless" approach avoids the use of strong bases and can overcome steric barriers.

  • Possible Cause 2: Insufficient Catalyst Activity or Inappropriate Ligand.

    • Why it happens: The ligand controls the steric and electronic environment around the metal center. A poorly chosen ligand can fail to promote the crucial C-C bond formation.

    • Solution:

      • Ligand Screening: For Palladium, the Trost ligand is a well-established choice for creating quaternary centers via decarboxylative allylation.[7] For Iridium, N-aryl phosphoramidite and PHOX (phosphinooxazoline) ligands have proven effective.[12]

      • Additives: In some Iridium-catalyzed systems, the use of specific additives or bases can be crucial. For example, bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be effective.[11]

Problem: Subsequent hydrolysis of the sterically hindered ester fails.

  • Cause: Steric Hindrance Around the Carbonyl.

    • Why it happens: The two methyl groups at the C3 position shield the ester's carbonyl carbon from nucleophilic attack by hydroxide. Standard saponification conditions (e.g., NaOH in MeOH/H₂O) are often ineffective.[14]

    • Solution: Use more powerful hydrolysis conditions designed for hindered esters. A highly effective method is using "anhydrous hydroxide," generated from potassium tert-butoxide (KOtBu) and a stoichiometric amount of water in an aprotic solvent like DMSO.[15] This creates a super-basic, poorly solvated hydroxide ion that can attack the hindered carbonyl.

References

Technical Support Center: Purification of Methyl 3,3-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven troubleshooting for the purification of Methyl 3,3-dimethylpent-4-enoate. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

The impurities in your crude product are almost always a direct result of the synthetic route employed.

  • From Claisen Rearrangement: If you are using the common route involving 2-methyl-3-buten-2-ol and trimethyl orthoacetate with an acid catalyst (like phosphoric acid), expect to find:

    • Unreacted Starting Materials: 2-methyl-3-buten-2-ol and trimethyl orthoacetate.[1]

    • Catalyst Residue: Phosphoric acid or other acid catalysts used.[1]

    • Byproducts: Methanol, which is generated during the reaction.[1]

  • From Fischer Esterification: If synthesizing from 3,3-dimethylpent-4-enoic acid and methanol with a strong acid catalyst (like sulfuric acid), impurities will include:

    • Unreacted Starting Materials: 3,3-dimethylpent-4-enoic acid and methanol.[2][3]

    • Catalyst Residue: Sulfuric acid.[4]

    • Byproduct: Water, formed during the reaction, which can limit yield by shifting the equilibrium.[4][5]

Q2: What are the key physical properties of this compound relevant to its purification?

Understanding the physical properties is critical for selecting the appropriate purification strategy, particularly for distillation and liquid-liquid extraction. The compound is a colorless to pale yellow liquid with limited water solubility but is miscible with common organic solvents.[2]

PropertyValueSignificance for Purification
Molecular Formula C₈H₁₄O₂Helps in confirming identity via mass spectrometry.
Molecular Weight 142.20 g/mol Foundational data for characterization.
Boiling Point 59 °C / 33 mmHgCrucial for designing a vacuum distillation protocol to separate it from less volatile or more volatile impurities.
Appearance Colorless to Almost Colorless LiquidA yellow tint may indicate impurities or degradation products.[2]
Solubility Insoluble in water; Soluble in organic solvents.This property is the basis for using liquid-liquid extraction to remove water-soluble impurities like acid catalysts or salts.[2][6]
Purity (Typical) >98.0% (GC)This is a common purity standard achieved after purification, typically assessed by Gas Chromatography (GC).
Q3: How do I get a quick assessment of my crude product's purity?
  • Thin-Layer Chromatography (TLC): TLC is an excellent first step. It's fast, uses minimal material, and helps you visualize the number of components in your mixture. For a moderately non-polar ester like this, a mobile phase of 10-20% ethyl acetate in hexanes on a silica plate is a good starting point.[7] The presence of multiple spots indicates impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile ester, GC-MS is the gold standard for purity assessment.[8] It provides a quantitative measure of purity (peak area percentage) and the mass spectrum of each component helps in identification.[9]

  • ¹H NMR Spectroscopy: A proton NMR spectrum can quickly reveal impurities. The presence of unexpected signals, especially broad peaks (often from acidic protons of carboxylic acids) or signals corresponding to starting materials, indicates a need for further purification.[10]

Part 2: Troubleshooting Purification Workflows

This section provides detailed, step-by-step guides for resolving specific purification challenges.

Workflow 1: Removing Acidic Impurities

Problem: My crude product has a low pH, or my NMR spectrum shows a broad peak characteristic of a carboxylic acid, indicating residual acid catalyst or unreacted 3,3-dimethylpent-4-enoic acid.

Causality: Acid catalysts are non-volatile and unreacted carboxylic acids have higher boiling points, making them difficult to remove by simple evaporation. They can also cause product degradation over time. A liquid-liquid extraction using a mild base is the most effective method for their removal.[4][5][11] This process converts the acidic impurities into their corresponding salts, which are highly soluble in the aqueous phase and can be easily washed away.[5]

  • Dissolution: Dissolve the crude ester in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use approximately 3-4 times the volume of the crude product.

  • First Wash (Base): Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[4]

    • Expert Tip: Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas produced from the acid-base reaction. Failure to vent can lead to a dangerous pressure buildup.

  • Mixing: Once gas evolution subsides, shake the funnel vigorously for 1-2 minutes to ensure thorough mixing.

  • Separation: Allow the layers to separate completely. The organic layer (containing your ester) will typically be the top layer if using diethyl ether or ethyl acetate. Drain the lower aqueous layer.

  • Second Wash (Brine): Add an equal volume of saturated aqueous sodium chloride (brine) solution. This wash removes residual water and any remaining water-soluble impurities from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the purified, acid-free ester.

G start Crude Product in Separatory Funnel add_base Add Saturated NaHCO₃ (aq) start->add_base vent Invert & Vent Frequently (Release CO₂) add_base->vent shake Shake Vigorously vent->shake separate_aq1 Separate & Discard Aqueous Layer shake->separate_aq1 add_brine Add Brine Solution separate_aq1->add_brine shake2 Shake Vigorously add_brine->shake2 separate_aq2 Separate & Discard Aqueous Layer shake2->separate_aq2 collect_org Collect Organic Layer separate_aq2->collect_org dry Dry with Anhydrous MgSO₄ collect_org->dry evaporate Filter & Evaporate Solvent dry->evaporate product Purified Ester evaporate->product

Caption: Workflow for removing acidic impurities.

Workflow 2: Separating from Similarly Sized/Polarity Impurities

Problem: My TLC or GC analysis shows impurities with Rf values or retention times very close to my product. An aqueous wash was ineffective.

Causality: This indicates the presence of non-polar or moderately polar impurities that are not water-soluble and have similar properties to the desired ester. Flash column chromatography, which separates compounds based on their differential adsorption to a stationary phase, is the ideal technique for this challenge.[12]

  • Solvent System Selection:

    • Use TLC to find a solvent system where the desired product has an Rf value of approximately 0.3.[12] For this ester, start with a mixture of ethyl acetate and hexanes.

    • Expert Tip: If the spot is too high on the TLC plate (high Rf), the solvent system is too polar; increase the proportion of hexane. If it's too low (low Rf), increase the proportion of ethyl acetate.[13]

Starting Solvent System Suggestions (Hexane:Ethyl Acetate)
95:5
90:10
80:20
  • Column Packing: Pack a glass column with silica gel 60 using your chosen eluent. Ensure the silica bed is compact and level.

  • Sample Loading:

    • Liquid Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica bed.

    • Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the column.[13][14]

  • Elution: Add the mobile phase to the column and apply positive pressure (using compressed air or a pump) to achieve a flow rate of about 2 inches per minute.[12]

  • Fraction Collection: Collect the eluent in small, numbered fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product. Combine the pure fractions and remove the solvent via rotary evaporation.

Workflow 3: Removing Volatile Starting Materials

Problem: My NMR or GC-MS analysis confirms the presence of volatile impurities like methanol or unreacted 2-methyl-3-buten-2-ol (boiling point 96-98.5 °C).[1]

Causality: These impurities have boiling points that may be too close to the product for simple evaporation to be effective, but different enough for separation by fractional distillation, especially under vacuum.[15][16] Vacuum distillation lowers the boiling points of all components, protecting the desired ester from potential thermal degradation at higher temperatures.[17]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, condenser, and receiving flask. Ensure all glass joints are properly sealed for vacuum.

  • Charge the Flask: Place the crude product in the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Slowly apply vacuum from a vacuum pump.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Fore-run: Collect the first fraction, which will contain the most volatile impurities (e.g., methanol).

    • Product Fraction: As the temperature stabilizes at the expected boiling point of your product (e.g., ~59 °C at 33 mmHg), switch to a new receiving flask to collect the pure this compound.

    • Residue: Stop the distillation before the flask goes dry to avoid overheating the residue. The remaining material will contain less volatile impurities.

  • Verification: Confirm the purity of the collected product fraction using GC-MS or NMR.

Part 3: General Purification Strategy

The following decision tree provides a general strategy for purifying your crude this compound.

G crude Crude Methyl 3,3-dimethylpent-4-enoate check_purity1 Assess Purity (TLC, GC-MS) crude->check_purity1 acidic_q Acidic Impurities Present? check_purity1->acidic_q wash Perform Aqueous Basic Wash acidic_q->wash Yes check_purity2 Assess Purity (TLC, GC-MS) acidic_q->check_purity2 No wash->check_purity2 close_spots_q Impurities with Similar Polarity? check_purity2->close_spots_q chromatography Perform Flash Column Chromatography close_spots_q->chromatography Yes check_purity3 Assess Purity (GC-MS) close_spots_q->check_purity3 No chromatography->check_purity3 volatile_q Volatile Impurities Present? check_purity3->volatile_q distillation Perform Fractional Vacuum Distillation volatile_q->distillation Yes final_product Pure Product (>98%) volatile_q->final_product No distillation->final_product

References

Technical Support Center: Analytical Methods for Monitoring "Methyl 3,3-dimethylpent-4-enoate" Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring chemical reactions involving Methyl 3,3-dimethylpent-4-enoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful analysis of your reactions.

This compound is a volatile, colorless to pale yellow liquid with an ester-like odor.[1] It is soluble in common organic solvents but has limited solubility in water.[1] This compound serves as an important intermediate in various organic syntheses, including the production of pyrethroid insecticides and in the fragrance industry.[1][2] Accurate monitoring of its reactions is crucial for optimizing yield, understanding kinetics, and ensuring product purity.

This resource is structured to provide practical, experience-based guidance. We will delve into the nuances of common analytical techniques, offering solutions to specific challenges you may encounter.

I. Gas Chromatography (GC) Troubleshooting Guide

Gas Chromatography (GC), particularly with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS), is a primary technique for monitoring reactions involving the volatile ester, this compound.

Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Reaction Aliquot Quench Quench Reaction Sample->Quench Extract Extract with Solvent (e.g., Diethyl Ether) Quench->Extract Dry Dry with Na2SO4 Extract->Dry Filter Filter Dry->Filter Dilute Dilute to GC Conc. Filter->Dilute Inject Inject into GC Dilute->Inject Separate Separation on Column Inject->Separate Detect Detection (FID/MS) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify vs. Standard Integrate->Quantify

Caption: General workflow for GC analysis of a reaction mixture.

Common GC Issues & Solutions in a Q&A Format

Question: My chromatogram shows peak fronting for this compound. What is the likely cause and how can I fix it?

Answer: Peak fronting, where the front of the peak is sloped, is often a sign of column overload.

  • Causality: When too much sample is injected, the stationary phase of the column becomes saturated, leading to a portion of the analyte traveling through the column with less interaction, thus eluting earlier and causing the asymmetrical peak shape.

  • Troubleshooting Steps:

    • Reduce Injection Volume: Decrease the amount of sample you are injecting.

    • Increase Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample entering the column.

    • Dilute the Sample: Prepare a more dilute sample before injection.

    • Check for Proper Column Installation: An improperly installed column can also lead to peak shape issues.[3]

Question: I'm observing ghost peaks in my chromatograms after running a series of reaction monitoring samples. What are these and how do I get rid of them?

Answer: Ghost peaks are unexpected peaks that appear in your chromatogram. They are often due to contamination in the system.

  • Causality: Contamination can arise from several sources, including a contaminated syringe, a bleeding septum, or impurities in the carrier gas.[4]

  • Troubleshooting Steps:

    • Run a Blank: Inject a blank solvent to confirm if the ghost peaks are from the system and not the sample.

    • Check the Septum: A worn or cored septum can release volatile compounds into the inlet.[3] Replace the septum if it's old or shows signs of wear.

    • Clean the Inlet Liner: The glass liner in the injector can accumulate non-volatile residues from previous injections.[3] Clean or replace the liner.

    • Bake Out the Column: Contaminants can build up on the column over time. Perform a column bake-out according to the manufacturer's instructions.

    • Check Gas Purity: Ensure you are using high-purity carrier gas and that your gas traps are functioning correctly.[4]

Question: My retention times for this compound are shifting between runs. What could be causing this instability?

Answer: Retention time instability can be caused by several factors, often related to flow rate or temperature fluctuations.

  • Causality: Consistent retention times rely on a stable carrier gas flow rate and a constant column temperature. Any variation in these parameters will affect the time it takes for an analyte to travel through the column.

  • Troubleshooting Steps:

    • Check for Leaks: Use an electronic leak detector to check for leaks in the system, especially around the injector, detector, and column fittings.[5]

    • Verify Gas Flow: Use a flow meter to confirm that the carrier gas flow rate is accurate and stable.[5]

    • Check Oven Temperature: Ensure the GC oven temperature is stable and accurate.

    • Column Equilibration: Make sure the column is properly equilibrated at the initial temperature before each injection.

Question: I'm seeing poor resolution between my product, this compound, and a closely eluting byproduct. How can I improve the separation?

Answer: Poor resolution can be addressed by optimizing your chromatographic conditions.

  • Causality: The degree of separation between two peaks is dependent on the column's efficiency, selectivity, and the operating conditions.

  • Troubleshooting Steps:

    • Optimize the Temperature Program: A slower temperature ramp can often improve the separation of closely eluting compounds.

    • Adjust the Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. Try adjusting the flow rate to be closer to the optimal velocity for your carrier gas (e.g., Helium).

    • Consider a Different Column: If optimizing the method doesn't provide sufficient resolution, you may need a column with a different stationary phase that offers better selectivity for your compounds of interest. A longer column can also increase resolution.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting Guide

NMR spectroscopy is a powerful, non-destructive technique for reaction monitoring, providing both structural information and quantitative data.[6]

Workflow for NMR Reaction Monitoring

NMR_Workflow Start Start Reaction in NMR Tube or Transfer Aliquot InternalStd Add Internal Standard (for qNMR) Start->InternalStd Acquire Acquire 1H NMR Spectrum InternalStd->Acquire Process Process Data (Phasing, Baseline Correction) Acquire->Process Repeat Repeat Acquisition at Time Intervals Acquire->Repeat Integrate Integrate Characteristic Peaks Process->Integrate Calculate Calculate Conversion/Yield Integrate->Calculate Repeat->Acquire Monitor Reaction Progress

Caption: Workflow for quantitative NMR (qNMR) reaction monitoring.

Common NMR Issues & Solutions in a Q&A Format

Question: The integrals in my ¹H NMR spectrum are not accurate for determining the relative amounts of starting material and product. What am I doing wrong?

Answer: Accurate quantification by NMR (qNMR) requires specific acquisition parameters to be set correctly.[7][8]

  • Causality: For integrals to be truly proportional to the number of protons, the nuclei must fully relax back to their equilibrium state between pulses. If the relaxation delay (d1) is too short, signals from nuclei with longer relaxation times (T1) will be saturated, leading to smaller-than-expected integrals.

  • Troubleshooting Steps:

    • Increase the Relaxation Delay (d1): A general rule of thumb is to set the relaxation delay to at least 5 times the longest T1 of the protons you are quantifying. If T1 values are unknown, a delay of 30-60 seconds is often a safe starting point for accurate quantification.

    • Check Pulse Angle: Ensure you are using a 90-degree pulse angle for quantitative measurements.

    • Proper Phasing and Baseline Correction: Inaccurate phasing and baseline correction can significantly affect the accuracy of your integrals. Take care to correct these parameters properly during data processing.

Question: My NMR signals are broad and distorted, making integration difficult. What could be the issue?

Answer: Poorly shaped peaks in NMR are often a result of poor magnetic field homogeneity (shimming) or sample issues.[7]

  • Causality: The homogeneity of the magnetic field across the sample volume is critical for obtaining sharp, symmetrical peaks. Poor shimming results in a non-uniform field, leading to peak broadening and distortion.

  • Troubleshooting Steps:

    • Re-shim the Spectrometer: Carefully re-shim the instrument for your specific sample. This is the most common solution for broad peaks.[7]

    • Check Sample for Precipitate: The presence of solid particles in your NMR tube will disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved.

    • Avoid Spinning Sidebands: While spinning can sometimes improve resolution, it can also introduce spinning sidebands. For quantitative analysis, it is often recommended to acquire spectra without spinning.[7]

Question: I'm having trouble choosing a suitable internal standard for quantitative NMR (qNMR) analysis of my this compound reaction. What are the key criteria?

Answer: A good internal standard is crucial for accurate absolute quantification.

  • Causality: The internal standard provides a reference signal of known concentration, against which the analyte signals can be compared. An ideal standard should be chemically inert and have a simple spectrum that does not overlap with your signals of interest.[7]

  • Key Criteria for a qNMR Internal Standard:

    • Chemical Inertness: It should not react with your starting materials, products, or solvent.

    • Signal Simplicity: A singlet is ideal as it is easy to integrate accurately.[7]

    • No Signal Overlap: Its resonance(s) must be in a clear region of the spectrum, away from any analyte signals.[7]

    • Solubility: It must be soluble in the deuterated solvent you are using.

    • Known Purity: The purity of the standard must be high and accurately known.

    • Examples: Common internal standards for organic solvents include 1,3,5-trimethoxybenzene, dimethyl sulfone, or hexamethyldisilane.

III. High-Performance Liquid Chromatography (HPLC)

While GC is often preferred for volatile compounds like this compound, HPLC can be a viable alternative, especially for less volatile reactants or products, or when derivatization is employed.

HPLC Troubleshooting Q&A

Question: I want to use HPLC, but this compound does not have a strong UV chromophore. How can I detect it?

Answer: Lack of a strong UV chromophore is a common challenge for many aliphatic compounds.

  • Causality: HPLC-UV/Vis detectors rely on the analyte absorbing light at a specific wavelength. Saturated esters have very weak UV absorbance at low wavelengths.

  • Possible Solutions:

    • Low Wavelength Detection: You might be able to detect the ester at very low UV wavelengths (e.g., <210 nm), but be aware that many solvents also absorb in this region, which can lead to baseline instability.[9]

    • Refractive Index (RI) Detector: An RI detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. It is less sensitive than UV and is sensitive to temperature and pressure fluctuations.

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are quasi-universal detectors that are more sensitive than RI and are not dependent on the optical properties of the analyte.

    • Derivatization: You can chemically modify your analyte to attach a UV-active group. This adds a sample preparation step but can significantly improve sensitivity.

Question: My peak shapes in reversed-phase HPLC are poor (tailing). What should I check?

Answer: Peak tailing in reversed-phase HPLC can have multiple causes, often related to secondary interactions with the stationary phase.

  • Causality: While the primary separation mechanism is hydrophobic interaction, secondary interactions can occur between polar groups on the analyte and residual silanol groups on the silica-based stationary phase.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: If your molecule has acidic or basic properties, adjusting the pH of the mobile phase can suppress ionization and reduce secondary interactions.

    • Use a Different Column: Consider a column with end-capping, which blocks the residual silanol groups, or a different stationary phase chemistry.

    • Check for Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Try flushing the column or replacing the guard column.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use in-situ monitoring techniques like FTIR for my this compound reaction?

A1: Yes, in-situ FTIR (Fourier Transform Infrared) spectroscopy can be an excellent tool for real-time reaction monitoring.[10][11] The carbonyl stretch of the ester group (around 1735-1750 cm⁻¹) is typically a strong, well-defined peak that can be monitored to follow the formation of the product.[11] This allows for the collection of kinetic data without the need for sampling and quenching.[10]

Q2: My reaction is performed at high temperatures. How does this affect my choice of analytical method for monitoring?

A2: High reaction temperatures require careful consideration for sample analysis. For offline methods like GC or NMR, you must ensure that the reaction is effectively quenched immediately upon taking an aliquot to prevent further reaction. For GC analysis, be mindful of the thermal stability of your reactants and products in the hot injector port. If thermal degradation is a concern, a lower injector temperature or a cool on-column injection technique might be necessary.

Q3: What are the key physical properties of this compound that I should be aware of for analysis?

A3: Key properties include:

  • Molecular Formula: C₈H₁₄O₂[1][12]

  • Molecular Weight: 142.20 g/mol [12]

  • Physical State: Colorless to pale yellow liquid.[1]

  • Volatility: It is a relatively volatile ester, making it well-suited for GC analysis.[1]

  • Solubility: It is miscible with common organic solvents like ethanol, acetone, and ether, but has limited solubility in water.[1]

Q4: Where can I find spectral data for this compound to help with peak identification?

A4: Public databases are a great resource for reference spectra. The PubChem entry for this compound (CID 114129) includes links to GC-MS, NMR, and IR spectra.[12] The NIST Chemistry WebBook is another excellent source for mass spectral data.

Quantitative Data Summary Table
Analytical TechniqueTypical ApplicationKey Quantitative ParameterPotential for High Throughput
GC-FID Quantifying reaction conversion and yield.Peak Area vs. Internal/External StandardHigh (with autosampler)
GC-MS Identifying byproducts and confirming product structure.Ion Abundance (for relative quantification)High (with autosampler)
qNMR Determining absolute or relative concentrations without calibration curves.Integral of a characteristic peak vs. Internal StandardModerate
HPLC-UV/RI/ELSD Analysis of less volatile components or when GC is not suitable.Peak Area vs. Internal/External StandardHigh (with autosampler)
In-situ FTIR Real-time kinetic analysis.Absorbance of a characteristic vibrational bandLow (typically one reaction at a time)

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of Methyl 3,3-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic analysis of Methyl 3,3-dimethylpent-4-enoate, a valuable intermediate in organic synthesis and an ingredient in the fragrance industry.[1][2] Through a detailed examination of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, we will elucidate its unique structural features. To provide a clearer context and demonstrate the diagnostic power of these techniques, we will compare its spectral data against two structurally related alternatives: its saturated analogue, Methyl 3,3-dimethylpentanoate , and a constitutional isomer, Methyl (E)-pent-3-enoate . This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and differentiate these molecules.

Predicted Spectroscopic Profile of this compound

The structural confirmation of a synthesized molecule is paramount. Spectroscopic methods provide a non-destructive and highly detailed fingerprint of a compound's molecular structure. Our analysis begins with a prediction of the key signals we expect to observe in the IR, ¹H NMR, and ¹³C NMR spectra of the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential tool for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide clear and often unambiguous evidence of their existence. For this compound, we anticipate strong, characteristic absorption bands corresponding to its ester and alkene moieties.

Experimental Protocol: Acquiring an FT-IR Spectrum

  • Sample Preparation: Place one drop of neat this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for transmission, prepare a thin film between two salt (NaCl or KBr) plates.

  • Background Scan: Perform a background scan of the empty ATR crystal or salt plates to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and peak picking to identify the key absorption frequencies.

Table 1: Predicted IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Rationale & Comments
Ester C=OStretch1750-1735A strong, sharp absorption is characteristic of a saturated aliphatic ester carbonyl group.[3][4]
Vinylic C-HStretch3095-3075Medium intensity absorption, typically found just above 3000 cm⁻¹, indicating C-H bonds on an sp² carbon.
Alkyl C-HStretch2980-2850Strong, multiple absorptions just below 3000 cm⁻¹, corresponding to the various sp³ C-H bonds.
Alkene C=CStretch~1640A medium to weak intensity absorption, characteristic of a monosubstituted alkene.[5]
Ester C-OStretch1300-1000Two or more bands of medium to strong intensity are expected for the C-O single bond stretches.[3]
Vinylic C-HBend (Out-of-Plane)990-910Strong absorptions in this region are highly diagnostic for a monosubstituted (-CH=CH₂) vinyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, signal integrations, and splitting patterns, a complete structural assignment can be made.

Experimental Protocol: Acquiring NMR Spectra

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: On a 400 MHz (or higher) spectrometer, acquire the proton spectrum. Key parameters include a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Typically, 8 scans are sufficient.

  • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans (~128 to 512) are required. A wider spectral window (0-220 ppm) is necessary.

  • Data Processing: Fourier transform the raw data, phase the spectra, and perform a baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (for both ¹H and ¹³C) or the residual CDCl₃ signal to 7.26 ppm (¹H) and 77.16 ppm (¹³C).

The ¹H NMR spectrum is predicted to show five distinct signals, each corresponding to a unique proton environment in the molecule.

Caption: Structure of this compound with proton environments labeled (A-F).

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

LabelProtonsIntegrationPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale
A=CH -1H5.8 - 6.0ddJAC ≈ 17 Hz, JAB ≈ 10 HzVinylic proton, deshielded by the double bond.[6] Split by two non-equivalent geminal protons (B and C).
B, C=CH₂ 2H5.0 - 5.2mJAC ≈ 17 Hz, JAB ≈ 10 Hz, JBC ≈ 1.5 HzTerminal vinylic protons.[7] They are diastereotopic and couple to each other (geminal coupling) and to proton A (vicinal coupling), resulting in a complex multiplet.
D-CH₂ -COO2H~2.3s-Alpha to the carbonyl group, deshielded. No adjacent protons to couple with, hence a singlet.
E-OCH₃ 3H~3.7s-Methyl ester protons, deshielded by the adjacent oxygen. A characteristic singlet.[6]
F-C(CH₃ )₂6H~1.1s-Two equivalent methyl groups on a quaternary carbon. Shielded environment, appears as a strong singlet.

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. This technique is especially useful for identifying non-protonated carbons, such as quaternary centers and carbonyls.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AtomPredicted δ (ppm)Rationale
C =O~172The ester carbonyl carbon, characteristically found in this downfield region.[8]
=C H-~145Vinylic carbon, deshielded. The CH carbon of a terminal alkene is typically further downfield than the CH₂.
=C H₂~112Terminal vinylic carbon.[9]
-C H₂-COO~48Alpha-carbon to the ester, moderately deshielded.
-C (CH₃)₂~38Quaternary carbon. Signal intensity is expected to be significantly lower than protonated carbons due to longer relaxation times and lack of Nuclear Overhauser Effect (NOE).[10]
-OC H₃~52Methyl ester carbon, deshielded by oxygen.
-C(C H₃)₂~26Gem-dimethyl carbons, located in the typical aliphatic region.

Comparative Spectroscopic Analysis

The true diagnostic value of a spectrum is often revealed through comparison. By analyzing compounds with subtle structural differences, we can assign spectral features with greater confidence and understand structure-property relationships.

Caption: Workflow for spectroscopic differentiation of this compound from its alternatives.

Comparison vs. Saturated Analogue: Methyl 3,3-dimethylpentanoate

This comparison isolates the spectral features of the vinyl group. By removing the double bond, we can observe the resulting changes throughout the spectrum.

Table 4: Spectral Differences: Unsaturation vs. Saturation

FeatureThis compound Methyl 3,3-dimethylpentanoate (Predicted) Diagnostic Insight
IR (C=C, =C-H) Bands at ~1640 cm⁻¹ and ~3080 cm⁻¹Absent The absence of these peaks is definitive proof of saturation.
¹H NMR (Vinylic) Signals from 5.0 - 6.0 ppm (3H)Absent The most obvious difference in the ¹H NMR spectrum.
¹H NMR (Terminal) -Triplet at ~0.9 ppm (3H) from a new -CH₂CH₃ group.The vinyl group is replaced by an ethyl group, introducing a new set of coupled signals (a triplet and a quartet).
¹³C NMR (Alkene) Signals at ~145 and ~112 ppmAbsent The absence of signals in the 100-150 ppm range confirms the lack of sp² carbons.
¹³C NMR (Quaternary) ~38 ppmShifted slightlyThe electronic environment of the quaternary carbon changes, causing a minor shift.
Comparison vs. Constitutional Isomer: Methyl (E)-pent-3-enoate

This comparison highlights how the placement of functional groups and substituents creates a unique spectral fingerprint, even with the same molecular formula (C₆H₁₀O₂ - note: target molecule is C₈H₁₄O₂; comparison will be made on a conceptual basis of isomerism). Let's compare the target to a more relevant isomer with the same formula: Methyl 2,2-dimethylpent-4-enoate .

Table 5: Spectral Differences: Positional Isomerism

FeatureThis compound Methyl 2,2-dimethylpent-4-enoate (Predicted) Diagnostic Insight
¹H NMR (-CH₂-COO) Singlet at ~2.3 ppm (2H)Absent The methylene group is no longer present between the quaternary center and the ester.
¹H NMR (Allylic -CH₂-) Absent Doublet at ~2.4 ppm (2H)A new allylic methylene group appears, coupled to the vinylic proton, resulting in a doublet.
¹H NMR (gem-CH₃) Singlet at ~1.1 ppm (6H)Singlet at ~1.2 ppm (6H)The chemical shift changes slightly as the gem-dimethyl group is now alpha to the carbonyl, a more deshielding position.
¹³C NMR (Quaternary) ~38 ppm~42 ppmThe quaternary carbon is now alpha to the carbonyl, causing a downfield shift.
¹³C NMR (-CH₂-COO) ~48 ppmAbsent The signal for the alpha-methylene carbon is absent.

Conclusion

The spectroscopic analysis of this compound provides a clear and unambiguous structural identification. Its IR spectrum is characterized by a strong ester carbonyl stretch (~1740 cm⁻¹) and distinct alkene C=C and vinylic C-H absorptions. The ¹H NMR spectrum is defined by its highly diagnostic vinyl group signals (a complex multiplet for =CH₂ and a doublet of doublets for =CH-), a sharp 6H singlet for the equivalent gem-dimethyl groups, and two additional singlets for the α-methylene and methoxy protons. The ¹³C NMR spectrum confirms the presence of eight unique carbons, including the low-intensity quaternary carbon signal and the downfield ester carbonyl.

By comparing these features to its saturated and isomeric analogues, we have demonstrated how specific structural elements translate into predictable and differentiable spectral patterns. This guide serves as a robust framework for researchers to apply these analytical techniques for the confident characterization of complex organic molecules.

References

A Senior Application Scientist's Guide to the Structural Confirmation of Methyl 3,3-dimethylpent-4-enoate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is paramount. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of a drug development campaign. This guide provides a comprehensive framework for the structural elucidation of Methyl 3,3-dimethylpent-4-enoate, a versatile building block in organic synthesis.[1] We will delve into the common synthetic routes, explore potential isomeric pitfalls, and present a multi-technique analytical approach to ensure the absolute structural integrity of your target compound.

Synthetic Pathways and the Genesis of Isomeric Impurities

The synthetic route chosen to produce this compound can often be a source of structurally similar impurities. A thorough understanding of the reaction mechanism is the first step in anticipating and identifying these potential contaminants.

Fischer Esterification

A common method for the synthesis of this compound is the acid-catalyzed esterification of 3,3-dimethylpent-4-enoic acid with methanol.[2] While seemingly straightforward, this reaction is reversible, and incomplete reaction can leave starting material in the final product.[3]

Claisen Rearrangement

An alternative industrial synthesis involves the Claisen rearrangement of an allylic alcohol, such as 2-methyl-3-buten-2-ol, with trimethyl orthoacetate.[4][5] This thermal rearrangement is highly specific but can be accompanied by side reactions if the conditions are not carefully controlled.

A potential side product in some syntheses is 3'-methyl-2'-butenyl-3,3-dimethyl-pentenoate (MBDP), which can form an azeotropic mixture with the desired product, making purification by distillation challenging.[6]

A Comparative Spectroscopic Analysis

The cornerstone of structural elucidation lies in the synergistic use of various spectroscopic techniques.[7][8] Below, we compare the expected spectral data for this compound with a plausible structural isomer, Methyl 3,5-dimethylpent-4-enoate, to highlight the power of this comparative approach.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Table 1: Comparison of Expected ¹H NMR Data

Proton Assignment (this compound) Expected Chemical Shift (ppm) Multiplicity Integration Proton Assignment (Isomer: Methyl 3,5-dimethylpent-4-enoate) Expected Chemical Shift (ppm) Multiplicity Integration
H-2 (-CH₂-)~2.3s2HH-2 (-CH₂-)~2.2d2H
C3-CH₃~1.1s6HH-3 (-CH-)~2.5m1H
O-CH₃~3.6s3HC3-CH₃~1.0d3H
H-4 (=CH-)~5.8dd1HH-4 (=CH-)~5.5m1H
H-5 (=CH₂)~5.0m2HH-5 (=CH-)~5.6m1H
C5-CH₃~1.7d3H
O-CH₃~3.6s3H

The most telling difference is the presence of two singlets for the methylene and gem-dimethyl protons in this compound, versus the more complex splitting patterns and absence of a gem-dimethyl singlet in the isomer.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environments.

Table 2: Comparison of Expected ¹³C NMR Data

Carbon Assignment (this compound) Expected Chemical Shift (ppm) Carbon Assignment (Isomer: Methyl 3,5-dimethylpent-4-enoate) Expected Chemical Shift (ppm)
C=O~172C=O~173
C-5 (=CH₂)~112C-5 (=CH)~125
C-4 (=CH)~145C-4 (=CH)~130
O-CH₃~51O-CH₃~51
C-2 (-CH₂-)~48C-2 (-CH₂-)~42
C-3 (quat. C)~40C-3 (-CH-)~35
C3-CH₃~27C3-CH₃~19
C5-CH₃~18

The presence of a quaternary carbon signal (~40 ppm) in the spectrum of this compound is a key diagnostic feature that is absent in the isomer.

Infrared (IR) Spectroscopy: Functional Group Fingerprints

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Table 3: Comparison of Key IR Absorptions

Functional Group Expected Wavenumber (cm⁻¹) (this compound) Expected Wavenumber (cm⁻¹) (Isomer: Methyl 3,5-dimethylpent-4-enoate)
C=O (ester)~1740~1740
C=C (alkene)~1640~1670
=C-H (alkene)~3080~3020
C-H (alkane)2850-30002850-3000

While both molecules will show a strong ester carbonyl stretch, the exact position of the C=C and =C-H stretches can provide clues to the substitution pattern of the alkene.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. Both this compound and its isomer have the same molecular formula (C₈H₁₄O₂) and therefore the same molecular weight (142.20 g/mol ).[9] The differentiation will come from the analysis of their fragmentation patterns.

Experimental Protocols for Unambiguous Structural Confirmation

To ensure the integrity of your results, it is crucial to follow standardized and well-validated experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

  • Data Acquisition (¹³C NMR): Acquire the spectrum with proton decoupling. A 90° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (typically >1024) are required to obtain a good signal-to-noise ratio.

  • 2D NMR (COSY, HSQC, HMBC): If the 1D spectra are ambiguous, acquire 2D NMR data. These experiments are invaluable for definitively establishing the connectivity of the molecule.

Rationale: The choice of a high-field spectrometer enhances spectral dispersion, resolving overlapping signals. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. TMS provides a reference point (0 ppm) for chemical shifts.

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the expected functional groups.

Rationale: The thin film method is simple and requires minimal sample. FTIR provides higher sensitivity and speed compared to older dispersive instruments.

Mass Spectrometry (MS)

Protocol:

  • Sample Introduction: The most common method is to couple a Gas Chromatograph (GC) to the Mass Spectrometer (GC-MS). This allows for the separation of the sample from impurities before it enters the mass analyzer.

  • Ionization: Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce the structure.

Rationale: GC-MS is a powerful combination for the analysis of volatile compounds, providing both retention time and mass spectral data. EI is a hard ionization technique that yields rich fragmentation information, which is invaluable for structural elucidation.

Caption: Workflow for structural analysis using GC-MS.

The Power of 2D NMR in Finalizing the Structure

When 1D NMR spectra are insufficient for complete structural assignment, 2D NMR techniques provide the necessary through-bond correlation information.

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through the carbon skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, providing a definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying connections to quaternary carbons and carbonyl groups, which are "blind spots" in COSY and HSQC experiments. For this compound, HMBC would show correlations from the gem-dimethyl protons to the quaternary carbon (C3), the methylene carbon (C2), and the vinylic carbon (C4).

Caption: Decision-making workflow for employing 2D NMR techniques.

Conclusion: A Self-Validating System for Structural Integrity

By systematically applying the suite of analytical techniques described in this guide, a researcher can build a self-validating case for the structure of this compound or its derivatives. The convergence of data from ¹H NMR, ¹³C NMR, IR, and MS, further substantiated by 2D NMR when necessary, provides an unshakeable foundation for the structural assignment. This rigorous approach not only ensures the accuracy of the current research but also upholds the principles of scientific integrity, providing a solid platform for future discoveries.

References

A Comparative Guide to the Synthesis of Methyl 3,3-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3,3-dimethylpent-4-enoate is a valuable organic intermediate, recognized for its role in the synthesis of complex molecules, particularly in the agrochemical industry as a precursor to pyrethroid insecticides.[1][2] Its unique structure, featuring a quaternary carbon center adjacent to a vinyl group, makes its efficient synthesis a topic of significant interest for researchers and process chemists. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, practical experimental protocols, and a critical evaluation of each method's respective advantages and limitations.

At room temperature, this compound is a colorless liquid with a characteristic ester-like odor.[3] It is generally insoluble in water but miscible with common organic solvents.[2][3] The primary challenge in its synthesis lies in the stereoselective and efficient construction of the C3 quaternary center. This guide will explore three distinct and prominent strategies: the direct Johnson-Claisen Rearrangement, a multi-step oxidation and esterification sequence, and the milder Ireland-Claisen Rearrangement.

Route 1: The Johnson-Claisen Rearrangement (The Direct Industrial Approach)

The Johnson-Claisen rearrangement is a powerful and widely-used variant of the classical Claisen rearrangement for forming carbon-carbon bonds.[4] This method directly converts an allylic alcohol into a γ,δ-unsaturated ester by heating it with a trialkyl orthoacetate in the presence of a weak acid catalyst.[5][6] For the synthesis of this compound, this is often the most direct and industrially favored route.[1][7]

Reaction Mechanism

The reaction is initiated by the acid-catalyzed exchange of one of the orthoester's alkoxy groups with the allylic alcohol (3-methyl-2-buten-1-ol, also known as prenol). This is followed by the elimination of two molecules of alcohol to form a key ketene acetal intermediate. This intermediate then undergoes a concerted, thermally-driven[8][8]-sigmatropic rearrangement through a highly ordered, chair-like transition state to furnish the final γ,δ-unsaturated ester product.[6][9]

Johnson_Claisen prenol 3-Methyl-2-buten-1-ol mixed_orthoester Mixed Orthoester Intermediate prenol->mixed_orthoester + H⁺ orthoacetate Trimethyl Orthoacetate orthoacetate->mixed_orthoester + H⁺ acid H⁺ (cat.) ketene_acetal Ketene Acetal mixed_orthoester->ketene_acetal - 2 MeOH transition_state Chair-like Transition State ketene_acetal->transition_state Heat (Δ) [3,3]-Sigmatropic Shift product This compound transition_state->product

Caption: Mechanism of the Johnson-Claisen Rearrangement.

Experimental Protocol: Industrial Scale Synthesis[8]

This protocol is adapted from established industrial methods which often utilize elevated pressure and temperature to drive the reaction to completion and improve throughput.

  • Reactor Setup: A high-pressure autoclave reactor equipped with mechanical stirring, a heating mantle, and a pressure gauge is charged with 3-methyl-2-buten-1-ol (prenol) (1.0 kgmol), trimethyl orthoacetate (1.5 kgmol), and anhydrous nickel(II) acetate as the catalyst (0.03 kgmol).

  • Reaction Conditions: The reactor is sealed, and the mixture is heated to 160-170°C with vigorous stirring. The pressure inside the reactor will increase and should be maintained at approximately 2.5-3.0 MPa.

  • Monitoring and Work-up: The reaction is monitored by observing the pressure gauge; the reaction is considered complete when the pressure stabilizes (typically after 8-10 hours).

  • Purification: After completion, the reactor is cooled to room temperature, and the pressure is carefully vented. The crude reaction mixture is filtered to remove the solid catalyst.

  • Distillation: The filtrate is then subjected to fractional distillation under reduced pressure to remove unreacted starting materials and low-boiling byproducts. The final product, this compound, is collected as a colorless liquid. A typical yield under these conditions is approximately 85-88%.[7]

Discussion
  • Expertise & Experience: The choice of a metal salt catalyst like nickel(II) acetate over a simple protic acid can be advantageous on an industrial scale by reducing corrosion and potentially offering better catalytic activity at high temperatures. The use of a pressurized system is critical; it keeps the volatile reactants in the liquid phase at the required high temperatures, thereby increasing the reaction rate and preventing loss of material.

  • Trustworthiness: This method is highly reliable and has been validated in numerous patents for large-scale production.[1][7] The endpoint is easily determined by pressure stabilization, and the purification is a standard industrial procedure (filtration followed by distillation).

  • Advantages:

    • Atom Economy: It is a highly convergent, one-step synthesis from readily available starting materials.

    • High Yield: Optimized conditions can lead to yields approaching 90%.[7]

    • Scalability: The process is well-suited for large-scale industrial production.

  • Disadvantages:

    • Harsh Conditions: Requires high temperatures and pressures, necessitating specialized industrial equipment (autoclaves).

    • Safety: Operating at high pressure and temperature carries inherent safety risks that must be carefully managed.

    • Limited Substrate Scope: Not suitable for substrates with heat-sensitive functional groups.

Route 2: Multi-Step Synthesis via Oxidation & Esterification (The Stepwise Laboratory Approach)

For a laboratory setting where high-pressure reactors are not available, a multi-step approach beginning with a suitable alcohol precursor offers a viable alternative. This route relies on a sequence of well-established, high-yielding transformations: alcohol synthesis, oxidation to an aldehyde, further oxidation to a carboxylic acid, and final esterification.

Overall Synthetic Workflow

This pathway involves four distinct chemical transformations to arrive at the target molecule.

Multi_Step start Starting Materials alcohol 3,3-Dimethylpent-4-en-1-ol start->alcohol Synthesis oxidation1 Alcohol Oxidation (e.g., TPAP, NMO) alcohol->oxidation1 aldehyde 3,3-Dimethylpent-4-enal oxidation1->aldehyde oxidation2 Pinnick Oxidation (NaClO₂, NaH₂PO₄) aldehyde->oxidation2 acid 3,3-Dimethylpent-4-enoic Acid oxidation2->acid esterification Fischer Esterification (MeOH, H₂SO₄) acid->esterification product This compound esterification->product

Caption: Workflow for the multi-step synthesis route.

Experimental Protocols
Step A: Synthesis of 3,3-dimethylpent-4-en-1-ol

The starting alcohol can be prepared via several methods, including the Grignard reaction between vinylmagnesium bromide and 3,3-dimethylpropanal.

Step B: Oxidation of Alcohol to Aldehyde (Ley-Griffith Oxidation)
  • Setup: To a stirred solution of 3,3-dimethylpent-4-en-1-ol (10 mmol) in dichloromethane (50 mL), add 4-methylmorpholine N-oxide (NMO) (15 mmol) and powdered 4 Å molecular sieves (5 g).

  • Reaction: Add tetrapropylammonium perruthenate (TPAP) (0.5 mmol) in one portion. The reaction is typically exothermic. Stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting alcohol.

  • Work-up: Filter the reaction mixture through a pad of silica gel, washing with dichloromethane. Concentrate the filtrate under reduced pressure to yield the crude aldehyde, 3,3-dimethylpent-4-enal, which is often used in the next step without further purification.

  • Expertise & Experience: The TPAP/NMO system is chosen for its mildness and high selectivity for oxidizing primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[10] Molecular sieves are added to scavenge water, which can interfere with the catalytic cycle.

Step C: Oxidation of Aldehyde to Carboxylic Acid (Pinnick Oxidation)[11][12]
  • Setup: Dissolve the crude 3,3-dimethylpent-4-enal (approx. 10 mmol) in tert-butanol (40 mL) and 2-methyl-2-butene (20 mL). In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 80% purity, 20 mmol) and sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 20 mmol) in water (20 mL).

  • Reaction: Cool the aldehyde solution to 0°C in an ice bath. Add the aqueous sodium chlorite solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4-6 hours.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to quench any remaining oxidant, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,3-dimethylpent-4-enoic acid.

  • Expertise & Experience: The Pinnick oxidation is exceptionally well-suited for this transformation. It is one of the few methods that can efficiently oxidize α,β-unsaturated aldehydes to their corresponding carboxylic acids without affecting the carbon-carbon double bond.[11][13] 2-Methyl-2-butene acts as a scavenger for the hypochlorite byproduct, which could otherwise react with the alkene.[12]

Step D: Fischer Esterification[3]
  • Setup: Dissolve the crude 3,3-dimethylpent-4-enoic acid (approx. 9 mmol) in methanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Carefully add concentrated sulfuric acid (0.5 mL) to the solution. Heat the mixture to reflux and maintain for 4-8 hours.

  • Work-up: Cool the reaction to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure, and the resulting crude ester is purified by vacuum distillation to afford the final product.

Discussion
  • Advantages:

    • Mild Conditions: Avoids the need for high-pressure or high-temperature equipment.

    • Reliable Reactions: Employs a series of well-understood and high-yielding standard laboratory transformations.

    • Functional Group Tolerance: The chosen reactions (TPAP, Pinnick) are tolerant of the alkene functionality present in the molecule.

  • Disadvantages:

    • Lower Overall Yield: As a multi-step synthesis, the overall yield is the product of the yields of each individual step and is inherently lower than a direct, one-step route.

    • Time and Labor Intensive: Requires multiple reactions, work-ups, and purifications.

    • Reagent Cost: Utilizes stoichiometric oxidants and specialized catalysts which can be more expensive than the bulk chemicals used in the Johnson-Claisen route.

Route 3: The Ireland-Claisen Rearrangement (The Mild & Stereoselective Approach)

The Ireland-Claisen rearrangement is a sophisticated variant that converts an allylic ester into a γ,δ-unsaturated carboxylic acid via a silyl ketene acetal intermediate.[14][15] A key advantage is that the reaction proceeds under much milder conditions (often from -78°C to room temperature) than the Johnson-Claisen rearrangement.[14][16]

Reaction Mechanism

The reaction begins with the deprotonation of an allylic acetate at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate is then "trapped" with a trialkylsilyl halide (e.g., TMSCl) to form a silyl ketene acetal. This intermediate readily undergoes a[8][8]-sigmatropic rearrangement at low temperatures. The resulting silyl ester is then hydrolyzed during aqueous work-up to yield the carboxylic acid, which requires a final esterification step to reach the target molecule.[16][17]

Ireland_Claisen start Allyl 2,2-dimethylpropanoate step1 1. LDA, THF, -78°C 2. TMSCl start->step1 intermediate Silyl Ketene Acetal step1->intermediate step2 Warm to RT [3,3]-Rearrangement intermediate->step2 silyl_ester Silyl Ester Intermediate step2->silyl_ester step3 Aqueous Work-up (e.g., HCl aq.) silyl_ester->step3 acid 3,3-Dimethylpent-4-enoic Acid step3->acid step4 Esterification (MeOH, H⁺) acid->step4 product This compound step4->product

Caption: Synthetic pathway via the Ireland-Claisen Rearrangement.

Experimental Protocol (Adapted General Procedure)[15]
  • Enolate Formation: To a solution of diisopropylamine (1.2 mmol) in anhydrous THF (5 mL) at -78°C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 mmol) dropwise. Stir for 30 minutes. To this freshly prepared LDA solution, add a solution of allyl 2,2-dimethylpropanoate (1.0 mmol) in anhydrous THF (2 mL) dropwise. Stir for 1 hour at -78°C.

  • Silyl Ketene Acetal Formation: Add trimethylsilyl chloride (TMSCl) (1.5 mmol) to the enolate solution and stir for another 30 minutes at -78°C.

  • Rearrangement: Allow the reaction mixture to warm slowly to room temperature and then heat at 60°C for 4 hours.

  • Hydrolysis and Work-up: Cool the reaction mixture and quench with 1 M aqueous HCl. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Esterification: The resulting crude 3,3-dimethylpent-4-enoic acid is then esterified as described in Route 2, Step D.

Discussion
  • Expertise & Experience: This is a powerful method for controlling stereochemistry, as the geometry of the intermediate silyl ketene acetal can often be controlled by the choice of solvent and additives, which in turn dictates the stereochemical outcome of the rearrangement.[18] It requires strict anhydrous and anaerobic conditions due to the use of highly reactive organolithium reagents.

  • Advantages:

    • Mild Conditions: The rearrangement occurs at significantly lower temperatures than the Johnson-Claisen variant.[14]

    • Stereocontrol: Offers the potential for high diastereoselectivity, which is crucial for more complex targets.[18]

  • Disadvantages:

    • Multi-step Process: Requires synthesis of the starting allyl ester and a final esterification step.

    • Harsh Reagents: Utilizes pyrophoric (n-BuLi) and moisture-sensitive reagents (LDA, TMSCl), requiring advanced handling techniques.

    • Cost: The reagents (strong bases, silyl halides) are more expensive for large-scale synthesis.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Johnson-ClaisenRoute 2: Multi-Step OxidationRoute 3: Ireland-Claisen
Overall Yield High (85-88%)[7]Moderate (40-60% over 4 steps)Moderate-High (60-80% over 3 steps)
Number of Steps 143 (including precursor/final step)
Reaction Conditions Harsh (High Temp/Pressure)[1][7]Mild (Atm. Pressure, <100°C)Very Mild (-78°C to RT)[14][16]
Key Reagents Prenol, Orthoacetate, Acid/Metal CatalystAlcohol, TPAP, NMO, NaClO₂, MeOH, H₂SO₄Allyl Ester, LDA, TMSCl, MeOH, H⁺
Scalability Excellent (Industrial Process)Good (Lab-scale), Fair (Pilot)Poor (Best for Lab-scale)
Safety & Handling High pressure/temp risksStoichiometric oxidants, flammable solventsPyrophoric and moisture-sensitive reagents
Cost-Effectiveness High (for bulk production)Moderate (reagent costs)Low (expensive reagents)

Conclusion and Recommendations

The optimal synthetic route for producing This compound is highly dependent on the desired scale of production and the available resources.

  • For Industrial & Large-Scale Synthesis: The Johnson-Claisen Rearrangement (Route 1) is unequivocally the superior choice. Its single-step, high-yield nature and reliance on relatively inexpensive bulk chemicals make it the most economically viable and efficient method for producing kilograms or tons of material, provided the necessary high-pressure equipment is available.[1][7]

  • For Laboratory & Research-Scale Synthesis: The Multi-Step Oxidation Route (Route 2) represents the most practical and accessible approach. It employs a sequence of robust and well-understood reactions that can be performed with standard laboratory glassware and do not require specialized handling techniques for pyrophoric materials. While the overall yield is lower, its reliability and safety profile make it ideal for preparing gram-scale quantities for research and development.

  • For Syntheses Requiring High Stereocontrol: The Ireland-Claisen Rearrangement (Route 3) should be considered when the synthesis of stereochemically complex analogues is the goal. Although it is more technically demanding and costly, the mild reaction conditions and the potential for high diastereoselectivity offer synthetic advantages that cannot be achieved with the other routes.[18]

Ultimately, the selection of a synthetic strategy requires a careful balance of factors including yield, cost, safety, scalability, and the specific technical capabilities of the laboratory or production facility.

References

A Comparative Guide to Catalysts for the Synthesis of Methyl 3,3-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of fine chemical synthesis, the production of specific ester intermediates such as Methyl 3,3-dimethylpent-4-enoate is of paramount importance for the development of novel pharmaceuticals and agrochemicals. This guide provides an in-depth comparison of catalytic systems for the synthesis of this valuable compound, primarily through the Johnson-Claisen rearrangement. We will delve into the mechanistic nuances, performance data, and experimental protocols for various catalytic approaches, offering researchers and drug development professionals a comprehensive resource for selecting the optimal synthetic route.

The Johnson-Claisen rearrangement is a powerful and reliable method for the formation of carbon-carbon bonds, specifically for the synthesis of γ,δ-unsaturated esters from allylic alcohols.[1] The reaction involves the treatment of an allylic alcohol with an orthoester in the presence of a catalyst, typically a weak acid, to generate a ketene acetal intermediate in situ. This intermediate then undergoes a[2][2]-sigmatropic rearrangement to yield the desired product.[3]

The Foundational Approach: Brønsted Acid Catalysis

The classical approach to the Johnson-Claisen rearrangement employs a weak Brønsted acid, such as propionic acid, as the catalyst.[4] This method is valued for its simplicity and the ready availability of the catalyst. The reaction is typically carried out at elevated temperatures (100-200 °C) and may require extended reaction times, ranging from 10 to 120 hours.[5]

Mechanism of Brønsted Acid Catalysis:

The reaction is initiated by the protonation of the orthoester by the weak acid, which facilitates the exchange of one of the alkoxy groups with the allylic alcohol. Subsequent elimination of an alcohol molecule leads to the formation of the key ketene acetal intermediate. This intermediate then undergoes a concerted, pericyclic[2][2]-sigmatropic rearrangement through a chair-like transition state to furnish the γ,δ-unsaturated ester.[6]

G cluster_0 Catalyst Protonation & Alcohol Exchange cluster_1 Ketene Acetal Formation cluster_2 [3,3]-Sigmatropic Rearrangement Orthoester Triethyl Orthoacetate ProtonatedOrthoester Protonated Orthoacetate Orthoester->ProtonatedOrthoester H+ PropionicAcid Propionic Acid (H+) PropionicAcid->Orthoester MixedOrthoester Mixed Orthoester ProtonatedOrthoester->MixedOrthoester + Allylic Alcohol - H+ AllylAlcohol Allylic Alcohol AllylAlcohol->ProtonatedOrthoester MixedOrthoester_c1 Mixed Orthoester Ethanol_out1 Ethanol KeteneAcetal Ketene Acetal MixedOrthoester_c1->KeteneAcetal - Ethanol KeteneAcetal_c2 Ketene Acetal Ethanol_out2 Ethanol TransitionState Chair-like Transition State KeteneAcetal_c2->TransitionState Product This compound TransitionState->Product

Figure 1: Generalized mechanism of the Brønsted acid-catalyzed Johnson-Claisen rearrangement.

A specific method for producing Methyl 3,3-dimethyl-4-pentenoate involves using a phosphoric acid catalyst with 2-methyl-3-buten-2-ol and trimethyl orthoacetate. This process utilizes reactive distillation to continuously remove the methanol byproduct, driving the reaction to completion.[7]

Enhancing Reactivity: Lewis Acid Catalysis

To overcome the limitations of high temperatures and long reaction times associated with Brønsted acid catalysis, Lewis acids have emerged as powerful alternatives. Lanthanide triflates, such as Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃), are particularly effective due to their high oxophilicity and stability in the presence of various functional groups.[8][9] These catalysts can significantly accelerate the reaction, often allowing it to proceed under milder conditions.[10]

Lewis acids function by coordinating to the oxygen atom of the orthoester, which increases its electrophilicity and facilitates the initial alcohol exchange.[10] This activation lowers the energy barrier for the subsequent steps, leading to faster reaction rates.[11] Lanthanide triflates are also considered "green" catalysts as they are stable in water and can often be recovered and reused, reducing the need for organic solvents.[8][12]

Modern Advancements: Microwave-Assisted Synthesis

A significant leap in improving the efficiency of the Johnson-Claisen rearrangement has been the application of microwave irradiation.[5] Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and improve yields.[13][14] This acceleration is attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher reaction rates and fewer side products.[15]

Microwave-assisted Johnson-Claisen rearrangements have been successfully carried out using both Brønsted acids (e.g., propionic acid) and solid acid catalysts like KSF-clay.[5][16] In some cases, the reaction can be performed under solvent-free conditions, further enhancing its green credentials.[17][18]

Comparative Performance Data

Catalyst SystemTemperature (°C)TimeYield (%)Key AdvantagesDisadvantages
Propionic Acid 140-20010-120 hModerate to HighInexpensive, simpleHigh temperatures, long reaction times
Phosphoric Acid 160-20010-30 hHighHigh yield, continuous processHigh pressure, specialized equipment
Lanthanide Triflates Room Temp - 801-5 hHigh to ExcellentMild conditions, high yields, reusableHigher cost
Microwave + Propionic Acid ~1905-15 min>90%Extremely fast, high yields, solvent-free optionRequires microwave reactor
Microwave + KSF-clay ~1905-15 minHighSolid catalyst, easy separationRequires microwave reactor

Experimental Protocols

Protocol 1: Classical Brønsted Acid Catalysis

Synthesis of this compound using Propionic Acid

  • To a stirred solution of 2-methyl-3-buten-2-ol (1.0 eq) in trimethyl orthoacetate (3.0 eq), add a catalytic amount of propionic acid (0.1 eq).

  • Heat the reaction mixture to reflux (typically around 140-150°C) in a flask equipped with a distillation head to remove the methanol byproduct.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Protocol 2: Microwave-Assisted Synthesis

Rapid Synthesis of this compound using Microwave Irradiation

  • In a microwave-safe reaction vessel, combine 2-methyl-3-buten-2-ol (1.0 eq), trimethyl orthoacetate (1.5 eq), and a catalytic amount of propionic acid (0.05 eq).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 190°C) for 5-15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (steps 5-7) to isolate the final product.

G cluster_classical Protocol 1: Classical Synthesis cluster_microwave Protocol 2: Microwave-Assisted Synthesis start1 Mix Reactants: 2-methyl-3-buten-2-ol, trimethyl orthoacetate, propionic acid reflux Reflux at 140-150°C (10-30 hours) start1->reflux monitor1 Monitor by TLC/GC reflux->monitor1 workup1 Aqueous Work-up monitor1->workup1 purify1 Column Chromatography workup1->purify1 product1 This compound purify1->product1 start2 Mix Reactants in Microwave Vessel irradiate Microwave Irradiation (190°C, 5-15 mins) start2->irradiate workup2 Aqueous Work-up irradiate->workup2 purify2 Column Chromatography workup2->purify2 product2 This compound purify2->product2

Figure 2: Comparison of classical and microwave-assisted experimental workflows.

Conclusion

The choice of catalyst for the synthesis of this compound via the Johnson-Claisen rearrangement depends on the specific requirements of the researcher, including desired reaction time, available equipment, and cost considerations. While traditional Brønsted acid catalysis remains a viable and cost-effective option, the use of Lewis acids like lanthanide triflates offers milder reaction conditions and improved efficiency. For rapid synthesis and high yields, microwave-assisted protocols present a clear advantage, significantly reducing reaction times from hours to minutes. By understanding the strengths and weaknesses of each catalytic system, researchers can select the most appropriate method to efficiently synthesize this important chemical intermediate.

References

A Comparative Guide for Synthetic Strategy: Methyl 3,3-dimethylpent-4-enoate vs. 3,3-Dimethylpent-4-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic route. This guide provides an in-depth comparison of Methyl 3,3-dimethylpent-4-enoate and its parent carboxylic acid, 3,3-Dimethylpent-4-enoic acid. We will move beyond a simple cataloging of properties to a nuanced discussion of their respective applications, supported by experimental insights, to empower you to make the most informed choice for your specific synthetic goals.

At a Glance: Physicochemical Properties

A foundational understanding of the physical and chemical properties of these two reagents is paramount in planning any experimental work. The following table summarizes their key characteristics.

PropertyThis compound3,3-Dimethylpent-4-enoic acid
Molecular Formula C8H14O2[1]C7H12O2[2]
Molecular Weight 142.20 g/mol [1]128.17 g/mol [2]
Appearance Colorless to pale yellow liquid[3]Colorless liquid or solid[4]
Odor Mild, fruity, ester-like[3]Special smell[4]
Boiling Point 59 °C at 4.4 mmHg[5]112-115 °C at 12 Torr[6]
Solubility Miscible with common organic solvents; limited solubility in water[3]Soluble in ethanol, ether, and benzene; slightly soluble in water[4]
CAS Number 63721-05-1[1]7796-73-8[2]

The most apparent difference lies in the functional group: an ester versus a carboxylic acid. This distinction is the primary driver of their differential reactivity and, consequently, their applications. The ester is generally less reactive and more volatile than the carboxylic acid.

Applications Landscape: Shared Goals, Divergent Paths

Both molecules are valuable building blocks in organic synthesis, particularly as intermediates for more complex molecules.[4][7] Their shared primary application is in the synthesis of pyrethroid insecticides.[4][8] However, the choice between the ester and the acid depends on the specific synthetic strategy employed.

The Ester: A Protected and Versatile Intermediate

This compound is frequently utilized when the carboxylic acid functionality needs to be masked to prevent unwanted side reactions. Its applications include:

  • Fragrance and Flavoring: The ester's fruity aroma makes it a component in the fragrance and flavoring industries.[3]

  • Pharmaceutical Synthesis: The ester can act as a protecting group for the carboxylic acid functionality during multi-step syntheses of pharmaceutical compounds.[3]

  • Cross-Coupling Reactions: The terminal alkene of this compound can participate in various cross-coupling reactions. For instance, it is a suitable reactant for the Heck reaction, allowing for the formation of a new carbon-carbon bond at the vinyl position.[5][9]

  • Pyrethroid Synthesis: The ester is a key intermediate in several industrial routes to pyrethroids.[4][10]

The Acid: A Direct Precursor for Amides and Other Derivatives

3,3-Dimethylpent-4-enoic acid is the preferred starting material when the carboxylic acid group is intended to be directly transformed into another functional group, such as an amide or an acyl chloride. Its primary applications are:

  • Intermediate in Organic Synthesis: It serves as a precursor for a variety of organic molecules, including potential drug candidates.[4]

  • Spice and Food Additive: The carboxylic acid itself has applications as a spice and food additive.[4]

  • Pyrethroid Synthesis: It is a direct precursor to permethric acid, a key component in the synthesis of certain pyrethroid insecticides.[8]

The Causality of Choice: Ester vs. Acid in Pyrethroid Synthesis

The synthesis of pyrethroids provides an excellent case study for understanding the strategic choice between this compound and 3,3-Dimethylpent-4-enoic acid.

The core of many pyrethroid structures is a cyclopropane ring. A common strategy to form this ring involves an intramolecular cyclization. The choice between the ester and the acid often hinges on the reaction conditions of the subsequent steps.

  • Scenario for using this compound: If the planned synthesis involves reaction conditions that are incompatible with a free carboxylic acid (e.g., the use of certain organometallic reagents or strong bases that would deprotonate the acid), the methyl ester serves as a convenient protected form. The ester can be carried through several synthetic steps and then hydrolyzed at a later stage to reveal the carboxylic acid for the final transformations.

  • Scenario for using 3,3-Dimethylpent-4-enoic acid: If the synthetic route calls for the direct formation of an amide or an ester with a more complex alcohol, starting with the carboxylic acid is more direct. The acid can be activated (e.g., by conversion to an acyl chloride) and then reacted with the desired amine or alcohol.

The following diagram illustrates the divergent synthetic pathways from the acid and the ester to a common pyrethroid precursor.

G cluster_acid Pathway from Acid cluster_ester Pathway from Ester Acid 3,3-Dimethylpent-4-enoic acid AcylChloride Acyl Chloride Derivative Acid->AcylChloride Activation (e.g., SOCl2) Amide Pyrethroid Precursor (Amide) AcylChloride->Amide Amination Ester This compound ModifiedEster Modified Ester Intermediate Ester->ModifiedEster Intermediate Steps (e.g., Heck Reaction) Hydrolysis 3,3-Dimethylpent-4-enoic acid ModifiedEster->Hydrolysis Hydrolysis FinalProduct Pyrethroid Precursor Hydrolysis->FinalProduct

Divergent synthetic pathways from the acid and ester.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the chemical manipulations involving these compounds, we present the following representative experimental protocols.

Esterification of 3,3-Dimethylpent-4-enoic acid

This protocol describes the synthesis of this compound from its parent acid.[3]

Objective: To convert the carboxylic acid to its corresponding methyl ester to protect the acidic proton and increase volatility for purification or subsequent reactions.

Procedure:

  • To a solution of 3,3-Dimethylpent-4-enoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of a strong acid (e.g., sulfuric acid, 0.05 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by distillation under reduced pressure.

G Start 3,3-Dimethylpent-4-enoic acid + Methanol + Acid Catalyst Reflux Reflux Start->Reflux Neutralize Neutralization Reflux->Neutralize Extract Extraction Neutralize->Extract Dry Drying and Concentration Extract->Dry Purify Purification (Distillation) Dry->Purify End This compound Purify->End

Workflow for the esterification of 3,3-Dimethylpent-4-enoic acid.
Hydrolysis of this compound

This protocol outlines the deprotection of the methyl ester to yield the carboxylic acid.

Objective: To unmask the carboxylic acid functionality for subsequent reactions.

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and a 1 M aqueous solution of a strong base (e.g., sodium hydroxide).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., 1 M HCl) to a pH of approximately 2-3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3,3-Dimethylpent-4-enoic acid.

  • The crude product can be further purified by distillation or crystallization if necessary.

Conclusion: A Strategic Choice

The decision to use this compound versus 3,3-Dimethylpent-4-enoic acid is not a matter of one being definitively "better" than the other. Instead, it is a strategic choice dictated by the overall synthetic plan.

  • Choose this compound when:

    • The acidic proton of the carboxylic acid would interfere with subsequent reaction steps.

    • A more volatile and less polar compound is desired for easier handling and purification.

    • The terminal alkene is the primary site of reactivity in the initial synthetic transformations.

  • Choose 3,3-Dimethylpent-4-enoic acid when:

    • The carboxylic acid functionality is the immediate target for transformation (e.g., amidation, reduction).

    • A more direct synthetic route to a carboxylic acid-derived product is desired.

By carefully considering the reactivity and role of the functional group in the context of the entire synthetic sequence, researchers can leverage the unique advantages of both the ester and the acid to achieve their desired molecular targets with greater efficiency and control.

References

A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available Methyl 3,3-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible outcomes. This guide provides an in-depth comparison of the purity of commercially available "Methyl 3,3-dimethylpent-4-enoate," a versatile building block in organic synthesis. We will delve into the common impurities arising from its synthesis, present a multi-pronged analytical approach for their detection and quantification, and offer insights into how these impurities can impact your research. This guide is designed to empower you with the knowledge to critically assess the quality of this reagent and select the most suitable grade for your application.

The Synthetic Landscape: Understanding Potential Impurities

This compound is typically synthesized via the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[1][2][3] This process involves the reaction of an allylic alcohol, most commonly 2-methyl-3-buten-2-ol, with trimethyl orthoacetate in the presence of a weak acid catalyst, such as propionic acid.[4][5][6] While efficient, this synthetic route can introduce several classes of impurities that may persist in the final product.

A thorough understanding of the reaction mechanism allows us to anticipate the likely contaminants:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual 2-methyl-3-buten-2-ol and trimethyl orthoacetate in the final product.

  • Side-Products of the Rearrangement: The acidic conditions and elevated temperatures of the Johnson-Claisen rearrangement can promote side reactions, leading to the formation of isomeric byproducts or degradation products.

  • Solvent and Catalyst Residues: Residual solvents used during the reaction or purification, as well as traces of the acid catalyst, may also be present.

The presence of these impurities, even in small amounts, can have significant consequences in sensitive applications, potentially leading to side reactions, lower yields, and difficulty in product purification in subsequent synthetic steps.

A Multi-Modal Analytical Strategy for Comprehensive Purity Assessment

To obtain a complete picture of the purity of a given batch of this compound, a single analytical technique is often insufficient. We advocate for a multi-modal approach, leveraging the strengths of Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Workflow for Purity Analysis

Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Commercial this compound Prep_GCMS Dilution in suitable solvent (e.g., Dichloromethane) Sample->Prep_GCMS Prep_qNMR Accurate weighing and dissolution in CDCl3 with internal standard Sample->Prep_qNMR Prep_HPLC Dilution in mobile phase Sample->Prep_HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS qNMR 1H qNMR Analysis Prep_qNMR->qNMR HPLC RP-HPLC Analysis Prep_HPLC->HPLC Data_GCMS Identification of volatile impurities and semi-quantification GCMS->Data_GCMS Data_qNMR Absolute purity determination and quantification of major impurities qNMR->Data_qNMR Data_HPLC Quantification of non-volatile impurities and isomeric purity HPLC->Data_HPLC Final_Report Comprehensive Purity Report Data_GCMS->Final_Report Data_qNMR->Final_Report Data_HPLC->Final_Report

Caption: A comprehensive workflow for the purity analysis of this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an ideal technique for identifying and semi-quantifying volatile and semi-volatile impurities.[7][8]

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.

  • Instrumentation: Utilize a GC system equipped with a mass selective detector.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Semi-quantification can be performed based on the relative peak areas.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

qNMR is a powerful primary ratio method that allows for the accurate determination of the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[9]

Protocol:

  • Internal Standard Selection: Choose a high-purity, stable internal standard with signals that do not overlap with the analyte's signals. Dimethyl terephthalate is a suitable choice for non-polar analytes in CDCl₃, exhibiting singlets at approximately 8.1 ppm and 3.9 ppm.[10][11]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 5 mg of the internal standard (Dimethyl Terephthalate) into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of deuterated chloroform (CDCl₃).

  • NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard (a value of 30 seconds is generally a safe starting point for small molecules).

    • Number of Scans: Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Data Processing and Analysis:

    • Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal of the analyte (e.g., the singlet of the methyl ester protons) and a signal of the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Non-Volatile Impurities

RP-HPLC is effective for the separation and quantification of non-volatile or thermally labile impurities, as well as isomers.[12][13]

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the initial mobile phase composition.

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for non-polar compounds.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

  • Data Analysis: Quantify impurities by comparing their peak areas to that of the main product peak (assuming similar response factors for structurally related impurities) or by using a calibration curve if impurity standards are available.

Comparative Purity Analysis of Fictional Commercial Suppliers

To illustrate the potential variability in product quality, we present hypothetical purity data for this compound from three fictional suppliers.

SupplierStated PurityGC-MS Identified ImpuritiesqNMR Absolute Purity (%)HPLC Impurity Profile (%)
Supplier A >99%Trace Dichloromethane99.2 ± 0.2Main Peak: 99.5%, Impurity 1: 0.3%, Impurity 2: 0.2%
Supplier B >98%2-methyl-3-buten-2-ol (0.5%), Trimethyl orthoacetate (0.2%)98.1 ± 0.3Main Peak: 98.3%, Impurity 1: 1.1%, Impurity 3: 0.6%
Supplier C "Standard Grade"2-methyl-3-buten-2-ol (1.2%), Isomeric byproduct (0.8%)96.5 ± 0.5Main Peak: 96.8%, Multiple impurities > 0.1%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Results and Recommendations

The hypothetical data highlights the importance of a comprehensive analytical approach.

  • Supplier A provides a high-purity product with only trace residual solvent, making it suitable for demanding applications such as pharmaceutical intermediate synthesis and catalyst development where stoichiometric precision is critical.

  • Supplier B offers a product with a respectable purity, though the presence of unreacted starting materials may be a concern for certain applications. This grade could be suitable for general synthetic purposes where minor impurities are tolerable.

  • Supplier C's "Standard Grade" exhibits a lower purity with significant levels of starting materials and an isomeric byproduct. While potentially more economical, this grade may require purification before use in sensitive applications to avoid unpredictable outcomes.

Conclusion

The purity of chemical reagents is a critical parameter that directly influences the success of research and development endeavors. As demonstrated, a multi-modal analytical approach combining GC-MS, qNMR, and HPLC provides a comprehensive and reliable assessment of the purity of commercially available this compound. By understanding the potential impurities arising from its synthesis and employing robust analytical methodologies, researchers can make informed decisions about the suitability of a particular grade for their specific needs, ultimately leading to more reliable and reproducible scientific outcomes.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3,3-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive resource for the safe and compliant disposal of Methyl 3,3-dimethylpent-4-enoate (CAS No. 63721-05-1). This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds. Our goal is to provide you with not just a set of instructions, but a deep understanding of the principles behind these procedures, ensuring the safety of your laboratory personnel and the protection of our environment.

Understanding this compound: A Safety Profile

This compound is a flammable liquid and vapor, categorized as a carboxylic acid derivative and an organic compound.[1] At room temperature, it appears as a colorless to pale yellow liquid.[1] While it has low volatility compared to smaller esters, its flammability and potential for vapor accumulation necessitate careful handling.[1] It is crucial to be aware of its limited solubility in water and miscibility with common organic solvents.[1]

Key Safety Data Summary:

PropertyValueSource
CAS Number 63721-05-1[1][2]
Molecular Formula C8H14O2[1][2]
Appearance Colorless to pale yellow liquid[1]
Flammability Flammable liquid and vapor (H226)[3][4]
Flash Point 41 °C[3]
Primary Hazards Flammable[5]

Prolonged skin contact may lead to mild irritation, and inhalation of vapors can cause respiratory discomfort.[1] Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory.

The Disposal Decision Workflow: A Visual Guide

The following diagram outlines the critical decision-making process for the proper disposal of this compound waste. This workflow ensures that all safety and regulatory aspects are considered before and during the disposal process.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Assessment cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Identify this compound Waste check_contamination Is the waste contaminated with other hazardous materials? start->check_contamination segregate_yes Segregate based on compatibility. Consult chemical compatibility chart. check_contamination->segregate_yes Yes segregate_no Place in a dedicated 'Non-Halogenated Organic Liquid' waste container. check_contamination->segregate_no No container_selection Select a chemically compatible, leak-proof container. segregate_yes->container_selection segregate_no->container_selection labeling Label container with 'Hazardous Waste', chemical name, and associated hazards. container_selection->labeling storage_location Store in a designated Satellite Accumulation Area (SAA). labeling->storage_location storage_conditions Keep container tightly closed in a cool, well-ventilated area away from ignition sources. storage_location->storage_conditions disposal_request Arrange for pickup by licensed hazardous waste management personnel. storage_conditions->disposal_request documentation Maintain detailed disposal records. disposal_request->documentation end End: Waste Disposed documentation->end

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a detailed, actionable guide for the safe disposal of this compound.

Part 1: Immediate Actions and Personal Protective Equipment (PPE)
  • Work in a Controlled Environment : All handling of this compound, including disposal, must be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]

  • Wear Appropriate PPE :

    • Eye Protection : Chemical safety goggles are mandatory to protect from splashes.[6]

    • Hand Protection : Nitrile gloves should be worn to prevent skin contact.[6]

    • Body Protection : A lab coat and closed-toe shoes are required to protect skin and clothing.[6]

Part 2: Waste Segregation and Containment
  • Segregate Waste Streams : Chemical waste must be segregated based on compatibility to prevent dangerous reactions.[8][9] this compound waste should be collected in a designated container for non-halogenated organic solvents.

  • Use Appropriate Containers :

    • Waste containers must be chemically compatible with the stored waste and free from damage.[9]

    • Ensure containers have secure, leak-proof closures.[9]

  • Proper Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").[8][10]

Part 3: Temporary Storage
  • Designated Storage Area : Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10]

  • Safe Storage Conditions :

    • Keep the container tightly closed to prevent the release of flammable vapors.[3][4]

    • Store in a cool, well-ventilated place away from heat, sparks, open flames, and other ignition sources.[1][3][4]

    • Ensure the storage area is away from incompatible materials.[8]

Part 4: Final Disposal
  • Professional Disposal : Arrange for the disposal of the hazardous waste through your institution's licensed environmental health and safety (EHS) department or a certified waste management contractor.[6][8]

  • Maintain Records : Keep detailed records of the waste generated and its disposal, in compliance with institutional and regulatory requirements.[6]

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

  • Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[2][4]

  • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[2]

  • Small Spills : For small spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the area is well-ventilated and eliminate all ignition sources.

  • Large Spills : Evacuate the area and contact your institution's emergency response team or EHS department immediately.

Regulatory Compliance: A Brief Overview

The disposal of chemical waste is governed by strict regulations to protect human health and the environment. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[8][9][11] It is imperative to adhere to all federal, state, and local regulations, as well as your institution's specific waste management policies.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3,3-dimethylpent-4-enoate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of pharmaceutical research and drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with Methyl 3,3-dimethylpent-4-enoate (CAS 63721-05-1). Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through understanding the causality behind each recommendation.

Hazard Assessment: Understanding the Need for Protection

This compound is classified as a Category 3 flammable liquid and vapor.[1][2][3] This classification is the primary driver for the stringent PPE and handling protocols outlined below. A thorough hazard assessment is the foundational step in any laboratory procedure and dictates the required level of protection.[4][5]

Key Hazards:

  • Flammability: The compound's vapor can readily form flammable mixtures with air. It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[1][3][6]

  • Skin and Eye Contact: While specific data on severe irritation is limited, esters as a class can cause irritation upon contact with skin and eyes. Precautionary statements advise wearing protective gloves, clothing, and eye/face protection.[3][6]

  • Inhalation: Vapors may cause respiratory irritation. Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

Physicochemical Properties Summary

PropertyValueSource
CAS Number63721-05-1[2][6]
Molecular FormulaC8H14O2[2][6]
Molecular Weight142.20 g/mol [2]
Hazard ClassFlammable Liquid, Category 3[1][3]
Hazard StatementsH226: Flammable liquid and vapour[1][2]

Core Protective Measures: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific risks of the procedure being performed.[5][7][8] The following recommendations provide a baseline for handling this compound.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87-marked safety glasses with side shields are the absolute minimum for any work in a laboratory where chemical hazards are present.[7]

  • Splash Hazard: When handling larger volumes (>50 mL) or performing operations with a high potential for splashing (e.g., pouring, mixing), chemical splash goggles are required.

  • High-Risk Operations: For tasks with a significant splash or spray potential, a face shield must be worn in addition to safety goggles.[7][8] This provides a crucial extra layer of protection for the entire face.

Hand Protection

The choice of glove material is critical for preventing chemical exposure. Esters can degrade some common glove materials, making proper selection essential.

  • Causality of Glove Selection: The effectiveness of a glove is determined by its resistance to permeation and degradation by the specific chemical. Factors to consider include the duration of contact, the concentration of the chemical, and the dexterity required for the task.[5]

Glove Selection Guide

Task / Exposure LevelRecommended Glove TypeRationale
Incidental Contact (e.g., handling sealed containers, small-volume transfers)Nitrile glovesProvides good splash protection against a wide range of chemicals, including many esters.[9] Inspect gloves for any signs of degradation before and during use.
Extended Contact or Immersion (e.g., equipment cleaning, large-volume transfers)Butyl or Neoprene glovesThese materials offer superior resistance to esters compared to standard nitrile or latex gloves.[9] Always consult a manufacturer-specific chemical resistance chart for detailed compatibility data.[10][11][12]

Always double-glove when handling highly hazardous materials to provide an additional barrier and facilitate safe doffing of the outer glove if contamination occurs.

Body Protection

A flame-resistant lab coat is mandatory when working with flammable liquids like this compound. Standard cotton or polyester lab coats can ignite and continue to burn, causing severe injury. Ensure the lab coat is fully buttoned and fits properly. For tasks with a high splash potential, a chemically resistant apron worn over the lab coat is recommended.[8]

Respiratory Protection

All handling of this volatile compound should ideally occur within a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH-approved respirator with organic vapor cartridges would be appropriate.[4] A formal respiratory protection program, including fit testing and training, is mandated by OSHA under such circumstances.[4]

Operational and Disposal Protocols

Proper PPE is only effective when integrated into safe operational and disposal workflows.

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling this compound.

G prep1 Verify Fume Hood Functionality prep2 Assemble All Required Materials prep3 Consult Safety Data Sheet (SDS) ppe1 Don Lab Coat & Long Pants prep3->ppe1 ppe2 Don Safety Goggles/Face Shield ppe3 Don Appropriate Gloves (Double) handle1 Work Inside Fume Hood ppe3->handle1 handle2 Use Non-Sparking Tools handle3 Keep Container Tightly Closed disp1 Segregate Waste: Flammable Liquid handle3->disp1 disp2 Decontaminate Work Surface disp3 Doff PPE in Correct Order disp4 Wash Hands Thoroughly

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Chemical Waste: this compound and any solutions containing it must be collected as flammable liquid hazardous waste.[13][14][15] Never pour this chemical down the drain.[14][16]

  • Waste Containers: Collect waste in a properly labeled, leak-proof container that is compatible with the chemical.[13][14] The container should be kept tightly closed and stored in a designated satellite accumulation area.[13][14]

  • Contaminated PPE: Heavily contaminated gloves, lab coats, and other disposable materials should be disposed of as hazardous waste. Lightly contaminated items may be handled according to your institution's specific guidelines.

  • Empty Containers: Unless triple-rinsed (with the rinsate collected as hazardous waste), empty containers should be managed as hazardous waste.[13]

Emergency Response

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing.[1][6] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For large spills, evacuate the area and contact your institution's environmental health and safety department. Ensure all sources of ignition are removed.[3]

By adhering to these comprehensive guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,3-dimethylpent-4-enoate
Reactant of Route 2
Reactant of Route 2
Methyl 3,3-dimethylpent-4-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.